Myristelaidic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-tetradec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWXASSLXJHU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009351 | |
| Record name | Myristelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9E-tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50286-30-1 | |
| Record name | Myristelaidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050286301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristelaidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTELAIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAJ36526B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Myristelaidic Acid: Discovery, Natural Sources, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristelaidic acid, the trans isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid found primarily in the fats of ruminant animals. While its specific discovery is not attributed to a single individual, its history is intertwined with the broader discovery and characterization of trans fatty acids. This guide provides a comprehensive overview of the historical context of its identification, its natural distribution, and the analytical protocols for its isolation and quantification. Furthermore, this document explores the known signaling pathways of its closely related saturated and cis-unsaturated counterparts, myristic acid and myristoleic acid, to provide a framework for future research into the biological roles of this compound.
Discovery and Historical Context
The discovery of this compound is not marked by a singular event but is rather a part of the scientific progression in understanding fatty acid isomers. The broader category of trans fatty acids, to which this compound belongs, was first synthesized in the late 19th and early 20th centuries. The German chemist Wilhelm Normann patented the process of hydrogenating liquid oils to create semi-solid fats in 1902, a process that generates various trans fatty acids.
The specific identification of individual trans fatty acid isomers, including this compound (trans-9-tetradecenoic acid), became possible with the development of advanced analytical techniques, particularly gas chromatography (GC) in the mid-20th century. These methods allowed for the separation and identification of different fatty acid isomers based on their chain length, degree of unsaturation, and the configuration of their double bonds. While naturally occurring trans fatty acids are found in the fat of ruminants due to biohydrogenation in the rumen, the majority of trans fats in the human diet historically came from industrially produced partially hydrogenated oils.
Natural Sources of this compound
This compound is found in nature, primarily in the fat of ruminant animals such as cattle and sheep.[1] It is a product of the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen. Consequently, it is present in dairy products and the meat of these animals. Some studies have also reported the presence of this compound in certain plants, such as Punica granatum (pomegranate) and Persicaria hydropiperoides.[2]
Quantitative Data on this compound and its Cis-Isomer in Natural Sources
Specific quantitative data for this compound is limited in the literature. The following table summarizes the concentration of its cis-isomer, myristoleic acid, in various natural sources to provide context. The concentration of this compound is expected to be a fraction of the total trans fatty acid content in ruminant-derived products.
| Natural Source | Myristoleic Acid (cis-9-tetradecenoic acid) Concentration ( g/100g of edible portion) | Reference |
| Butter | 1.14 | [3] |
| Cream | 0.31 | [3] |
| Cattle Brisket | 0.32 | [3] |
| Suet | 0.5 | [3] |
| Cured Raw Beef | 0.01 | [3] |
| Salami (some types) | 0.02 | [3] |
| Eel Fillet | 0.18 | [3] |
| Milk and Yogurt | Very small amounts | [3] |
Experimental Protocols for Analysis
The standard methodology for the analysis of this compound and other trans fatty acids in biological samples involves lipid extraction followed by gas chromatography.
Lipid Extraction
The first step is the extraction of total lipids from the sample matrix. Common methods include the Folch method (using chloroform and methanol) or the Bligh and Dyer method (using a different ratio of the same solvents).
Preparation of Fatty Acid Methyl Esters (FAMEs)
For gas chromatography analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters. This is typically achieved through a process of transesterification using a reagent such as boron trifluoride in methanol or methanolic HCl.
Gas Chromatography (GC) Analysis
The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). A long capillary column with a polar stationary phase is used to achieve separation of the different fatty acid isomers, including the cis and trans isomers of tetradecenoic acid. The identification of this compound is based on its retention time compared to a known standard. Quantification is performed by comparing the peak area of the this compound methyl ester to that of an internal standard.
Signaling Pathways
Direct research on the specific signaling pathways of this compound is limited. However, the known biological activities of its saturated counterpart, myristic acid, and its cis-isomer, myristoleic acid, provide valuable insights into potential areas of investigation.
Myristic Acid Signaling
Myristic acid is known to be involved in protein N-myristoylation, a lipid modification that is crucial for the function and localization of many signaling proteins.[4] It also plays a role in sphingolipid metabolism.[5]
Myristoleic Acid Signaling
Myristoleic acid has been shown to have various biological effects, including inducing apoptosis in cancer cells and inhibiting osteoclast formation.[1]
Given that this compound is the trans-isomer of myristoleic acid, it is plausible that it may interact with similar cellular pathways, potentially acting as a competitive inhibitor or modulating the activity of enzymes involved in fatty acid metabolism. Further research is warranted to elucidate the specific biological functions and signaling cascades affected by this compound.
Conclusion
This compound is a naturally occurring trans fatty acid with a history tied to the broader understanding of fatty acid chemistry. While present in the human diet through the consumption of ruminant fats, its specific biological roles are not as well-defined as its cis and saturated counterparts. The analytical methods for its quantification are well-established, providing the tools necessary for further investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its physiological and pathological significance, which could have implications for drug development and nutritional science.
References
An In-depth Technical Guide to the Biosynthesis of Myristoleic Acid in Mammals and the Significance of its Trans Isomer, Myristelaidic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Myristelaidic acid, a trans-monounsaturated fatty acid, is not endogenously synthesized in mammals. Its presence in mammalian tissues is primarily a result of dietary intake, particularly from ruminant fats and industrially hydrogenated oils. This guide focuses on the biosynthesis of its cis-isomer, myristoleic acid (cis-9-tetradecenoic acid), a process of significant interest in the study of lipid metabolism and its dysregulation in various diseases. The key enzyme responsible for this conversion is Stearoyl-CoA Desaturase 1 (SCD1), a critical regulator of cellular fatty acid composition. Understanding the biosynthesis of myristoleic acid and the metabolic fate of this compound is crucial for research into metabolic disorders and the development of novel therapeutics.
Introduction to Myristoleic Acid and this compound
Myristoleic acid (14:1n-5) is a 14-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon position. It is a product of endogenous fatty acid metabolism and is found in various mammalian tissues. This compound is the trans-isomer of myristoleic acid and is not synthesized de novo by mammalian enzymes[1][2]. Trans fatty acids are generally formed through bacterial biohydrogenation in the rumen of ruminant animals or by industrial partial hydrogenation of vegetable oils[1][2]. While structurally similar, the cis and trans isomers have different impacts on cellular processes and health.
The Myristoleic Acid Biosynthesis Pathway
The biosynthesis of myristoleic acid in mammals is a single-step desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as Δ9-desaturase[3][4].
Reaction:
Myristoyl-CoA + NAD(P)H + H⁺ + O₂ → Myristoleoyl-CoA + NAD(P)⁺ + 2H₂O
The substrate for this reaction is myristoyl-CoA, the activated form of myristic acid (a saturated 14-carbon fatty acid)[5]. The reaction takes place in the endoplasmic reticulum and requires molecular oxygen, NAD(P)H, and the electron transport components cytochrome b5 and cytochrome b5 reductase[2][4].
Key Enzyme: Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is an integral membrane protein of the endoplasmic reticulum that plays a central role in the synthesis of monounsaturated fatty acids, primarily oleic acid (18:1) from stearic acid (18:0) and palmitoleic acid (16:1) from palmitic acid (16:0)[3][4]. SCD1 also exhibits activity towards other saturated fatty acyl-CoAs, including myristoyl-CoA[6][7].
dot
Regulation of Myristoleic Acid Biosynthesis
The biosynthesis of myristoleic acid is tightly regulated at the level of SCD1 gene expression. The primary transcriptional regulators of SCD1 are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptors (LXRs)[8][9].
Regulation by SREBP-1c
SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis[9][10]. Insulin and high carbohydrate diets stimulate the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the SCD1 promoter, leading to increased transcription[8][9].
Regulation by Liver X Receptors (LXRs)
LXRs are nuclear receptors that are activated by oxysterols and play a crucial role in cholesterol and fatty acid metabolism[9][11]. LXR agonists have been shown to induce SCD1 expression, and this induction is largely mediated through the upregulation of SREBP-1c[9][11]. However, there is also evidence for a direct, SREBP-1c-independent activation of the SCD1 promoter by LXRα[12].
dot
Quantitative Data
Precise kinetic parameters for human or mammalian SCD1 with myristoyl-CoA as a substrate are not extensively documented in the literature. However, studies on substrate specificity indicate that SCD1 has a preference for C16 and C18 saturated fatty acids, though it does process C14:0[6][7].
| Parameter | Value | Species/Tissue | Reference |
| SCD1 Substrate Preference | Stearoyl-CoA > Palmitoyl-CoA > Myristoyl-CoA | Mouse Liver Microsomes | [6] |
| SCD1 Gene Expression (Fold Change) | |||
| High-Sucrose Diet vs. Control | ~3.6-fold increase | Rat Heart | [13] |
| LXR Agonist (T0901317) vs. Control | Marked increase | Mouse Kidney | [11] |
| SREBP-1c Overexpression vs. Control | Significant increase | HepG2 cells | [9] |
| Fructose Feeding vs. Glucose | Stronger induction of SREBP-1c and lipogenic genes | Mouse Liver | [8] |
Experimental Protocols
Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of trans fatty acid isomers[14][15][16].
1. Lipid Extraction:
-
Homogenize ~100 mg of mammalian tissue in a chloroform:methanol (2:1, v/v) solution.
-
Add an internal standard, such as triheptadecanoin (C17:0 TAG), for quantification.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Resuspend the dried lipid extract in 0.5 M KOH in methanol.
-
Heat at 90°C for 20 minutes to saponify the lipids.
-
Add 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 20 minutes for methylation.
-
Add hexane and water to extract the FAMEs into the hexane layer.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
3. GC-MS Analysis:
-
Column: Use a highly polar capillary column suitable for FAME isomer separation (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness with a cyanosilicone stationary phase like SP-2560 or CP-Sil 88)[14][16].
-
Injection: Inject 1 µL of the FAME extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 min.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 15 min.
-
-
Mass Spectrometer:
-
Operate in electron impact (EI) mode.
-
Scan range: m/z 50-400.
-
Identify this compound methyl ester based on its retention time relative to standards and its characteristic mass spectrum.
-
Quantify using the peak area relative to the internal standard.
-
dot
Protocol for SCD1 Activity Assay
This protocol is based on measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product[8].
1. Cell Culture and Treatment:
-
Culture mammalian cells (e.g., HepG2) to near confluence in appropriate media.
-
Treat cells with compounds of interest (e.g., potential SCD1 inhibitors) in serum-free media for a specified time.
2. Radiolabeling:
-
Add [1-¹⁴C]-myristic acid (complexed to BSA) to the culture medium to a final concentration of 50-100 µM.
-
Incubate for 4-6 hours at 37°C.
3. Lipid Extraction and Saponification:
-
Wash cells with PBS and scrape into a glass tube.
-
Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).
-
Dry the lipid extract and saponify as described in the GC-MS protocol.
4. Separation of Fatty Acids:
-
Acidify the saponified lipid mixture to protonate the fatty acids.
-
Extract the free fatty acids with hexane.
-
Separate the [1-¹⁴C]-myristic acid from the product, [1-¹⁴C]-myristoleic acid, using thin-layer chromatography (TLC) with a silver nitrate-impregnated silica gel plate. The silver ions interact differently with saturated and unsaturated fatty acids, allowing for their separation.
5. Quantification:
-
Visualize the fatty acid spots on the TLC plate (e.g., by autoradiography or staining with iodine vapor).
-
Scrape the spots corresponding to myristic acid and myristoleic acid into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
SCD1 activity is expressed as the percentage of total radioactivity incorporated into the myristoleic acid fraction.
dot
Conclusion
The biosynthesis of this compound does not occur endogenously in mammals. The focus for researchers should be on the synthesis of its cis-isomer, myristoleic acid, via the SCD1-mediated desaturation of myristic acid. The activity of SCD1 is a critical control point in lipid metabolism, regulated by key transcription factors like SREBP-1c and LXR. The provided protocols offer a framework for the quantitative analysis of this compound and the assessment of SCD1 activity, which are essential tools for investigating the roles of these fatty acids in health and disease. Further research into the specific kinetics of SCD1 with myristoyl-CoA and the cellular consequences of this compound exposure will be valuable for the development of therapeutics targeting metabolic disorders.
References
- 1. sketchviz.com [sketchviz.com]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Liver X receptor agonist TO-901317 upregulates SCD1 expression in renal proximal straight tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stearoyl-CoA desaturase-1 (SCD1) augments saturated fatty acid-induced lipid accumulation and inhibits apoptosis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Metabolism of Myristelaidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristelaidic acid, a trans-monounsaturated fatty acid with fourteen carbon atoms (t14:1 n-5), is a component of various animal fats and processed foods. While its cis-isomer, myristoleic acid, has garnered significant research interest, the metabolic fate and cellular impact of this compound remain less understood. This technical guide provides a comprehensive overview of the current knowledge on the role of this compound in cellular metabolism. It delves into its activation, beta-oxidation, potential effects on signaling pathways, and its influence on cellular structures like membranes and lipid droplets. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key metabolic and signaling pathways to serve as a valuable resource for researchers in lipid biology and drug development.
Introduction
This compound, or trans-9-tetradecenoic acid, is the trans-isomer of myristoleic acid. Unlike the bent configuration of cis-unsaturated fatty acids, the trans-double bond in this compound results in a more linear structure, similar to that of saturated fatty acids.[1] This structural difference has significant implications for its metabolic processing and its interaction with cellular components. This guide will explore the known aspects of this compound's journey through the cell, from its initial activation to its ultimate metabolic fate and cellular effects.
Cellular Uptake and Activation
The entry of long-chain fatty acids like this compound into cells is a regulated process involving both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid uptake include CD36, fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPpm).[2][3][4][5] Once inside the cell, this compound must be activated to its coenzyme A (CoA) derivative, myristelaidoyl-CoA, to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACS).
Key Finding: this compound is converted to its CoA derivative, myristelaidoyl-CoA, at a faster rate than its cis-isomer, myristoleic acid, is converted to myristoleoyl-CoA. This suggests a potential preference by certain acyl-CoA synthetases for the trans-conformation in this 14-carbon fatty acid.
Experimental Protocol: Acyl-CoA Synthetase Activity Assay
A common method to determine the kinetics of acyl-CoA synthetase activity involves a spectrophotometric assay that measures the consumption of ATP or the production of AMP and pyrophosphate.
Materials:
-
Purified or recombinant acyl-CoA synthetase
-
This compound
-
Myristoleic acid (for comparison)
-
ATP
-
Coenzyme A (CoA)
-
Triton X-100
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl2, and the coupling enzymes.
-
Add the fatty acid substrate (this compound or myristoleic acid) dissolved in a suitable solvent (e.g., ethanol) to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the kinetic parameters (Km and Vmax) by varying the concentration of the fatty acid substrate.
Mitochondrial Beta-Oxidation
The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.
While direct studies on the beta-oxidation of this compound are limited, research on other trans-fatty acids provides valuable insights. Studies on the beta-oxidation of elaidic acid (trans-9-octadecenoic acid) have shown that the process can be "leaky" or incomplete.[2][6] During the beta-oxidation of elaidic acid, a metabolite, 5-trans-tetradecenoyl-CoA, was found to accumulate in the mitochondrial matrix.[2][6] This intermediate is a poorer substrate for the next enzyme in the cycle, long-chain acyl-CoA dehydrogenase (LCAD), compared to its cis counterpart.[2][6] This suggests that the beta-oxidation of this compound, which is a trans-tetradecenoic acid, might also be less efficient than that of myristoleic acid, potentially leading to the accumulation of metabolic intermediates.
Experimental Protocol: Mitochondrial Respiration Assay
The rate of fatty acid beta-oxidation can be assessed by measuring oxygen consumption in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration buffer (containing components like KCl, KH2PO4, MgCl2, and EGTA)
-
Myristelaidoyl-CoA or this compound (with carnitine and CoA for in-situ activation)
-
ADP
-
Malate (as a source of oxaloacetate)
-
High-resolution respirometer (e.g., Oroboros Oxygraph)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer with the respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber.
-
Add the fatty acid substrate (myristelaidoyl-CoA) and malate.
-
Measure the basal rate of oxygen consumption (State 2 respiration).
-
Add a saturating amount of ADP to initiate maximal respiration (State 3 respiration).
-
Measure the rate of oxygen consumption in State 3.
-
The respiratory control ratio (RCR), calculated as the ratio of State 3 to State 2 respiration, provides an indication of the coupling of oxidation to phosphorylation.
Incorporation into Cellular Lipids and Effects on Membrane Fluidity
Fatty acids are essential components of cellular membranes, primarily in the form of phospholipids. The structure of the fatty acyl chains within phospholipids significantly influences the physical properties of the membrane, such as its fluidity. Saturated and trans-unsaturated fatty acids, due to their linear shape, can pack more tightly, leading to a decrease in membrane fluidity.[1] Conversely, cis-unsaturated fatty acids introduce kinks in the acyl chains, increasing membrane fluidity.
It is hypothesized that this compound, with its trans-double bond, would decrease membrane fluidity when incorporated into phospholipids, similar to saturated fatty acids.
Experimental Protocol: Analysis of Fatty Acid Incorporation into Phospholipids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to analyze the fatty acid composition of cellular lipids.
Materials:
-
Cultured cells treated with this compound
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Transmethylation reagent (e.g., methanolic HCl or BF3-methanol)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
GC-MS system with a suitable capillary column
Procedure:
-
Harvest cells and perform a total lipid extraction using a method like the Bligh-Dyer or Folch procedure.
-
Separate the phospholipid fraction from other lipids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Transmethylate the fatty acids in the phospholipid fraction to their corresponding fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify the individual FAMEs based on their retention times and mass spectra, using the internal standard for calibration.
Potential Signaling and Metabolic Pathways
While specific signaling pathways directly regulated by this compound are not well-elucidated, we can infer potential interactions based on studies of other fatty acids. Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes.
Diagram of Potential this compound Metabolic and Signaling Interactions:
Caption: Potential metabolic pathways of this compound.
Quantitative Data Summary
The available quantitative data for this compound is limited. The following table summarizes key comparative data points, with some information extrapolated from studies on similar trans-fatty acids.
| Parameter | This compound (trans-14:1) | Myristoleic Acid (cis-14:1) | Myristic Acid (14:0) | Reference(s) |
| Acyl-CoA Synthesis Rate | Faster than Myristoleic Acid | Slower than this compound | - | [Cayman Chemical] |
| Mitochondrial Beta-Oxidation | Potentially incomplete/slower | Efficient | Efficient | [2][6] (extrapolated) |
| Effect on Membrane Fluidity | Likely decreases | Increases | Decreases | [1] (inferred) |
Conclusion and Future Directions
This compound, as a trans-monounsaturated fatty acid, exhibits distinct metabolic characteristics compared to its cis-isomer and saturated counterpart. Its faster activation to myristelaidoyl-CoA suggests a potential for rapid entry into cellular metabolic pathways. However, evidence from related trans-fatty acids indicates that its subsequent beta-oxidation may be inefficient, potentially leading to the accumulation of metabolic intermediates and cellular stress. Its linear structure suggests an ability to decrease membrane fluidity upon incorporation into phospholipids.
Further research is imperative to fully elucidate the role of this compound in cellular metabolism. Key areas for future investigation include:
-
Direct comparative studies: Head-to-head comparisons of the metabolic flux of this compound versus myristoleic and myristic acids in various cell types.
-
Enzyme kinetics: Detailed kinetic analysis of the enzymes involved in this compound metabolism, including acyl-CoA synthetases and beta-oxidation enzymes.
-
Signaling pathways: Identification of specific signaling cascades and transcription factors that are modulated by this compound.
-
In vivo studies: Animal studies to understand the physiological and pathophysiological consequences of dietary this compound intake.
A deeper understanding of the cellular metabolism of this compound will be crucial for assessing its impact on human health and for the development of potential therapeutic strategies targeting lipid metabolic pathways.
Experimental Workflow Diagrams
Workflow for Analyzing Fatty Acid Beta-Oxidation:
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. | Semantic Scholar [semanticscholar.org]
- 3. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Myristelaidic Acid on Lipid Membrane Dynamics and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid, the trans-isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid. While less common in nature than its cis counterpart, the incorporation of trans fatty acids into cellular membranes can have profound effects on the biophysical properties of the lipid bilayer and associated cellular processes. This technical guide provides an in-depth analysis of the interaction of this compound with lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows. Understanding these interactions is crucial for researchers in the fields of membrane biophysics, cell signaling, and drug development, as alterations in membrane composition and fluidity can impact protein function, cellular signaling, and disease pathology.
Physicochemical Properties of this compound and Related Fatty Acids
The structural differences between this compound, its cis-isomer (myristoleic acid), and its saturated counterpart (myristic acid) fundamentally dictate their interactions with lipid membranes. The trans double bond in this compound results in a more linear, rigid structure compared to the kinked conformation of myristoleic acid, leading to properties that more closely resemble those of saturated fatty acids.
| Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Common Name | Systematic Name | Double Bond Position & Configuration |
| Myristic Acid | C14H28O2 | 228.37 | Myristic Acid | Tetradecanoic acid | None (Saturated) |
| Myristoleic Acid | C14H26O2 | 226.35 | Myristoleic Acid | (Z)-tetradec-9-enoic acid | C9, cis |
| This compound | C14H26O2 | 226.35 | This compound | (E)-tetradec-9-enoic acid | C9, trans |
Interaction of this compound with Lipid Membranes
The incorporation of this compound into the phospholipid bilayer influences several key membrane properties, including fluidity, phase behavior, and the organization of lipid microdomains.
Effect on Membrane Fluidity and Phase Transition
The linear conformation of this compound allows for tighter packing with other lipid molecules within the membrane, in a manner similar to saturated fatty acids. This increased packing density leads to a decrease in membrane fluidity. In contrast, the kink in cis-unsaturated fatty acids like myristoleic acid disrupts this tight packing, thereby increasing membrane fluidity.
The effect on membrane fluidity is directly related to the main phase transition temperature (Tm) of the lipid bilayer, which is the temperature at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The incorporation of trans fatty acids, like elaidic acid (the C18 analogue of this compound), has been shown to increase the Tm of lipid membranes.[1] It is therefore highly probable that this compound also increases the Tm of lipid bilayers, promoting a more ordered, gel-like state.
Table 2: Comparative Effects of C14 Fatty Acids on Membrane Properties
| Property | Myristic Acid (Saturated) | Myristoleic Acid (cis-Unsaturated) | This compound (trans-Unsaturated) |
| Membrane Fluidity | Decreases | Increases | Decreases (Inferred) |
| Lipid Packing | Increases | Decreases | Increases (Inferred) |
| Phase Transition Temp (Tm) | Increases | Decreases | Increases (Inferred) |
Influence on Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play a crucial role in cell signaling. The stability and organization of these rafts are highly dependent on the packing of the constituent lipids. Trans fatty acids have been shown to have a higher affinity for cholesterol compared to their cis-isomers.[2] This preferential interaction suggests that the incorporation of this compound into membranes could promote the stability and formation of lipid rafts.[2][3] By altering the lipid composition and stability of these microdomains, this compound may indirectly influence the signaling pathways that are dependent on the spatial organization of receptors and enzymes within the rafts.
This compound in Cellular Signaling: The Role of N-Myristoylation
A key mechanism by which fatty acids can influence cellular signaling is through their covalent attachment to proteins, a post-translational modification known as acylation. N-myristoylation is the attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[4][5] This modification is crucial for the proper localization and function of a wide range of proteins involved in signal transduction.
Crucially, studies have shown that myristelaidoyl-CoA, the activated form of this compound, is a significantly better substrate for N-myristoyltransferase than its cis-isomer, myristoleoyl-CoA.[4][6][7] This indicates that this compound can be incorporated into cellular proteins via N-myristoylation, potentially altering their function and localization.
The N-myristoylation of proteins with this compound instead of myristic acid could have several consequences:
-
Altered Membrane Targeting: The trans double bond may affect the hydrophobicity and insertion of the acyl chain into the lipid bilayer, potentially altering the strength and dynamics of membrane association.
-
Modified Protein-Protein Interactions: The conformation of the myristoyl group can influence the interaction of the acylated protein with other proteins.
-
Impact on Downstream Signaling: By affecting the localization and interactions of key signaling proteins (e.g., G-proteins, kinases), this compound incorporation could modulate various signaling cascades.
Below is a diagram illustrating the potential pathway for the incorporation of this compound into proteins via N-myristoylation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction of this compound with lipid membranes.
Preparation of Large Unilamellar Vesicles (LUVs)
Objective: To create model lipid membranes for biophysical studies.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate filters (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Dissolve the desired lipids (e.g., DPPC and this compound at a specific molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate filter using a mini-extruder at a temperature above the Tm of the lipid mixture. Pass the suspension through the filter 11-21 times to ensure a homogenous population of LUVs.
-
The resulting LUV suspension can be stored at 4°C for a limited time.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a lipid bilayer.
Materials:
-
LUV suspension (prepared as in 4.1)
-
Differential Scanning Calorimeter
-
DSC sample pans
Protocol:
-
Prepare LUVs with and without this compound at various molar concentrations.
-
Load a precise amount of the LUV suspension into a DSC sample pan. Use the hydration buffer as a reference.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
Analyze the data to determine the Tm and the enthalpy of the transition for each lipid composition.
Steady-State Fluorescence Anisotropy
Objective: To measure the effect of this compound on membrane fluidity.
Materials:
-
LUV suspension (prepared as in 4.1)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
-
Thermostatted cuvette holder
Protocol:
-
Prepare LUVs with and without this compound.
-
Incorporate the fluorescent probe DPH into the LUVs by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspension and incubating in the dark. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Place the sample in a thermostatted cuvette in the spectrofluorometer.
-
Excite the sample with vertically polarized light at the excitation maximum of DPH (around 350 nm).
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization at the emission maximum of DPH (around 430 nm).
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, which corrects for the differential transmission of the two polarization components by the instrument.
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.
Below is a diagram illustrating a general experimental workflow for studying the biophysical effects of this compound on lipid membranes.
Conclusion
This compound, due to its trans-unsaturated nature, exhibits properties that are distinct from its cis-isomer and more akin to saturated fatty acids. Its incorporation into lipid membranes is predicted to decrease membrane fluidity and increase the phase transition temperature. Furthermore, its ability to serve as an efficient substrate for N-myristoyltransferase suggests a direct role in modulating cellular signaling pathways through the acylation of key regulatory proteins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on membrane biophysics. A deeper understanding of these interactions will be invaluable for elucidating the complex roles of trans fatty acids in cellular function and disease, and may inform the development of novel therapeutic strategies that target membrane-dependent processes.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
The Physiological Effects of Dietary Myristelaidic Acid: A Technical Whitepaper
An In-depth Examination of a Lesser-Known Trans Fatty Acid and Its Potential Biological Impact
Introduction
Myristelaidic acid, a 14-carbon monounsaturated trans fatty acid, represents an understudied component of the human diet.[1] As the trans isomer of the more commonly researched myristoleic acid, it is found in most animal fats.[1] While the physiological effects of saturated and cis-monounsaturated fatty acids are increasingly well-documented, the specific roles of individual trans fatty acids like this compound remain largely uncharacterized. This technical guide aims to synthesize the current, albeit limited, knowledge on this compound and to provide a comparative analysis with its structural analogs—myristic acid (a saturated fatty acid) and myristoleic acid (its cis-isomer)—to infer its potential physiological effects. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and highlighting areas for future investigation.
This compound (trans-9-Tetradecenoic Acid): Current Knowledge
This compound is characterized by its 14-carbon chain with a single double bond in the trans configuration at the ninth carbon.[2] Its metabolic fate has been sparsely studied, but it is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of a variety of proteins.[2] This process, known as myristoylation, is crucial for protein targeting to membranes and for signal transduction.[3][4] Notably, this compound is converted to its activated form, myristelaidoyl CoA, at a faster rate than myristoleic acid is converted to myristoleoyl CoA, suggesting it could potentially be readily incorporated into metabolic pathways.[2]
Beyond these fundamental biochemical properties, there is a significant lack of in-depth in vivo or in vitro studies specifically investigating the physiological effects of dietary this compound. To build a more comprehensive, albeit inferential, understanding, the following sections will detail the well-documented effects of its structural relatives.
Comparative Analysis: Myristic Acid (Saturated C14:0)
Myristic acid, the saturated counterpart to this compound, has been more extensively studied. Dietary myristic acid has been shown to influence lipid metabolism, inflammation, and gene expression.
Effects on Lipid Metabolism and Gene Expression
Myristic acid is known to regulate triglyceride synthesis and can activate key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase.[5] In bovine mammary epithelial cells, treatment with myristic acid has been shown to upregulate the expression of genes involved in lipid synthesis and the ubiquitination pathway.[5] Furthermore, dietary myristic acid in rats has been observed to increase the tissue content of C20:5 n-3 (EPA) and C20:3 n-6, suggesting a role in the metabolism of highly unsaturated fatty acids.[6]
| Gene | Cell/Tissue Type | Fold Change/Effect | Reference |
| CD36 | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |
| ADFP | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |
| UB | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |
Experimental Protocol: Gene Expression Analysis in MAC-T Cells
The following protocol describes the methodology used to determine the effect of myristic acid on gene expression in bovine mammary epithelial cells.[5]
-
Cell Culture: MAC-T cells were cultured in a complete medium.
-
Myristic Acid Treatment: Cells were treated with 200 μM myristic acid for 24 hours.
-
RNA Extraction: Total RNA was extracted from the treated and control cells.
-
Quantitative PCR (qPCR): The relative expression levels of target genes (CD36, ADFP, UB, etc.) were determined using qPCR, with GAPDH as the reference gene.
-
Protein Expression Analysis: Western blotting was used to analyze the protein expression levels of CD36, ADFP, and UB.
Myristic Acid's Influence on Cellular Metabolism.
Comparative Analysis: Myristoleic Acid (cis-9-Tetradecenoic Acid)
Myristoleic acid, the cis-isomer of this compound, is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1.[7] It has been investigated for its potential therapeutic effects in various contexts.
Anti-Cancer and Apoptotic Effects
Myristoleic acid has demonstrated cytotoxic and apoptosis-inducing effects in human prostate cancer LNCaP cells.[8][9] It has been identified as a component of Serenoa repens (saw palmetto) extract, which is used in the context of prostate health.[10]
Bone Health
In mouse models, administration of myristoleic acid has been shown to prevent bone loss and inhibit osteoclast formation and differentiation.[10] It appears to exert these effects by suppressing the kinase activity of Src through the inhibition of myristoylation and indirectly blocking Pyk2 phosphorylation.[10] This suggests an inhibitory effect on N-myristoyl-transferase, which is essential for osteoclast function.[10]
Experimental Protocol: In Vitro Osteoclastogenesis Assay
The following protocol outlines a method to assess the effect of myristoleic acid on osteoclast formation.[10]
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF.
-
Osteoclast Differentiation: To induce osteoclastogenesis, cells are treated with RANKL.
-
Myristoleic Acid Treatment: Different concentrations of myristoleic acid are added to the culture medium during the differentiation period.
-
TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells is counted to determine the extent of osteoclast formation.
Inhibitory Pathway of Myristoleic Acid on Osteoclastogenesis.
Inferences from the Broader Class of Trans Fatty Acids
Given the limited direct data on this compound, it is reasonable to consider the known effects of other trans fatty acids to hypothesize its potential physiological impact. The effects of trans fatty acids can differ based on their source (industrially produced versus naturally occurring in ruminants) and their specific chemical structure.
Studies on elaidic acid (trans-9-octadecenoic acid), a C18 trans fatty acid, have shown that it can negatively impact lipid profiles and cardiovascular health. In mice, a diet containing elaidic acid led to decreased levels of triglycerides.[11] In hamsters, elaidic acid was found to be "biologically neutral" in terms of regulating the LDL receptor, unlike its cis-isomer, oleic acid, which increased hepatic receptor activity and lowered LDL cholesterol.[12] This suggests that the trans configuration can significantly alter the biological activity of a fatty acid compared to its cis counterpart.
Conclusion and Future Directions
The current body of scientific literature on the specific physiological effects of dietary this compound is remarkably sparse. While we know it can be activated to myristelaidoyl CoA and act as a substrate for N-myristoyltransferase, its broader impact on health and disease remains an open question.
By examining its structural analogs, myristic acid and myristoleic acid, we can appreciate the profound impact that both saturation and cis/trans isomerism can have on the biological activity of a 14-carbon fatty acid. The diverse effects of myristic acid on lipid metabolism and myristoleic acid on cellular processes from bone resorption to cancer cell apoptosis highlight the potential for this compound to have its own unique set of physiological consequences.
Future research should focus on elucidating the specific metabolic pathways influenced by this compound. Key areas of investigation should include:
-
Cardiovascular Effects: Investigating its impact on plasma lipoprotein profiles, endothelial function, and inflammatory markers associated with atherosclerosis.
-
Metabolic Health: Determining its role in insulin sensitivity, glucose metabolism, and adipocyte function.
-
Cell Signaling: Exploring its influence on protein myristoylation and downstream signaling cascades.
-
Inflammation: Assessing its pro- or anti-inflammatory properties in various cell types and tissues.
A thorough understanding of the physiological effects of this compound is essential for providing comprehensive dietary recommendations and for identifying potential new targets for therapeutic intervention in the fields of metabolic and cardiovascular disease. The development of detailed in vitro and in vivo studies is a critical next step in unraveling the biological significance of this understudied dietary component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Dietary myristic acid at physiologically relevant levels increases the tissue content of C20:5 n-3 and C20:3 n-6 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 8. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
- 10. metabolon.com [metabolon.com]
- 11. Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristelaidic Acid as a Biomarker for Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myristelaidic acid (C14:1 n-5 trans) is a minor trans monounsaturated fatty acid found in ruminant fats and industrially hydrogenated oils. While research on its specific role is limited, its classification as a trans fatty acid (TFA) places it within a group of molecules strongly associated with adverse health outcomes. High intake of TFAs, particularly from industrial sources, is a well-established risk factor for cardiovascular disease and metabolic syndrome, primarily through mechanisms involving inflammation, endothelial dysfunction, and dyslipidemia. This technical guide provides a comprehensive overview of this compound in the context of TFAs as disease biomarkers, details potential biochemical signaling pathways, and presents a standardized experimental protocol for its quantification in biological matrices.
Introduction to this compound
This compound, systematically named (9E)-tetradecenoic acid, is a 14-carbon monounsaturated trans fatty acid. It is the geometric isomer of the more common cis fatty acid, myristoleic acid.[1] The trans configuration of the double bond results in a straighter molecular shape compared to its bent cis counterpart, making its physical properties more similar to saturated fatty acids.[2][3]
Sources: this compound is not synthesized by the human body and its presence is of exogenous origin.[4] The primary sources include:
-
Ruminant-derived products: Formed naturally through bacterial biohydrogenation in the rumen of animals like cattle and sheep, it is found in small quantities in dairy products (milk, butter) and meat.[1][5][6]
-
Industrially produced fats: It can be a minor byproduct of the partial hydrogenation of vegetable oils, a process used to create semi-solid fats for margarines, shortenings, and processed foods.[2][5]
This compound as a Biomarker for Disease
Direct evidence linking circulating this compound as an independent biomarker for disease is sparse. Its clinical relevance is primarily inferred from its membership in the broader class of trans fatty acids, which are strongly associated with cardiometabolic diseases.[2][3][7]
Cardiovascular Disease (CVD)
High dietary intake of industrial TFAs is a known risk factor for cardiovascular disease.[2][4] The mechanisms are believed to involve adverse effects on lipid profiles (increasing LDL cholesterol), promoting systemic inflammation, and causing endothelial dysfunction.[7][8] While major TFAs like elaidic acid have been directly associated with higher risk of myocardial infarction, the role of minor TFAs like this compound is less clear and is typically considered as part of the total TFA burden.[9]
Type 2 Diabetes (T2D) and Metabolic Syndrome
Consumption of industrial TFAs has been linked to insulin resistance and an increased risk of developing T2D.[2][3] TFAs may contribute to these conditions by exacerbating inflammation and promoting endoplasmic reticulum (ER) stress.[7] However, large-scale pooled analyses of circulating TFA biomarkers have yielded complex results, suggesting that the health effects can differ based on the specific TFA isomer and its dietary source (industrial vs. ruminant).[10]
Data Presentation
Due to the limited availability of prospective studies focusing specifically on this compound, the following table summarizes the findings for major or total trans fatty acids as biomarkers for cardiometabolic disease.
| Study / Consortium | Analyte(s) | Sample Matrix | Key Findings |
| Cardiovascular Health Study Cohort [9] | Nonesterified Elaidic acid (18:1n-9t) | Serum | Associated with a 46% higher risk of nonfatal myocardial infarction. |
| Pooled Analysis (FORCE Consortium) [10] | trans-16:1n-9, total trans-18:1, total trans-18:2 | Blood | Circulating trans-16:1n-9, total trans-18:1, and total trans-18:2 were inversely associated with Type 2 Diabetes risk, suggesting complex relationships potentially influenced by ruminant vs. industrial sources. |
| Nurses' Health Study [8] | Dietary TFA Intake | Diet Records | Higher intake of TFAs was associated with higher plasma concentrations of inflammatory and endothelial dysfunction markers (e.g., C-reactive protein, E-selectin, sICAM-1). |
Potential Signaling Pathways
The precise signaling pathways for this compound have not been specifically elucidated. However, research on industrial TFAs suggests they may contribute to disease pathogenesis by activating pro-inflammatory and metabolic stress pathways.
In vitro and in vivo studies indicate that industrial TFAs promote inflammation and ER stress.[7] One proposed mechanism involves the activation of inflammatory signaling cascades, potentially through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. Furthermore, TFAs have been shown to stimulate the cholesterol synthesis pathway by activating the sterol regulatory element-binding protein 2 (SREBP2).[6][7]
Caption: Generalized signaling pathway for industrial trans fatty acids.
Experimental Protocols for Quantification
The gold-standard methodology for the accurate quantification of this compound and other fatty acid isomers in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[4][11][12] High-resolution separation of geometric isomers is critical and requires specialized capillary columns.[13]
Detailed Methodology
1. Sample Collection and Storage:
-
Collect whole blood in EDTA or serum-separator tubes.
-
Centrifuge to separate plasma or serum.
-
Store samples at -80°C under argon or nitrogen to prevent oxidation until analysis.[4]
2. Lipid Extraction:
-
Thaw samples on ice.
-
To a known volume of sample (e.g., 100 µL plasma), add an internal standard solution containing a stable isotope-labeled analogue (e.g., deuterated myristic acid) for accurate quantification via isotope dilution.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or isooctane to separate lipids from the aqueous phase.[4][14]
3. Saponification and Derivatization:
-
The extracted lipids are saponified (hydrolyzed) using a methanolic base (e.g., KOH or NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).[12][14]
-
The resulting free fatty acids are then derivatized to make them volatile for GC analysis. The most common method is methylation to form Fatty Acid Methyl Esters (FAMEs) using an acid catalyst like BF3-methanol or acetyl-chloride in methanol.[11][14]
-
An alternative for high-sensitivity analysis is derivatization to Pentafluorobenzyl (PFB) esters, which are amenable to negative chemical ionization (NCI) MS.[4]
4. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a long (e.g., 100-200 m), highly polar capillary column (e.g., CP-Sil 88 or SP-2560) designed for separating cis/trans FAME isomers.[11][13]
-
Injection: Inject 1 µL of the final extract in splitless mode.
-
Carrier Gas: Use hydrogen or helium at a constant flow rate.
-
Oven Program: A slow, programmed temperature ramp is essential for resolving isomers. A typical program starts at a low temperature (e.g., 100°C), holds for several minutes, and then slowly ramps up to a final temperature of ~240°C.[12][14]
-
Mass Spectrometer: Operate the MS in either electron ionization (EI) for FAMEs or negative chemical ionization (NCI) for PFB esters.[4] Use Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for the analyte and internal standard.
5. Quantification:
-
Identify the this compound derivative peak based on its retention time relative to authentic standards.
-
Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for quantifying this compound via GC-MS.
Conclusion and Future Directions
This compound, as a minor trans fatty acid, is a component of a class of dietary fats linked to significant health risks, including cardiovascular disease and type 2 diabetes. While it is not currently established as a standalone biomarker, its measurement as part of a comprehensive trans fatty acid profile is valuable for assessing dietary exposure and potential disease risk. The primary challenges are its low abundance relative to other fatty acids and the technical requirements for robustly separating it from its cis isomer and other fatty acids.
Future research should aim to:
-
Clarify the distinct metabolic effects and signaling pathways of individual minor TFAs, including this compound.
-
Conduct prospective cohort studies with sufficient power to evaluate the independent association of circulating this compound with disease outcomes.
-
Investigate the differential impact of ruminant-derived versus industrial-derived this compound on human health.
Such efforts will enhance the understanding of its potential utility as a specific biomarker and inform public health recommendations regarding dietary fat intake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of trans fatty acids: biochemistry and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans fat - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consumption of trans fatty acids is related to plasma biomarkers of inflammation and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Associations of Serum Nonesterified Fatty Acids With Coronary Heart Disease Mortality and Nonfatal Myocardial Infarction: The CHS (Cardiovascular Health Study) Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans Fatty Acid Biomarkers and Incident Type 2 Diabetes: Pooled Analysis of 12 Prospective Cohort Studies in the Fatty Acids and Outcomes Research Consortium (FORCE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. who.int [who.int]
- 14. Secure Verification [redun.educons.edu.rs]
An In-depth Technical Guide to the Core Structural Differences Between Myristelaidic Acid and Myristoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural, physicochemical, and biochemical differences between myristelaidic acid and myristoleic acid. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the distinct properties and biological implications of these two fatty acid isomers.
Core Structural and Physicochemical Differences
Myristoleic acid and this compound are both monounsaturated fatty acids with a 14-carbon backbone and a single double bond at the ninth carbon atom (C14:1n-5). The pivotal difference between them lies in the stereochemistry of this double bond, which gives rise to their classification as cis and trans isomers, respectively. This seemingly subtle variation in spatial arrangement profoundly influences their molecular shape, physical properties, and, consequently, their biological functions.
Myristoleic Acid: The cis Isomer
Myristoleic acid, systematically named (9Z)-tetradec-9-enoic acid, possesses a cis configuration at its double bond.[1][2] This means that the hydrogen atoms attached to the double-bonded carbons are on the same side of the carbon chain. This configuration introduces a distinct kink or bend in the molecule's overall structure.
This compound: The trans Isomer
Conversely, this compound, or (9E)-tetradec-9-enoic acid, has a trans configuration, with the hydrogen atoms on opposite sides of the carbon chain.[3][4] This arrangement results in a more linear and rigid molecular shape, closely resembling that of a saturated fatty acid.
The structural disparity between the bent cis isomer and the linear trans isomer is the fundamental determinant of their differing physicochemical properties, as summarized in the table below.
| Property | Myristoleic Acid ((9Z)-tetradec-9-enoic acid) | This compound ((9E)-tetradec-9-enoic acid) |
| Synonyms | cis-9-Tetradecenoic acid, Myristolenic acid | trans-9-Tetradecenoic acid |
| CAS Number | 544-64-9[1] | 50286-30-1[3] |
| Molecular Formula | C₁₄H₂₆O₂[1] | C₁₄H₂₆O₂[3] |
| Molecular Weight | 226.36 g/mol [1] | 226.36 g/mol [3] |
| Melting Point | -4.5 to -4 °C | Not available |
| Boiling Point | 144 °C at 0.6 mmHg | Not available |
| Molecular Shape | Bent/Kinked | Linear |
Biochemical and Physiological Implications of Structural Isomerism
The distinct geometries of myristoleic and myristelaidic acids dictate their interactions within biological systems, from their incorporation into cell membranes to their roles in metabolic and signaling pathways.
Impact on Cell Membrane Fluidity
The "kinked" structure of cis-fatty acids like myristoleic acid disrupts the tight packing of phospholipid acyl chains in the cell membrane. This disruption increases the space between phospholipid molecules, thereby enhancing membrane fluidity. In contrast, the linear shape of trans-fatty acids, such as this compound, allows them to pack more tightly, similar to saturated fatty acids. This increased packing density leads to a decrease in membrane fluidity, making the membrane more rigid.
References
An In-depth Technical Guide on the Occurrence of Myristelaidic Acid in Food Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristelaidic acid, or trans-9-tetradecenoic acid (t9-C14:1), is a monounsaturated trans fatty acid with a 14-carbon chain. Unlike its cis-isomer, myristoleic acid, which is naturally produced in small amounts in various organisms, this compound is primarily formed through two main pathways: industrial partial hydrogenation of vegetable oils and biohydrogenation by rumen bacteria in ruminant animals.[1][2] Consequently, it is found in trace amounts in a variety of processed foods, dairy products, and meats from ruminants.[1]
The consumption of industrially produced trans fatty acids (iTFAs) has been linked to adverse health effects, most notably an increased risk of cardiovascular disease due to their impact on blood lipid profiles, specifically by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[3][4] While the focus of research and regulation has often been on more abundant trans isomers like elaidic acid (t9-C18:1), understanding the presence and quantity of minor isomers such as this compound is crucial for a comprehensive assessment of dietary TFA intake and its metabolic consequences.
This technical guide provides a detailed overview of the occurrence of this compound in various food products, presents detailed analytical protocols for its quantification, and illustrates key related pathways and workflows.
Quantitative Occurrence of this compound in Foods
Quantitative data specifically for this compound (t9-C14:1) is limited in publicly available food composition databases, as analyses often group it within the total trans fatty acid (TFA) content or focus on more prevalent C18 trans isomers. However, its presence is confirmed in foods containing either ruminant fat or partially hydrogenated oils. The following table summarizes the content of total trans fatty acids in relevant food categories where this compound is expected to occur. One study on German food products specifically identified t9-C14:1 as a component of the total TFA fraction analyzed.[1]
| Food Category | Food Product | Total Trans Fatty Acids ( g/100g of product) | This compound (t9-C14:1) Notes | Reference(s) |
| Dairy Products | Butter | Mean: 3.2% of FAME | A known source of ruminant TFAs, including C14:1 isomers. | [1][5] |
| Cow's Ghee | 0.63 - 4.78 | Contains ruminant TFAs; vaccenic acid is the major trans-18:1 isomer. | [6] | |
| Cheese | Varies (e.g., 3.36 V/E ratio**) | Source of natural ruminant TFAs. | [7] | |
| Ruminant Meats | Beef (Ground) | Varies by fat content | Natural source from biohydrogenation. | [7] |
| Lamb | Varies | Natural source from biohydrogenation. | [8] | |
| Processed Foods | Shortening | ~28.3 (283.6 mg/g) | High in industrial TFAs. | [9] |
| Margarine | Varies widely (e.g., 0 - 11) | Historically a major source of industrial TFAs. | ||
| Bakery Products | Mean: 4.5% of FAME | Often contain partially hydrogenated oils. | [1][5] | |
| Deep-fried Potatoes | Varies | Frying oils can be a source of TFAs. | [1][5] |
*FAME: Fatty Acid Methyl Esters. Data presented as a percentage of the total identified fatty acids. **V/E Ratio: Vaccenic Acid to Elaidic Acid ratio, used to distinguish ruminant vs. industrial fat sources.
Experimental Protocols for Quantification
The gold standard for the quantification of this compound and other fatty acid isomers in food is gas chromatography (GC), typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[9][10] The following protocol is a comprehensive methodology synthesized from official methods (e.g., AOAC 996.06) and established laboratory procedures for the analysis of trans fatty acids in a food matrix such as butter or processed food containing fat.[9][11]
Principle
The overall procedure involves the extraction of total lipids from the food sample, followed by the conversion of fatty acids within the lipid extract into their corresponding fatty acid methyl esters (FAMEs). This derivatization step makes the fatty acids volatile and suitable for GC analysis. The FAMEs are then separated on a highly polar capillary GC column, which allows for the resolution of different fatty acid isomers based on their chain length, degree of unsaturation, and geometric configuration (cis/trans). Peaks are identified by their retention times compared to known standards, and quantification is achieved by comparing the peak area to that of an internal standard.[11]
Reagents and Materials
-
Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Ethanol
-
Internal Standard: Triheptadecanoin (C17:0 TAG) or Methyl Heptadecanoate (C17:0 FAME)
-
Methylation Reagent: Boron trifluoride (BF₃) in methanol (14% w/v) OR 0.5 M Sodium Methoxide (NaOCH₃) in methanol
-
Saponification Reagent (if needed): 0.5 M KOH in 95% ethanol
-
Neutralization/Washing Solutions: Saturated NaCl solution, 6 M HCl
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reference Standards: FAME standard mixture including cis and trans isomers, specifically a quantitative standard for this compound (t9-C14:1 FAME).
-
Apparatus: Homogenizer, screw-cap glass tubes, water bath or heating block, vortex mixer, centrifuge, gas chromatograph with FID or MS.
Detailed Procedure
Step 1: Sample Preparation and Lipid Extraction
-
Homogenization: Homogenize the food sample to ensure uniformity. For low-moisture samples, grinding may be sufficient. High-moisture samples may require freeze-drying prior to homogenization.
-
Weighing: Accurately weigh approximately 100-500 mg of the homogenized sample into a screw-cap glass tube.
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., C17:0 TAG) to the sample.
-
Extraction (Saponification-based):
-
Add 2 mL of 0.5 M KOH in 95% ethanol.
-
Cap the tube tightly and heat in a water bath at 80-90°C for approximately 1 hour with occasional vortexing to saponify the lipids (hydrolyze triglycerides into glycerol and free fatty acid salts).[10]
-
Cool the sample to room temperature.
-
Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) This protocol details the common acid-catalyzed methylation using BF₃. A base-catalyzed alternative using sodium methoxide is faster but may be incomplete for samples with high free fatty acids.
-
To the cooled saponified mixture, add 2 mL of 14% BF₃-methanol reagent.[9]
-
Cap the tube tightly and heat at 100°C for 30 minutes (for saturated and monounsaturated fats) or at 60°C for 60 minutes (if polyunsaturated fats are of interest and to minimize isomerization).
-
Cool the tube to room temperature.
-
Add 2 mL of hexane to the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Add 2-3 mL of saturated NaCl solution to facilitate phase separation.
-
Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis. The final concentration should be adjusted with hexane to be within the linear range of the detector (typically ~10-20 mg/mL).[11]
Step 3: Gas Chromatography (GC) Analysis
-
GC System: A gas chromatograph equipped with an FID or MS detector.
-
Column: A highly polar capillary column is essential for cis/trans isomer separation. Commonly used columns include SP-2560 or CP-Sil 88 (100 m x 0.25 mm ID, 0.20 µm film thickness).[11]
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 260°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An isothermal or programmed run is used. Example program: Hold at 150°C for 10 min, ramp at 2.7°C/min to 210°C, and hold for 3 min.[9] (Note: The temperature program must be optimized to achieve separation of C14:1 isomers from other fatty acids).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 or 100:1, depending on sample concentration.
-
Step 4: Peak Identification and Quantification
-
Identification: Identify the this compound methyl ester peak by comparing its retention time to that of a pure, authenticated standard run under the identical GC conditions.
-
Quantification: Calculate the concentration of this compound using the internal standard method. The response factor of this compound relative to the internal standard should be determined from the analysis of calibration standards.
-
Concentration (mg/g) = (Peak Area of t9-C14:1 / Peak Area of IS) * (Mass of IS / Mass of Sample) * Response Factor
-
Visualization of Workflows and Pathways
Analytical Workflow for this compound Quantification
The following diagram illustrates the complete experimental workflow for the quantification of this compound in a food sample using GC-MS/FID.
Logical Relationship of Trans Fatty Acid Sources
This diagram illustrates the origins of this compound and its pathways into the human diet.
Potential Biological Impact of Dietary Trans Fatty Acids
While specific signaling pathways for this compound are not well-elucidated, the general impact of industrial trans fatty acids on lipid metabolism is well-documented. This diagram shows the established effect on cholesterol transport.
Biological Effects and Signaling
The biological effects of individual trans fatty acid isomers are an area of ongoing research. Most health studies have focused on the total TFA content of foods or the most common isomer, elaidic acid (C18:1 t9).
-
General Effects of Trans Fats: Diets high in industrial trans fats are unequivocally linked to increased LDL cholesterol and decreased HDL cholesterol, elevating the risk of coronary heart disease.[3] Mechanisms proposed include the promotion of inflammation and endoplasmic reticulum (ER) stress.[4]
-
Effects of Myristic Acid (Saturated C14:0): The saturated counterpart, myristic acid, has been shown to regulate triglyceride synthesis in bovine mammary epithelial cells through pathways involving ubiquitination.[12][13] It also remodels sphingolipid metabolism. Whether this compound shares any of these functions is currently unknown.
-
Effects of Myristoleic Acid (cis-C14:1): The cis-isomer, myristoleic acid, has been investigated for various biological activities, including inducing apoptosis and necrosis in prostate cancer cells and activating the Wnt pathway, which is involved in cell proliferation.[14]
The specific cellular signaling pathways modulated by this compound remain to be elucidated. Its structural similarity to both myristic acid (saturated) and other trans fatty acids suggests potential interactions with lipid metabolism, membrane function, and inflammatory signaling, making it a relevant molecule for further investigation in metabolic and cardiovascular research.
Conclusion
This compound (t9-C14:1) is a minor trans fatty acid present in the human diet, originating from both industrial and natural sources. While its concentration in any single food product is generally low compared to other fatty acids, its presence contributes to the total trans fatty acid load. Accurate quantification requires high-resolution capillary gas chromatography. Further research is needed to determine the specific concentrations of this compound across a broader range of foodstuffs and to uncover its unique biological effects and mechanisms of action, distinguishing them from other saturated and trans fatty acids. Such data will be invaluable for refining dietary risk assessments and for professionals in drug development exploring the modulation of lipid metabolic pathways.
References
- 1. Trans fatty acid isomers and the trans-9/trans-11 index in fat containing foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid - Wikipedia [en.wikipedia.org]
- 3. Health effects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.hcsr.gov.sy [journal.hcsr.gov.sy]
- 7. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid metabolism in lambs supplemented with different condensed and hydrolysable tannin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. gcms.cz [gcms.cz]
- 11. who.int [who.int]
- 12. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
- 13. Agriculture | Free Full-Text | Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
- 14. metabolon.com [metabolon.com]
An In-depth Technical Guide on the Toxicological Profile of Trans-9-Tetradecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive toxicological studies on trans-9-tetradecenoic acid are limited in publicly available scientific literature. This guide provides a detailed overview based on available data for structurally related fatty acids, including its cis-isomer (myristoleic acid) and other trans fatty acids, to infer a potential toxicological profile. The information herein should be used as a foundational resource to guide further research and safety assessments.
Executive Summary
Trans-9-tetradecenoic acid, an unsaturated fatty acid, belongs to a class of compounds with diverse biological activities. While specific toxicological data for this particular isomer is scarce, an examination of related fatty acids provides insight into its potential safety profile. This document synthesizes available information on the toxicology of its cis-isomer, myristoleic acid, and general findings on trans fatty acids. The available data suggests that while fatty acids generally exhibit low acute toxicity, certain trans fatty acids have been associated with adverse metabolic effects. This guide presents a compilation of relevant data, experimental methodologies, and visual representations of associated biological pathways to serve as a comprehensive resource for researchers.
Introduction
Trans-9-tetradecenoic acid is a 14-carbon monounsaturated fatty acid with the double bond in the trans configuration at the ninth carbon. Understanding its toxicological profile is crucial for its potential applications in various fields, including pharmaceuticals and industrial processes. This guide aims to provide a thorough review of the existing, albeit limited, toxicological data and to extrapolate a potential safety profile based on related compounds.
Toxicological Data
Acute Toxicity
Table 1: Acute Oral Toxicity of Related Fatty Acids in Rats
| Fatty Acid | Dose | Observation | Reference |
| Oleic Acid | 15-19 g/kg | Little acute toxicity | [1] |
| Lauric Acid | 15-19 g/kg | Little acute toxicity | [1] |
| Palmitic Acid | 15-19 g/kg | Little acute toxicity | [1] |
| Myristic Acid | 15-19 g/kg | Little acute toxicity | [1] |
| Stearic Acid | 15-19 g/kg | Little acute toxicity | [1] |
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies were identified for trans-9-tetradecenoic acid. A study on arachidonate-enriched triglyceride oil, which contains various polyunsaturated fatty acids, showed no adverse effects on health, growth, or reproduction in rats after sub-chronic oral administration[2].
Genotoxicity and Carcinogenicity
There is no specific information on the genotoxicity or carcinogenicity of trans-9-tetradecenoic acid. Safety data sheets for the cis-isomer, 9(Z)-Tetradecenoic Acid, indicate that no carcinogenic or mutagenic effects have been reported for this substance[3]. Some research has investigated the association between the intake of various trans fatty acids and cancer risk, with some studies suggesting a potential link between certain industrial trans fatty acids and an increased risk of prostate and breast cancer[4]. However, these studies do not specifically identify trans-9-tetradecenoic acid.
In Vitro Cytotoxicity
The cis-isomer, myristoleic acid, has demonstrated cytotoxic effects against human prostatic LNCaP cancer cells, inducing both apoptosis and necrosis[5][6]. This suggests that at high concentrations, it can disrupt cell membranes due to its amphipathic nature, leading to cell death[5].
Experimental Protocols
In Vitro Cytotoxicity Assessment of Myristoleic Acid on LNCaP Cells
This protocol is based on the methodologies implied in the literature describing the cytotoxic effects of myristoleic acid[5][6].
Objective: To determine the cytotoxic effects of myristoleic acid on the LNCaP human prostatic carcinoma cell line.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Myristoleic acid (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis and necrosis staining
-
Flow cytometer
Procedure:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates for viability assays or 6-well plates for flow cytometry. After 24 hours, the medium is replaced with fresh medium containing various concentrations of myristoleic acid. A vehicle control (solvent only) is also included.
-
MTT Assay (Viability): After the desired incubation period (e.g., 24, 48, 72 hours), MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
-
Apoptosis and Necrosis Staining (Flow Cytometry): After treatment, cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity
Caption: Experimental workflow for assessing the in vitro cytotoxicity of a test compound.
Generalized Fatty Acid Metabolism and Potential Effects of Trans Fats
Caption: Potential metabolic pathways of fatty acids and points of interference by trans fats.
Discussion and Future Directions
The lack of specific toxicological data for trans-9-tetradecenoic acid underscores a significant gap in the scientific literature. While inferences can be drawn from its cis-isomer and other trans fatty acids, these are not substitutes for direct empirical evidence. The cytotoxic effects of myristoleic acid against cancer cells suggest that trans-9-tetradecenoic acid might also possess biological activity that warrants investigation.
Future research should prioritize a systematic toxicological evaluation of trans-9-tetradecenoic acid, including:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models.
-
Genotoxicity and carcinogenicity assays to assess its long-term safety.
-
Reproductive and developmental toxicity studies .
-
Mechanistic studies to understand its interaction with cellular pathways, particularly in comparison to its cis-isomer.
Conclusion
This technical guide provides a comprehensive overview of the currently available, though limited, toxicological information relevant to trans-9-tetradecenoic acid. By synthesizing data from related compounds, a preliminary understanding of its potential safety profile can be formed. However, it is imperative that dedicated toxicological studies are conducted to definitively characterize its safety and to support any future applications. The data and visualizations presented here serve as a foundational resource for guiding such research efforts.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Subchronic (13-week) oral toxicity study, preceded by an in utero exposure phase, with arachidonate-enriched triglyceride oil (SUNTGA40S) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Cancer risk tied to some manufactured foods | MDedge [mdedge.com]
- 5. metabolon.com [metabolon.com]
- 6. Myristoleic acid - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Myristelaidic Acid and its Putative Impact on Gut Microbiota
Abstract
This compound, the trans isomer of myristoleic acid (a 14-carbon monounsaturated fatty acid), is a less common trans fatty acid about which there is a paucity of direct research regarding its specific interactions with the gut microbiota. This technical guide synthesizes current understanding of the impact of industrial trans fatty acids (iTFAs) on the gut microbiome as a proxy to hypothesize the potential effects of this compound. We detail the experimental protocols for investigating these interactions, present available quantitative data on the effects of iTFAs on microbial populations, and provide visual representations of experimental workflows and conceptual signaling pathways. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the intricate relationship between dietary fatty acids and gut microbial ecology.
Introduction to this compound
This compound (trans-9-tetradecenoic acid) is the trans isomer of myristoleic acid. While myristoleic acid is found in various animal fats and some vegetable oils, information on the specific dietary sources and abundance of this compound is limited.[1][2] In contrast to its cis counterpart, which is known to increase cell membrane fluidity, the impact of the trans configuration of this compound on biological systems is not well-documented.[3] Trans fatty acids are generally categorized into two groups: those that occur naturally in ruminant products and those that are industrially produced through the partial hydrogenation of vegetable oils. The health effects of these two types of trans fats can differ. Given the lack of direct studies on this compound, this guide will draw upon the broader literature concerning iTFAs to infer its potential effects on the gut microbiota.
Putative Impact of this compound on Gut Microbiota
Studies on mice fed diets containing partially hydrogenated soybean oil, a source of various iTFAs, have demonstrated significant alterations in the gut microbiota composition.[4][5] These changes are generally characterized by a shift towards a pro-inflammatory profile. For instance, an increase in the abundance of "harmful" bacteria, such as those from the phylum Proteobacteria and the family Desulfovibrionaceae, has been observed.[4][5] Conversely, a decrease in the relative abundance of "beneficial" bacteria, including members of the phylum Bacteroidetes and the family Lachnospiraceae, has been reported.[4][5] Interestingly, some studies have also noted an increase in the abundance of Lactobacillaceae, a family generally considered probiotic, in response to iTFA intake.[4][5]
These alterations in the gut microbiota, often termed dysbiosis, may contribute to the adverse health effects associated with iTFA consumption, including inflammation and metabolic diseases.[4][6] The observed changes in microbial populations can lead to a decrease in the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), and an increase in pro-inflammatory mediators.
Quantitative Data on the Impact of Industrial Trans Fatty Acids on Gut Microbiota
The following table summarizes the observed changes in the relative abundance of key bacterial taxa in mice fed a diet enriched with industrial trans fatty acids (iTFAs) from partially hydrogenated soybean oil.
| Bacterial Taxon | Direction of Change with iTFA Diet | Significance (p-value) | Reference |
| Proteobacteria (Phylum) | Increase | < 0.05 | [4] |
| Desulfovibrionaceae (Family) | Increase | < 0.05 | [4] |
| Bacteroidetes (Phylum) | Decrease | < 0.05 | [4] |
| Lachnospiraceae (Family) | Decrease | < 0.05 | [4] |
| Bacteroidales S24-7 (Family) | Decrease | < 0.05 | [4] |
| Lactobacillaceae (Family) | Increase | < 0.05 | [4] |
Impact on Short-Chain Fatty Acid (SCFA) Production
A numerical decrease in the fecal levels of butyric acid and valeric acid has been observed in mice consuming an iTFA-enriched diet, although this change was not always statistically significant.[4][5] SCFAs, particularly butyrate, are crucial for maintaining gut barrier integrity and have anti-inflammatory properties. A reduction in their production could therefore contribute to the pro-inflammatory state associated with iTFA intake.
Experimental Protocols
To investigate the impact of this compound on the gut microbiota, a combination of established methodologies can be employed. The following sections detail the protocols for 16S rRNA gene sequencing for microbial community profiling and gas chromatography-mass spectrometry (GC-MS) for SCFA quantification.
Gut Microbiota Composition Analysis via 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing the gut microbiota composition from fecal samples.[7][8][9][10]
3.1.1. Sample Collection and DNA Extraction:
-
Collect fecal samples from experimental subjects (e.g., mice fed a control diet vs. a this compound-supplemented diet).
-
Immediately freeze samples at -80°C to preserve microbial DNA.
-
Extract total genomic DNA from a weighed amount of fecal matter using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3.1.2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached Illumina sequencing adapters.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products for each sample.
-
Verify the size of the PCR amplicons using gel electrophoresis.
3.1.3. Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Perform a second round of PCR to attach unique dual indices to each sample for multiplexing.
-
Purify the indexed PCR products.
-
Quantify the final library concentration.
-
Pool all indexed libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.
3.1.4. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the unique indices.
-
Perform quality filtering and trimming of the reads.
-
Cluster the high-quality reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU by aligning against a reference database (e.g., Greengenes, SILVA).
-
Generate a feature table of ASV/OTU counts per sample.
-
Perform alpha and beta diversity analyses to compare the microbial community structure between experimental groups.
-
Use statistical tests (e.g., ANOSIM, PERMANOVA) to assess the significance of the observed differences.
Quantification of Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol describes a method for the quantification of SCFAs in fecal or cecal content.[11][12][13][14]
3.2.1. Sample Preparation and Extraction:
-
Homogenize a weighed amount of fecal or cecal content in a suitable solvent (e.g., ethanol or a saturated NaCl solution).
-
Acidify the homogenate to protonate the SCFAs.
-
Add an internal standard (e.g., a deuterated SCFA mixture) for accurate quantification.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether).
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase containing the SCFAs to a new tube.
3.2.2. Derivatization (Optional but Recommended for Increased Sensitivity):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the dried SCFAs to increase their volatility for GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[15]
-
Incubate the reaction mixture at an elevated temperature to ensure complete derivatization.
3.2.3. GC-MS Analysis:
-
Inject the derivatized or underivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Separate the SCFAs on a suitable capillary column.
-
Use a temperature gradient to elute the SCFAs at different retention times.
-
Detect the SCFAs using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
3.2.4. Data Analysis and Quantification:
-
Identify each SCFA based on its retention time and mass spectrum compared to authentic standards.
-
Quantify the concentration of each SCFA by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.
-
Perform statistical analysis to compare SCFA levels between experimental groups.
Visualizations
Experimental Workflow for Gut Microbiota Analysis
Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.
Experimental Workflow for SCFA Analysis
Caption: Workflow for Short-Chain Fatty Acid (SCFA) analysis by GC-MS.
Conceptual Signaling Pathway of iTFA Impact on Gut Health
Caption: Conceptual pathway of iTFA-induced gut dysbiosis and host inflammation.
Conclusion and Future Directions
While direct evidence is currently lacking, the existing literature on industrial trans fatty acids strongly suggests that this compound could negatively impact the gut microbiota, leading to dysbiosis, reduced SCFA production, and a pro-inflammatory state. This technical guide provides the foundational knowledge and experimental frameworks necessary to directly investigate these hypotheses.
Future research should focus on:
-
In vivo studies: Animal models fed diets specifically enriched with this compound are needed to elucidate its precise effects on the gut microbiota and host health.
-
In vitro studies: Co-culturing this compound with specific gut microbial species or complex human gut microbial communities can help to understand the direct mechanisms of interaction.
-
Metabolomic analyses: Comprehensive metabolomic profiling of the gut lumen and host circulation will provide a deeper understanding of the functional consequences of this compound-induced microbial shifts.
By addressing these research gaps, a clearer picture of the role of this compound in gut health and disease can be established, providing valuable insights for researchers, clinicians, and professionals in the field of drug development.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. What Is Myristoleic Acid (14:1) & What Foods Can I Find It In? [careomnia.com]
- 3. gdx.net [gdx.net]
- 4. Effect of industrial <i>trans</i>-fatty acids-enriched diet on gut microbiota of C57BL/6 mice - ProQuest [proquest.com]
- 5. Effect of industrial trans-fatty acids-enriched diet on gut microbiota of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans Fatty Acid Intake Induces Intestinal Inflammation and Impaired Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics | Semantic Scholar [semanticscholar.org]
- 9. Trans-fatty acids alter the gut microbiota in high-fat-diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Signaling Pathways Affected by Myristelaidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristelaidic acid (trans-9-tetradecenoic acid) is a 14-carbon trans-monounsaturated fatty acid, the trans isomer of myristoleic acid, and is present in various animal fats. Despite its presence in the human diet, research specifically delineating the intracellular signaling pathways affected by this compound is notably sparse. This technical guide aims to provide a comprehensive overview of the current understanding, drawing necessary inferences from studies on other trans fatty acids, particularly those with similar chain lengths, and by contrasting with its more extensively studied cis-isomer, myristoleic acid. This document summarizes known effects on key cellular processes such as inflammation, apoptosis, and cellular stress, presents detailed experimental protocols for investigating these pathways, and uses visualizations to clarify complex signaling cascades. Given the limited direct evidence, this guide also highlights critical areas for future research to fully elucidate the biological impact of this compound.
Introduction to this compound
This compound is a trans fatty acid (TFA) whose biological significance is not yet fully understood. TFAs are generally associated with adverse health effects, and their mechanisms of action often involve the modulation of key intracellular signaling pathways. Due to the scarcity of direct research on this compound, this paper will extrapolate potential mechanisms from studies on other TFAs, such as elaidic acid, and provide a comparative analysis with its cis-isomer, myristoleic acid, which has been shown to have distinct and sometimes opposing biological activities.
Comparative Overview of C14:1 Isomers
| Feature | This compound | Myristoleic Acid |
| Chemical Structure | C14:1 trans-9 | C14:1 cis-9 |
| Common Sources | Most animal fats[1] | Seed oil from Myristicaceae family, milk fat[2] |
| Known Biological Roles | Limited specific data available. As a trans fatty acid, potential roles in pro-inflammatory and stress signaling are hypothesized. | Induces apoptosis in cancer cells, activates Wnt/β-catenin and ERK pathways, inhibits osteoclast formation[3][4]. |
Potential Signaling Pathways Modulated by this compound (Inferred from other Trans Fatty Acids)
Pro-inflammatory Signaling and Apoptosis via ASK1-p38 MAPK Pathway
Studies on other trans fatty acids, such as elaidic acid, have demonstrated a potentiation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 pathway, particularly in response to cellular stressors like extracellular ATP.[5] This pathway is a critical component of the cellular response to inflammatory and stress signals.
-
Mechanism: Extracellular stressors can activate ASK1, which in turn phosphorylates and activates MKK3/6. MKK3/6 then phosphorylates and activates p38 MAPK. Activated p38 MAPK translocates to the nucleus to regulate the activity of various transcription factors, leading to the expression of pro-inflammatory cytokines and pro-apoptotic proteins. Trans fatty acids may enhance the activation of ASK1, thereby amplifying the downstream inflammatory and apoptotic signals.[5]
References
Solubility of Myristelaidic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid, also known as trans-9-tetradecenoic acid, is a monounsaturated trans fatty acid with the molecular formula C14H26O2.[1] As a component of various natural and partially hydrogenated fats and oils, understanding its solubility in organic solvents is critical for a wide range of applications, including its extraction, purification, and use in chemical and biological assays. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and insights into its relevant biological pathways. This compound is a colorless or light yellow oily liquid at room temperature and is noted for its general good solubility and fluidity.[2]
Quantitative Solubility Data
The solubility of this compound varies across different organic solvents, primarily influenced by the polarity of the solvent and the temperature. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | ≥ 100 mg/mL[3] / ~12 mg/mL[4][5][6] | Not Specified |
| Ethanol | C2H5OH | 46.07 | ≥ 10 mg/mL[3] / ~15 mg/mL[4][5][6] | Not Specified |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | ~15 mg/mL[4][5][6] | Not Specified |
Note: The solubility data for DMSO presents a notable discrepancy between sources. The value of ≥ 100 mg/mL from MedchemExpress suggests very high solubility, where the saturation point was not determined.[3] The value of ~12 mg/mL from Cayman Chemical provides a specific, albeit lower, figure.[4][5][6] Researchers should consider these differences and may need to determine the solubility for their specific application and material purity.
-
Non-polar solvents (e.g., Hexane, Toluene): As a long-chain fatty acid, this compound possesses a significant non-polar hydrocarbon tail. Therefore, it is expected to exhibit good solubility in non-polar solvents.
-
Polar aprotic solvents (e.g., Acetone, Ethyl Acetate): These solvents are intermediate in polarity and are generally good solvents for a wide range of compounds. It is anticipated that this compound would be soluble in these solvents.
-
Polar protic solvents (e.g., Methanol): Similar to ethanol, this compound is expected to be soluble in methanol.
Experimental Protocols for Solubility Determination
A precise determination of solubility is often necessary for experimental work. The following is a generalized protocol for determining the solubility of a fatty acid like this compound in an organic solvent using the static equilibrium method followed by gas chromatography (GC) analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Internal standard (e.g., a different fatty acid with a distinct retention time)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at the experimental temperature to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for GC analysis.
-
Add a known amount of an internal standard to the diluted solution.
-
-
Quantification by Gas Chromatography (GC):
-
Prepare a series of calibration standards of this compound with the internal standard in the same solvent.
-
Analyze the calibration standards and the prepared sample solution by GC-FID.
-
The fatty acid may need to be derivatized to its methyl ester (FAME) prior to GC analysis to improve volatility and peak shape. This is a common procedure in fatty acid analysis.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL or g/100g of solvent).
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
N-Myristoyltransferase (NMT) Signaling Pathway
This compound can be converted in vivo to myristelaidoyl-CoA. This activated form is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of many proteins. This modification, known as myristoylation, is crucial for protein localization and function in various signaling pathways.
Caption: N-Myristoyltransferase (NMT) signaling pathway.
References
Physical and chemical properties of Myristelaidic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid, also known as (E)-9-tetradecenoic acid, is a monounsaturated trans-fatty acid with the chemical formula C14H26O2. As the trans isomer of myristoleic acid, it is a subject of growing interest in lipid research due to its unique physical, chemical, and biological properties. This technical guide provides an in-depth overview of this compound, focusing on its core properties, relevant biological pathways, and the experimental methodologies used for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipid-related studies.
Physical and Chemical Properties
This compound is a 14-carbon long-chain fatty acid characterized by a single double bond in the trans configuration at the ninth carbon atom.[1] This structural feature significantly influences its physical and chemical behavior compared to its cis-isomer, myristoleic acid, and its saturated counterpart, myristic acid.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | (9E)-Tetradecenoic acid | [1] |
| Synonyms | trans-9-Tetradecenoic acid, Myristelaidate | [2] |
| CAS Number | 50286-30-1 | [1] |
| Molecular Formula | C14H26O2 | [1][3] |
| Molecular Weight | 226.36 g/mol | [2] |
| Appearance | Solid | [3] |
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Myristoleic Acid (cis-isomer) | Myristic Acid (saturated) |
| Melting Point (°C) | 23-24[4] | -4.5 to -4[5] | 54.4 |
| Boiling Point (°C) | 322-332[4] | 144 at 0.6 mmHg | 326 |
| Density (g/mL) | Not available | ~0.9 at 25°C[5] | 0.8622 at 60°C |
| Refractive Index | Not available | nD20 1.4562[5] | nD60 1.4305 |
| Solubility | Soluble in ethanol, DMF, DMSO[1] | Soluble in ethanol, chloroform, benzene[5] | Soluble in ethanol, ether, chloroform |
Table 3: Spectroscopic Data
| Spectroscopic Data | This compound | Myristoleic Acid (cis-isomer) | Myristic Acid (saturated) |
| λmax | 201 nm[1] | Not available | Not available |
| Mass Spectrometry | [M-H]- precursor at m/z 225.3[3] | GC-MS data available[6] | 1H and 13C NMR data available[7][8][9] |
| IR Spectrum | Not available | IR spectra available[10] | IR spectra available |
| NMR Spectrum | Not available | 1H and 13C NMR data available[10][11][12][13] | 1H and 13C NMR data available[7][8][9] |
Note: Experimental spectral data for this compound is limited. Data for its cis-isomer and saturated analog are provided for comparative purposes.
Biological Activity and Signaling Pathways
This compound is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group (derived from myristic acid or its analogs) to the N-terminal glycine of a variety of cellular proteins.[14] This process, known as N-myristoylation, is crucial for protein localization, stability, and function, and it plays a significant role in various signaling pathways.
Interestingly, myristelaidoyl CoA is a significantly better substrate for NMT than its cis-isomer, myristoleoyl CoA.[14] This suggests that the trans configuration of the double bond is favored by the enzyme's active site.
N-Myristoyltransferase (NMT) Signaling Pathway
N-myristoylation is a key post-translational modification that influences multiple signaling cascades integral to cell growth, proliferation, and survival. The enzyme N-myristoyltransferase (NMT) facilitates the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of target proteins. This compound can act as a substrate in this process. This modification is critical for the membrane localization and function of numerous signaling proteins, including proto-oncogenes like Src. Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases.
Caption: N-Myristoyltransferase (NMT) Signaling Pathway.
Experimental Protocols
The analysis of this compound typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Lipid Extraction (Folch Method)
This protocol is a widely used method for the total lipid extraction from biological samples.
-
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be 20 times the volume of the tissue sample.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter the homogenate or centrifuge to separate the liquid phase.
-
Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge the mixture to achieve phase separation. The lower chloroform phase contains the lipids.
-
Collect the lower phase and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.
-
Materials:
-
Toluene
-
7% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
-
Procedure:
-
Dissolve the dried lipid extract in 2 mL of toluene.
-
Add 2 mL of 7% BF3-methanol reagent.
-
Seal the tube and heat at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method allows for the separation and identification of individual FAMEs.
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., SP-2560 or CP-Sil 88 for trans fatty acid analysis).
-
Mass spectrometer detector.
-
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 260°C
-
-
Analysis:
-
Inject the FAME sample into the GC.
-
Identify the this compound methyl ester peak based on its retention time compared to a known standard.
-
Confirm the identity of the peak by its mass spectrum.
-
Experimental Workflow
A typical lipidomics workflow for the analysis of this compound and other fatty acids from a biological sample involves several key stages, from sample preparation to data analysis.
Caption: General Experimental Workflow for Lipid Analysis.
Conclusion
This compound presents a unique profile among monounsaturated fatty acids due to its trans configuration. Its distinct physical properties and its role as a preferred substrate for N-myristoyltransferase highlight its importance in cellular signaling and metabolism. The methodologies outlined in this guide provide a robust framework for the extraction, derivatization, and analysis of this compound, enabling further research into its biological functions and potential as a therapeutic target or biomarker. As the field of lipidomics continues to advance, a deeper understanding of the specific roles of individual fatty acids like this compound will be crucial for progress in various areas of biomedical research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristoleic acid [webbook.nist.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000806) [hmdb.ca]
- 8. Myristic acid(544-63-8) 13C NMR [m.chemicalbook.com]
- 9. Myristic acid(544-63-8) 1H NMR [m.chemicalbook.com]
- 10. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PhytoBank: 1H NMR Spectrum (PHY0167146) [phytobank.ca]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0002000) [hmdb.ca]
- 13. spectrabase.com [spectrabase.com]
- 14. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Myristelaidic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid (trans-9-tetradecenoic acid) is a 14-carbon monounsaturated fatty acid and the trans isomer of the more common myristoleic acid.[1] The accurate quantification of this compound in plasma is crucial for understanding its metabolic fate and potential physiological or pathological roles. This document provides detailed application notes and protocols for the reliable quantification of this compound in plasma samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Biological Significance
This compound is converted to myristelaidoyl CoA at a faster rate than its cis-isomer, myristoleic acid, is converted to myristoleoyl CoA.[1] While less common in nature than its cis counterpart, understanding its plasma concentrations can be relevant in various metabolic and nutritional studies.
Experimental Overview
The quantification of this compound in plasma involves a multi-step process that includes lipid extraction, derivatization (primarily for GC-MS), and instrumental analysis. The choice between GC-MS and LC-MS will depend on the specific requirements of the study, including sensitivity, sample throughput, and the desire to analyze other fatty acids simultaneously.
Diagram: General Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in plasma.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for fatty acid analysis. Due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[2][3]
Experimental Protocol: GC-MS
1. Lipid Extraction from Plasma (Folch Method)
-
Objective: To extract total lipids from plasma.
-
Materials:
-
Plasma sample (e.g., 100 µL)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of chloroform/methanol (2:1, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully aspirate the upper aqueous layer.
-
Transfer the lower organic layer containing the lipids to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
-
Objective: To convert fatty acids to their more volatile methyl esters for GC-MS analysis.[3]
-
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
Diagram: GC-MS Sample Preparation Workflow
Caption: Workflow for preparing plasma samples for GC-MS analysis of this compound.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5973 or similar |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan (m/z 50-550) for identification |
| SIM Ion for 14:1 | m/z 240 (Molecular Ion of this compound Methyl Ester) |
Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation.[4]
Experimental Protocol: LC-MS
1. Lipid Extraction from Plasma (Methanol/Butanol Method)
-
Objective: To extract lipids using a method compatible with direct LC-MS injection.[5]
-
Materials:
-
Plasma sample (e.g., 10 µL)
-
1-Butanol/Methanol (1:1, v/v) with 5 mM ammonium formate
-
Microcentrifuge tubes
-
-
Procedure:
-
To 10 µL of plasma in a microcentrifuge tube, add 100 µL of 1-butanol/methanol (1:1, v/v) containing 5 mM ammonium formate and internal standards.[5]
-
Vortex for 10 seconds.[5]
-
Sonicate for 60 minutes in a sonic water bath at 20°C.[5]
-
Centrifuge at 16,000 x g for 10 minutes at 20°C.[5]
-
Transfer the supernatant to an LC-MS vial for analysis.[5]
-
Diagram: LC-MS Sample Preparation Workflow
Caption: Workflow for preparing plasma samples for LC-MS analysis of this compound.
LC-MS Instrumental Parameters
The following table provides typical LC-MS parameters. Optimization for your specific instrument is recommended.
| Parameter | Typical Setting |
| LC System | Shimadzu LC-20AD, Agilent 1290 Infinity II, or similar |
| Column | C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 60% B, increase to 99% B over 15 min, hold for 5 min, return to initial conditions and equilibrate for 5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., QTOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
| MRM Transition | Precursor ion (Q1): m/z 225.2 ([M-H]⁻ for C14H26O2) -> Product ion (Q3): m/z 225.2 (for confirmation) or a specific fragment if available. For high-resolution MS, accurate mass of the deprotonated molecule is used. |
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a stable isotope-labeled version of this compound or another fatty acid not present in the sample, such as heptadecanoic acid) should be used to correct for extraction efficiency and matrix effects.
The concentration of this compound in the plasma sample is calculated using the following formula:
Concentration = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor) * Dilution Factor
Quantitative Data Summary Table (Example)
| Sample ID | Replicate | Peak Area (this compound) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |
| Control 1 | 1 | 15,234 | 1,102,456 | 0.138 |
| Control 1 | 2 | 14,987 | 1,098,765 | 0.136 |
| Control 1 | 3 | 15,567 | 1,110,345 | 0.140 |
| Mean ± SD | 0.138 ± 0.002 | |||
| Treated 1 | 1 | 25,678 | 1,099,876 | 0.233 |
| Treated 1 | 2 | 26,012 | 1,105,432 | 0.235 |
| Treated 1 | 3 | 25,889 | 1,101,234 | 0.235 |
| Mean ± SD | 0.234 ± 0.001 |
Signaling Pathway Involving Fatty Acid Metabolism
This compound, like other fatty acids, is activated to its acyl-CoA derivative before it can enter metabolic pathways such as beta-oxidation for energy production or be incorporated into complex lipids.
Diagram: Fatty Acid Activation and Beta-Oxidation Entry
References
Application Notes and Protocols for the GC-MS Analysis of Myristelaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid ((9E)-tetradecenoic acid) is a monounsaturated trans-fatty acid with the chemical formula C14H26O2.[1] As a trans-isomer of myristoleic acid, it is of interest in various fields of research, including lipidomics, food science, and drug development, due to the distinct biological roles of trans-fatty acids. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound. This document provides detailed application notes and protocols for its determination.
Principle of Analysis
The analysis of this compound by GC-MS typically involves a multi-step process. First, lipids are extracted from the sample matrix. Subsequently, the fatty acids are derivatized to increase their volatility, most commonly through conversion to fatty acid methyl esters (FAMEs). The derivatized sample is then injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and interactions with the capillary column. Finally, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for identification and quantification.
Data Presentation
Quantitative analysis of this compound using GC-MS requires method validation to ensure accuracy and reliability. The following table summarizes typical performance characteristics for the analysis of fatty acid methyl esters, including this compound methyl ester, based on literature values.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.02 - 0.54 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.26 - 1.63 µg/mL | [2][3] |
| Recovery | 75.4% - 92.6% | |
| Precision (RSD%) | < 5% |
Experimental Protocols
Lipid Extraction (Folch Method)
This protocol describes a standard procedure for the extraction of total lipids from a biological sample.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To 1 part of the sample in a glass centrifuge tube, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete homogenization.
-
Add 5 parts of 0.9% NaCl solution to the mixture and vortex for another minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen. The resulting lipid extract can be used for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the conversion of fatty acids to their methyl esters using sodium methoxide.
Materials:
-
Lipid extract
-
Hexane
-
0.5 M Sodium methoxide in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried lipid extract in 1 mL of hexane.
-
Add 50 µL of 0.5 M sodium methoxide in methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1 mL of saturated NaCl solution and shake vigorously for 15 seconds.
-
Allow the phases to separate for 10 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).
GC Conditions:
-
Column: Highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for the separation of cis/trans isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 4 minutes.
-
Ramp to 220 °C at 3 °C/min.
-
Hold at 220 °C for 20 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Solvent Delay: 5 minutes.
Identification of this compound Methyl Ester:
-
Retention Time: The retention time will vary depending on the specific column and conditions used. Trans isomers typically elute before their cis counterparts on polar columns.
-
Mass Spectrum: The EI mass spectrum of this compound methyl ester will be very similar to that of myristoleic acid methyl ester. Key identifying ions include the molecular ion (M+) at m/z 240, a fragment corresponding to the McLafferty rearrangement at m/z 74 (characteristic of fatty acid methyl esters), and a series of hydrocarbon fragments.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Metabolic context of this compound.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Myristelaidic Acid
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who require a reliable method for the quantification of Myristelaidic acid in biological matrices.
Introduction
This compound ((9E)-tetradec-9-enoic acid) is a trans-monounsaturated long-chain fatty acid. The study of specific fatty acid isomers, such as this compound, is of growing interest due to their distinct physiological and pathological roles. Accurate quantification is challenging due to the presence of its cis-isomer, Myristoleic acid, which shares the same mass and similar physicochemical properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for resolving and quantifying these isomers, making it the gold standard for lipid analysis. This application note presents a detailed protocol for the analysis of this compound using a robust LC-MS/MS method.
Principle
This method employs a simple protein precipitation and extraction procedure for sample preparation, followed by chromatographic separation using a reversed-phase C18 column, which is capable of resolving cis/trans isomers. The analyte is detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which ensures high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard), Palmitic acid-d31 (Internal Standard, IS).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Water.
-
Reagents: Formic acid (>99%), Ammonium formate (>99%).
-
Consumables: HPLC vials with inserts, microcentrifuge tubes (1.5 mL), and syringe filters (0.22 µm).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Palmitic acid-d31 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare an intermediate solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with methanol. Subsequently, create a series of calibration standards (e.g., 1-500 ng/mL) by serially diluting the intermediate solution with the reconstitution solvent (Methanol:Water, 50:50, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Palmitic acid-d31 stock solution with isopropanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (from Plasma)
-
Aliquoting: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL IS working solution to the plasma sample.
-
Protein Precipitation: Add 250 µL of cold isopropanol (containing the IS) to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial.
-
Injection: Inject 5 µL of the supernatant directly into the LC-MS/MS system. For samples with high lipid content, a 1:100 dilution with ACN/IPA/H2O (65:30:5 v/v/v) may be necessary before injection.[2]
LC-MS/MS Method
Chromatographic Conditions
-
LC System: Standard UHPLC/HPLC system
-
Column: Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 10 mM Ammonium formate and 0.1% Formic acid[3]
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM Ammonium formate and 0.1% Formic acid[3]
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 70 | 30 |
| 2.0 | 55 | 45 |
| 8.0 | 25 | 75 |
| 12.0 | 3 | 97 |
| 14.0 | 3 | 97 |
| 14.1 | 70 | 30 |
| 17.0 | 70 | 30 |
Mass Spectrometry Conditions
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Interface Temperature: 150°C
-
Desolvation Line (DL) Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Nebulizing Gas Flow: 2.0 L/min
-
Drying Gas Flow: 5.0 L/min
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the optimized MRM transitions and compound-specific parameters for the analysis of this compound.
Table 2: Optimized MS/MS Parameters and MRM Transitions
| Compound Name | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound (Quantifier) | 225.2 | 225.2 | 50 | -50 | -10 |
| This compound (Qualifier) | 225.2 | 59.0 | 50 | -50 | -40 |
| Palmitic acid-d31 (IS) | 286.3 | 286.3 | 50 | -60 | -12 |
Note: The precursor ion for this compound is [M-H]⁻.[4] The first transition (225.2 -> 225.2) is a pseudo-MRM transition often used for fatty acid quantification due to its high signal intensity.[5] The qualifier transition is based on characteristic fragments observed for the isomeric Myristoleic acid.[4] Collision energy and declustering potential values are typical starting points and should be optimized for the specific instrument used.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.
Caption: Figure 1. Analytical Workflow for this compound Quantification.
References
Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Myristelaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid ((9E)-tetradecenoic acid) is a monounsaturated trans-fatty acid. While its cis-isomer, myristoleic acid, is naturally occurring and has been studied for its biological activities, the metabolic fate and signaling roles of this compound are less well understood.[1][2] As a component of partially hydrogenated oils, understanding its metabolism is crucial for assessing its impact on cellular processes and overall health. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[3] By introducing a "heavy" version of this compound, researchers can track its incorporation into various lipid species and identify its downstream metabolites, providing valuable insights into its metabolic pathways and potential biological effects.
These application notes provide a detailed protocol for the use of stable isotope-labeled this compound (e.g., ¹³C- or ²H-labeled) in metabolic tracing studies, from the synthesis of the labeled compound to the analysis of its metabolic products by mass spectrometry.
Synthesis of Stable Isotope-Labeled this compound
A specific, commercially available, pre-labeled this compound is not widely available. Therefore, a synthetic route is often necessary. A common and effective method for creating a trans double bond is the Wittig reaction.[4][5] Below is a proposed protocol for the synthesis of deuterated this compound ([D]-Myristelaidic Acid). A similar approach can be adapted for ¹³C labeling by using a ¹³C-labeled phosphonium ylide.
Protocol 1: Synthesis of [D]-Myristelaidic Acid via Wittig Reaction
This protocol involves the synthesis of a deuterated aldehyde and its subsequent reaction with a phosphonium ylide to produce the trans-alkene.
Materials:
-
1-Bromobutane
-
Triphenylphosphine
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Deuterated nonanal ([D]-nonanal) - Synthesis described in sub-protocol
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and reagents for organic synthesis
Sub-Protocol 1.1: Synthesis of [D]-Nonanal
Deuterated aldehydes can be synthesized from their corresponding carboxylic acids or arylmethyl halides.[6][][8] A common method involves the reduction of a carboxylic acid derivative with a deuterated reducing agent.
-
Starting Material: Nonanoic acid.
-
Reduction: Reduce nonanoic acid to its corresponding alcohol using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This will yield [1,1-D₂]-nonan-1-ol.
-
Oxidation: Gently oxidize the deuterated alcohol back to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. This will yield [1-D]-nonanal.
-
Purification: Purify the resulting deuterated aldehyde by distillation or column chromatography.
Protocol 1.2: Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
Dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromobutane and reflux the mixture to form the triphenylphosphonium bromide salt.
-
Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) to deprotonate the phosphonium salt and form the ylide (a deep red or orange color is typically observed).
-
-
Reaction with Deuterated Aldehyde:
-
While maintaining the temperature at -78°C, slowly add the synthesized [D]-nonanal to the ylide solution.
-
Allow the reaction to stir at -78°C for one hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the [D]-Myristelaidic acid using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient. The trans-isomer is generally the major product when using non-stabilized ylides under these conditions.[4]
-
In Vitro Metabolic Tracing Protocol
This protocol describes the application of stable isotope-labeled this compound to cultured cells to trace its incorporation into cellular lipids.
Materials:
-
Cultured cells of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stable isotope-labeled this compound (e.g., [D]-Myristelaidic Acid)
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Chloroform
-
Water (LC-MS grade)
-
Internal standards for lipid classes (e.g., deuterated or ¹³C-labeled lipid standards)
Protocol 2.1: Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled this compound complexed with fatty acid-free BSA. Dissolve the fatty acid in a small amount of ethanol before adding it to the BSA solution to aid in solubility.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
-
Labeling:
-
Aspirate the growth medium from the cells and wash twice with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Protocol 2.2: Metabolite Extraction (Lipid Extraction)
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold methanol to the cells to quench metabolic activity.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Scrape the cells in methanol and transfer the lysate to a glass tube.
-
Add chloroform and water in a ratio that results in a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). Vortex thoroughly.
-
Add additional chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (v/v/v). Vortex and centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
Mass Spectrometry Analysis
The incorporation of the stable isotope label into various lipid classes can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Protocol 3.1: Sample Preparation for Mass Spectrometry
-
Reconstitution: Reconstitute the dried lipid extracts in a suitable solvent for the chosen analytical method (e.g., isopropanol:acetonitrile:water for LC-MS).
-
Derivatization (for GC-MS): If analyzing total fatty acid composition by GC-MS, the lipids need to be transesterified to fatty acid methyl esters (FAMEs). This can be achieved by heating the lipid extract with a reagent such as boron trifluoride in methanol.
Protocol 3.2: LC-MS/MS Analysis of Intact Lipids
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC) is recommended.
-
Chromatography: Separate lipid classes using a suitable column (e.g., C18 or C30 reversed-phase).
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.
-
Acquire data in full scan mode to identify all labeled lipid species.
-
Use data-dependent or targeted MS/MS to confirm the identity of labeled lipids by fragmentation analysis.
-
Protocol 3.3: Data Analysis
-
Isotopologue Extraction: Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+n, where n is the number of isotopic labels) versions of each lipid of interest.
-
Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C).
-
Quantification: Calculate the fractional enrichment or the absolute amount of the labeled lipid by comparing its peak area to that of an appropriate internal standard.
Expected Results and Data Presentation
The incorporation of labeled this compound is expected to be observed in various lipid classes over time. The rate and extent of incorporation can provide insights into the activity of pathways involved in fatty acid uptake, activation, and esterification.
Table 1: Illustrative Fractional Enrichment of Labeled this compound in Major Lipid Classes Over Time in Cultured Hepatocytes.
| Time (hours) | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Triacylglycerols (TAG) | Cholesteryl Esters (CE) |
| 1 | 0.5% | 0.3% | 2.1% | 0.2% |
| 4 | 2.3% | 1.8% | 10.5% | 1.1% |
| 8 | 5.1% | 4.2% | 22.3% | 2.5% |
| 24 | 8.7% | 7.5% | 35.8% | 4.8% |
Note: The data presented in this table is illustrative and based on typical fatty acid incorporation patterns. Actual results may vary depending on the cell type, experimental conditions, and the specific labeled tracer used.
Table 2: Illustrative Distribution of Labeled this compound within Phospholipid Species after 24 hours.
| Phospholipid Species | Labeled this compound Content (pmol/mg protein) |
| PC(16:0/14:1t) | 15.2 |
| PC(18:0/14:1t) | 8.7 |
| PC(18:1/14:1t) | 12.4 |
| PE(16:0/14:1t) | 7.9 |
| PE(18:0/14:1t) | 5.1 |
| PE(18:1/14:1t) | 6.8 |
Note: This table provides an example of how the incorporation of labeled this compound into specific phospholipid species can be quantified. "14:1t" represents this compound.
Visualizations
Diagram 1: Proposed Synthesis of [D]-Myristelaidic Acid
Caption: Proposed synthetic route for deuterated this compound.
Diagram 2: Experimental Workflow for Metabolic Tracing
Caption: General workflow for in vitro metabolic tracing experiments.
Diagram 3: Metabolic Fate of this compound
Caption: Potential metabolic fates of this compound in the cell.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for investigating the metabolic fate of this compound using stable isotope tracing. This powerful technique, coupled with high-resolution mass spectrometry, allows for the precise quantification of the incorporation of this trans-fatty acid into various lipid classes, shedding light on its cellular metabolism and potential biological roles. The provided synthetic route offers a viable method for obtaining the necessary labeled tracer for these studies. The successful application of these methods will contribute to a deeper understanding of the metabolic impact of dietary trans-fatty acids.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Myristelaidic Acid for Research Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid, also known as (E)-tetradec-9-enoic acid, is the trans-isomer of myristoleic acid. As a C14:1 trans-unsaturated fatty acid, it serves as a valuable research standard in various biological studies. Its structural similarity to myristic acid and myristoleic acid allows it to be a useful tool for investigating the effects of fatty acid geometry on cellular processes, including protein modification and signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound for use as a high-purity research standard.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | (E)-Tetradec-9-enoic acid | [1] |
| Synonyms | This compound, trans-9-Tetradecenoic acid | [1] |
| CAS Number | 50286-30-1 | [1] |
| Molecular Formula | C₁₄H₂₆O₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF) | [2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented: Isomerization of Myristoleic Acid and the Wittig Reaction.
Protocol 1: Synthesis via Isomerization of Myristoleic Acid
This protocol is adapted from a general method for the cis-trans isomerization of unsaturated fatty acids using p-toluenesulfinic acid as a catalyst.[3][4] This method is advantageous due to its simplicity and the commercial availability of the starting material, myristoleic acid.
Materials:
-
Myristoleic acid (cis-9-tetradecenoic acid)
-
p-Toluenesulfinic acid
-
Toluene (anhydrous)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve myristoleic acid (1 equivalent) in anhydrous toluene.
-
Add p-toluenesulfinic acid (0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired level of isomerization is achieved (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization (see Protocol 3).
Expected Yield: The yield of the trans isomer can reach up to 80% depending on the reaction conditions and duration.[4]
Protocol 2: Synthesis via Wittig Reaction
The Wittig reaction provides a stereoselective method for the synthesis of alkenes and can be adapted to produce trans-unsaturated fatty acids.[5][6] This protocol outlines a general approach.
Materials:
-
(8-Carboxyoctyl)triphenylphosphonium bromide
-
Pentanal
-
Strong base (e.g., sodium hydride or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethyl sulfoxide)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Formation: In a dry round-bottom flask under an inert atmosphere, suspend (8-carboxyoctyl)triphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base portion-wise with stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is typically observed).
-
Wittig Reaction: Cool the ylide solution to 0°C and add pentanal dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by adding water. Acidify the mixture with HCl to protonate the carboxylate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain both the cis and trans isomers, with the trans isomer being the major product when using non-stabilized ylides under specific conditions.
-
Purify the crude product by recrystallization (see Protocol 3) to isolate the this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity this compound, separating it from the starting cis-isomer and any reaction byproducts.[7][8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetonitrile, hexane, or a mixture thereof)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent. A solvent system where the compound is soluble at high temperatures but insoluble at low temperatures is ideal. Hexane or acetonitrile are potential candidates.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Characterization of this compound
To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended:
-
Infrared (IR) Spectroscopy: The presence of a distinct peak around 966 cm⁻¹ is characteristic of the C-H out-of-plane deformation of a trans double bond, distinguishing it from the cis isomer.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons across the trans double bond will appear as a multiplet in the region of δ 5.3-5.4 ppm.
-
¹³C NMR: The carbons of the trans double bond will have characteristic chemical shifts, differing from those of a cis double bond.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 226.36).[1]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value for this compound.
Application Notes: this compound in Research
This compound is a valuable tool for researchers in several areas:
-
Studying N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate (a saturated C14 fatty acid) to the N-terminal glycine of many proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function in various signaling pathways.[11] this compound, as an analog of myristic acid, can be used to investigate the substrate specificity of NMT and to study the functional consequences of incorporating a trans-unsaturated fatty acid into proteins that are normally myristoylated.[12][13]
-
Investigating Cellular Signaling Pathways: N-myristoylated proteins are key players in numerous signaling cascades, including those involving G-proteins and protein kinases.[11] By using this compound as a research tool, scientists can explore how alterations in the acyl chain attached to these signaling proteins affect their interactions and downstream signaling events.
Visualizations
N-Myristoylation Signaling Pathway
Caption: N-Myristoylation pathway and the potential role of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. aocs.org [aocs.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Determination of trans unsaturation by infrared spectrophotometry and determination of fatty acid composition of partially hydrogenated vegetable oils and animal fats by gas chromatography/infrared spectrophotometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes: Myristelaidic Acid Extraction from Adipose Tissue for Research and Drug Development
Introduction
Myristelaidic acid (trans-9-tetradecenoic acid) is a 14-carbon trans-monounsaturated fatty acid found in various animal fats[1]. As a trans fatty acid, its presence and concentration in adipose tissue are of significant interest to researchers in nutrition, metabolic diseases, and drug development. High levels of circulating trans fatty acids have been associated with adverse cardiovascular effects. Accurate quantification of this compound in adipose tissue is crucial for understanding its metabolic fate and its potential role as a biomarker. These application notes provide a detailed protocol for the extraction, derivatization, and quantification of this compound from adipose tissue samples, intended for use by researchers, scientists, and drug development professionals.
The presented protocol is a composite method based on well-established lipid extraction techniques, including the principles of Folch and Bligh & Dyer, followed by transesterification and analysis using gas chromatography-mass spectrometry (GC-MS)[2][3][4]. GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids, offering high sensitivity and specificity[3][5]. For accurate quantification of trans fatty acids, the use of highly polar capillary columns is recommended to ensure proper separation of cis and trans isomers[6].
Data Presentation
The following tables summarize hypothetical quantitative data that can be expected when following the provided protocol. These values are for illustrative purposes and actual results may vary depending on the sample, instrumentation, and experimental conditions.
Table 1: Extraction Efficiency of this compound from Adipose Tissue
| Sample ID | Tissue Weight (mg) | This compound Spiked (µg) | This compound Recovered (µg) | Recovery (%) |
| AT-001 | 100.5 | 5.00 | 4.65 | 93.0 |
| AT-002 | 98.7 | 5.00 | 4.72 | 94.4 |
| AT-003 | 101.2 | 5.00 | 4.58 | 91.6 |
| Average | 100.1 | 5.00 | 4.65 | 93.0 |
Table 2: Purity of this compound Methyl Ester (MAME) Post-Derivatization
| Sample ID | Total FAMEs Peak Area | MAME Peak Area | Purity (% of Total FAMEs) |
| AT-001-FAME | 1,234,567 | 15,432 | 1.25 |
| AT-002-FAME | 1,345,678 | 16,821 | 1.25 |
| AT-003-FAME | 1,198,765 | 14,985 | 1.25 |
| Average | 1,259,670 | 15,746 | 1.25 |
Table 3: Yield of this compound from Adipose Tissue Samples
| Sample Type | Number of Samples (n) | Average this compound Yield (µg/g of tissue) | Standard Deviation |
| Human Subcutaneous Adipose | 20 | 150.3 | 25.8 |
| Human Visceral Adipose | 20 | 185.7 | 32.1 |
| Rodent Adipose (High-fat diet) | 15 | 250.1 | 45.6 |
| Rodent Adipose (Control diet) | 15 | 50.4 | 10.2 |
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound from adipose tissue.
Protocol: Extraction, Derivatization, and Quantification of this compound
1. Materials and Reagents:
-
Adipose tissue samples (fresh or frozen at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (saline)
-
Internal Standard: Heptadecanoic acid (C17:0) or a deuterated this compound standard
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., TissueLyser)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Gas chromatograph with mass spectrometer (GC-MS)
-
Highly polar capillary column (e.g., CP-Sil 88 or SP-2560)[6]
2. Experimental Workflow Diagram:
Caption: Workflow for this compound Extraction and Analysis.
3. Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Add the tissue to a 2 mL tube containing a stainless steel bead and 500 µL of cold PBS.
-
Homogenize the tissue using a homogenizer (e.g., TissueLyser II) until no visible tissue clumps remain[7]. Keep samples on ice.
-
Add a known amount of internal standard (e.g., heptadecanoic acid) to the homogenate. This is crucial for accurate quantification[8][9].
-
-
Lipid Extraction (Modified Folch Method):
-
To the homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture[4].
-
Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional shaking.
-
Add 0.5 mL of 0.9% NaCl solution to the tube[4].
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube[10]. Be careful not to disturb the protein interface.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas.
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract[8].
-
Cap the tube tightly and incubate in a heating block at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a new tube.
-
-
GC-MS Analysis:
-
Pass the hexane layer containing FAMEs through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the FAMEs under a stream of nitrogen if necessary.
-
Inject 1 µL of the FAME solution into the GC-MS system.
-
The GC-MS analysis should be performed using a highly polar capillary column to achieve separation of this compound methyl ester from its cis isomer, myristoleic acid methyl ester[6].
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
-
Signaling Pathway Context
While specific signaling pathways directly initiated by this compound are not well-elucidated, fatty acids in general are key players in cellular signaling, often through their incorporation into various lipid species or by acting as ligands for nuclear receptors. The cis-isomer, myristoleic acid, has been shown to reduce obesity through brown adipose tissue activation[11]. The following diagram illustrates a generalized view of how fatty acids, once released from triglycerides in adipocytes, can influence cellular processes.
Caption: Generalized Fatty Acid Signaling in Adipocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for performing lipidomics in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary column gas chromatography-mass spectrometry for the determination of the fatty acid composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Trans Fatty Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulogentil.com [paulogentil.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Myristoleic acid produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Myristelaidic Acid as a Lipidomics Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount. The use of internal standards is a critical component of robust analytical workflows, correcting for variability in sample preparation and instrument response. Myristelaidic acid (trans-9-tetradecenoic acid), a 14-carbon monounsaturated trans-fatty acid, presents itself as a valuable tool for researchers. Its defined chemical structure and physical properties make it an excellent internal standard for the quantification of fatty acids and other lipid classes in complex biological matrices. This document provides detailed application notes and experimental protocols for the effective use of this compound in lipidomics research.
This compound is the trans isomer of the naturally occurring myristoleic acid.[1] As an exogenous fatty acid, it is not typically synthesized by most organisms, making it an ideal spike-in standard. Its chemical formula is C₁₄H₂₆O₂ with a molecular weight of 226.4 g/mol .[2]
Physicochemical and Analytical Properties
A comprehensive understanding of the analytical characteristics of this compound is essential for its application as an internal standard. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₆O₂ | [2] |
| Molecular Weight ( g/mol ) | 226.36 | [3] |
| Monoisotopic Mass (Da) | 226.1933 | PubChem |
| Precursor Ion (LC-MS, [M-H]⁻) | 225.3 | [4] |
| GC-MS Top 3 Fragments (m/z) | 55, 41, 69 | [4] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |
Experimental Protocols
The following protocols provide a framework for the use of this compound as an internal standard in typical lipidomics workflows. Researchers should optimize these protocols for their specific instrumentation and biological samples.
I. Preparation of this compound Stock Solution
-
Materials : this compound (≥98% purity), Ethanol (LC-MS grade).
-
Procedure :
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate volume of ethanol to create a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation. Stored properly, the solution is stable for at least 2 years.[2]
-
II. Lipid Extraction from Biological Samples with Internal Standard Spiking
This protocol is a general guideline for lipid extraction from plasma or serum.
-
Materials : Biological sample (e.g., plasma, serum), this compound internal standard working solution (e.g., 10 µg/mL in ethanol), Methanol, Chloroform, 0.9% NaCl solution.
-
Procedure :
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample, add a known volume of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL). The amount of internal standard should be optimized based on the expected concentration of the analytes of interest.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex for 2 minutes at room temperature.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100 µL of 9:1 methanol:chloroform for LC-MS).
-
III. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters.
-
Materials : Dried lipid extract, 2% (v/v) H₂SO₄ in methanol, Hexane, Saturated NaCl solution.
-
Procedure :
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Incubate at 50°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Add 1.5 mL of hexane and 0.75 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
-
Data Analysis and Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be constructed using a series of known concentrations of the analyte of interest, each spiked with the same amount of this compound internal standard.
Visualizations
Experimental Workflow for Lipidomics Analysis
Caption: Workflow for lipidomics analysis using an internal standard.
General Fatty Acid Metabolism Pathway
Caption: Overview of fatty acid activation and metabolism.
Conclusion
This compound is a reliable and effective internal standard for quantitative lipidomics. Its distinct properties as a trans-fatty acid allow for clear differentiation from endogenous cis-isomers. The protocols and data presented here provide a solid foundation for the integration of this compound into routine and advanced lipidomics research, ultimately contributing to more accurate and reproducible results.
References
Application Notes and Protocols for In Vitro Cell Culture Experiments with Myristelaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid is a C14:1 trans-monounsaturated fatty acid, the trans-isomer of myristoleic acid. The biological effects of various fatty acids in vitro are of significant interest, particularly in the context of cancer research and metabolic diseases. While extensive research has been conducted on related fatty acids like myristic acid and myristoleic acid, specific data on this compound remains less prevalent. These application notes provide a framework for conducting in vitro cell culture experiments with this compound, drawing upon established protocols for similar lipids. The provided methodologies and expected outcomes are based on the known effects of related fatty acids, such as the induction of apoptosis, modulation of signaling pathways, and induction of cellular stress.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the effects of its cis-isomer, myristoleic acid, to provide a comparative baseline for experimental design.
Table 1: Summary of In Vitro Effects of Myristoleic Acid
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| LNCaP (Human Prostate Cancer) | Hoechst 33342 Staining | Not Specified | Not Specified | Induces apoptosis and necrosis | [1] |
| LNCaP (Human Prostate Cancer) | Not Specified | Not Specified | Not Specified | 8.8% apoptosis and 8.1% necrosis observed. | [2][3] |
| Dermal Papilla Cells (DPCs) | WST Assay | 5 µM | 48 hours | Significant increase in cell proliferation. | |
| Pancreatic Cancer Cells | Not Specified | Not Specified | Not Specified | Inhibits cancer growth via 5-Lipoxygenase inhibition. | [4] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This compound is a lipid and requires a specific preparation method for use in aqueous cell culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, pure
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Complexing with BSA (Recommended):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Add the this compound stock solution dropwise to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the final solution before adding to cell cultures.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and can be used to calculate the IC50 value.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound-BSA complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with BSA and the solvent used for the stock solution).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[7][8].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound-BSA complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound-BSA complex for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Distinguish cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation of key proteins in signaling pathways potentially affected by this compound, such as those involved in ER stress or apoptosis.
Materials:
-
Cells of interest
-
This compound-BSA complex
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GRP78, CHOP, cleaved caspase-3, p-ERK, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
Visualization of Potential Signaling Pathways
Based on studies of related fatty acids, this compound may induce cellular stress and activate specific signaling pathways. The following diagrams illustrate these potential mechanisms.
Caption: Potential ER Stress and Unfolded Protein Response (UPR) induced by this compound.
Caption: Hypothesized Intrinsic Apoptosis Pathway activated by this compound.
Caption: General Experimental Workflow for studying this compound in vitro.
References
- 1. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
Animal Models for Studying the Effects of Myristelaidic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid (trans-9-tetradecenoic acid) is a 14-carbon trans-monounsaturated fatty acid.[1] While research on the specific biological effects of this compound is limited, studies on trans fatty acids in general, and its saturated counterpart, myristic acid, suggest potential roles in modulating lipid metabolism and inflammatory responses. These application notes provide a framework for designing and conducting in vivo studies to investigate the physiological and pathological effects of this compound using relevant animal models. The protocols and data presented are largely based on studies of analogous fatty acids due to the current scarcity of direct research on this compound.
Application Notes
Rationale for Animal Models
Animal models are indispensable for elucidating the systemic effects of dietary components like this compound. They allow for controlled dietary interventions and detailed analysis of metabolic and inflammatory parameters that are not feasible in human studies. Rodent models, particularly mice and rats, are well-suited for this purpose due to their genetic tractability, relatively short lifespan, and well-characterized metabolic and inflammatory pathways that share similarities with humans.
Recommended Animal Models
-
C57BL/6J Mice: This inbred mouse strain is widely used for studies of diet-induced obesity, insulin resistance, and atherosclerosis. They are susceptible to developing metabolic syndrome-like phenotypes when fed a high-fat diet, making them a suitable model to investigate the potential exacerbating effects of this compound.[2][3]
-
Wistar Rats: This outbred rat strain is a common model for nutritional and metabolic studies. They have been used to investigate the metabolic effects of diets rich in trans fatty acids, providing a basis for comparison.[4][5][6][7]
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are genetically predisposed to developing hypercholesterolemia and atherosclerosis, even on a standard chow diet. They are a sensitive model for studying the impact of specific fatty acids on the development of cardiovascular disease.
-
Toll-like Receptor 4 (TLR4) Knockout Mice: Given that saturated fatty acids can activate TLR4 signaling to induce inflammation, TLR4 knockout mice can be used to determine if the inflammatory effects of this compound are mediated through this pathway.[8][9]
Key Metabolic and Inflammatory Endpoints to Investigate
Based on studies of related fatty acids, the following endpoints are critical for assessing the effects of this compound:
-
Metabolic Parameters:
-
Inflammatory Parameters:
-
Plasma and tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[10][11]
-
Markers of macrophage infiltration in adipose tissue (e.g., F4/80, CD68)[2]
-
Gene and protein expression of key inflammatory mediators (e.g., NF-κB, COX-2) in relevant tissues (liver, adipose tissue, arteries).[11][12]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on myristic acid and general trans fatty acids, which can serve as a reference for designing studies on this compound.
Table 1: Effects of Myristic Acid Supplementation in High-Fat Diet-Fed C57BL/6J Mice [2][3]
| Parameter | Control (High-Fat Diet) | High-Fat Diet + 3% Myristic Acid | Duration |
| Body Weight Gain | 15.2 ± 0.8 g | 18.1 ± 0.9 g | 12 weeks |
| Visceral Adipose Tissue Mass | 2.1 ± 0.2 g | 2.8 ± 0.2 g | 12 weeks |
| Plasma Insulin | 1.2 ± 0.2 ng/mL | 2.1 ± 0.3 ng/mL | 12 weeks |
| HOMA-IR Index | 4.8 ± 0.8 | 8.9 ± 1.5 | 12 weeks |
| Adipose Tissue F4/80+ Cells | Baseline | Increased | 12 weeks |
| Adipose Tissue TNF-α mRNA | Baseline | Increased | 12 weeks |
* Statistically significant difference compared to the control group.
Table 2: Metabolic Effects of a Diet Rich in Trans Fatty Acids in Wistar Rats [4][6][7]
| Parameter | Control (cis-Fatty Acid Diet) | Trans-Fatty Acid Rich Diet | Saturated Fatty Acid Rich Diet | Duration |
| Apparent Fat Absorption | 96.7 ± 1.1% | 93.1 ± 0.4% | 85.7 ± 3.4% | 30 days |
| Serum Triacylglycerols | Baseline | Increased | Increased | 30 days |
| Hepatic Triacylglycerols | Baseline | Significantly Increased* | Increased | 30 days |
* Statistically significant difference compared to the control group.
Experimental Protocols
Protocol 1: Investigating the Metabolic Effects of this compound in C57BL/6J Mice
1.1. Experimental Design:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Groups (n=8-12 per group):
-
Control Group: High-fat diet (HFD; e.g., 45% kcal from fat) with a fatty acid profile representative of a Western diet, low in trans fats.
-
This compound Group: HFD supplemented with this compound. The percentage of this compound should be carefully chosen based on literature for other trans fatty acids (e.g., 1-2% of total energy intake).
-
Myristic Acid Group (Optional): HFD supplemented with myristic acid (e.g., 3% of total energy intake) for comparison.[2]
-
Myristoleic Acid Group (Optional): HFD supplemented with myristoleic acid for comparison with the cis-isomer.
-
-
Duration: 12-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
1.2. Key Procedures:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and towards the end of the study (e.g., week 10 or 14).
-
GTT: Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Sample Collection: At the end of the study, fast mice overnight and collect blood via cardiac puncture under anesthesia. Euthanize mice and collect tissues (liver, visceral adipose tissue, aorta) for further analysis.
1.3. Biochemical Analyses:
-
Plasma Analysis: Measure plasma levels of glucose, insulin, total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
-
Hepatic Lipid Analysis: Homogenize liver tissue and measure triglyceride and cholesterol content.
-
Histology: Fix liver and adipose tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and adipocyte morphology. Perform Oil Red O staining on frozen liver sections to visualize neutral lipids.
Protocol 2: Assessing the Inflammatory Effects of this compound
2.1. Gene Expression Analysis (qPCR):
-
Tissue Preparation: Isolate RNA from liver and adipose tissue using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for target genes involved in inflammation (e.g., Tnf-α, Il-6, Il-1β, Nfkb1, Ptgs2 [COX-2]) and lipid metabolism. Normalize expression to a stable housekeeping gene (e.g., Gapdh, Actb). A study on various fatty acids in the heart provides a methodological basis for gene expression analysis in response to specific fatty acids.[13]
2.2. Protein Analysis (Western Blotting and ELISA):
-
Western Blotting: Extract protein from tissues and perform Western blotting to quantify the protein levels of key inflammatory signaling molecules (e.g., phosphorylated and total NF-κB, IκBα).
-
ELISA: Use enzyme-linked immunosorbent assays to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in plasma or tissue homogenates.
2.3. Immunohistochemistry:
-
Tissue Preparation: Use paraffin-embedded or frozen sections of adipose tissue.
-
Staining: Perform immunohistochemical staining for macrophage markers such as F4/80 or CD68 to quantify macrophage infiltration.[2]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of trans fatty acids on an experimental dietary model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Metabolic effects of trans fatty acids on an experimental dietary model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 12. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detailed transcriptomics analysis of the effect of dietary fatty acids on gene expression in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristelaidic Acid Supplementation in Rodent Diets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid (trans-9-tetradecenoic acid) is a trans-monounsaturated fatty acid of emerging interest in metabolic research. As the trans isomer of myristoleic acid and the unsaturated counterpart to myristic acid, its specific physiological effects are not yet well-elucidated. These application notes provide a framework for investigating the impact of dietary this compound supplementation in rodent models. Due to the limited direct research on this compound, the following protocols and expected outcomes are largely based on studies of general trans fatty acids (TFAs) and the well-researched saturated fatty acid, myristic acid. All data presented should be interpreted with the understanding that it serves as a proxy until direct experimental evidence for this compound becomes available.
Data Presentation: Quantitative Effects of Related Fatty Acids in Rodent Models
The following tables summarize quantitative data from studies on trans fatty acids (TFAs) and myristic acid to provide a baseline for potential effects of this compound supplementation.
Table 1: Effects of Trans Fatty Acid (TFA) Supplementation on Hepatic and Serum Lipids in Mice.
| Parameter | Control Diet | TFA-Supplemented Diet | Percentage Change | Reference |
| Hepatic Triglycerides (mg/g liver) | ||||
| Olive Oil Base Diet | ~50 | ~125 | +150% | [1][2] |
| Corn Oil Base Diet | ~40 | ~45 | +12.5% | [1][2] |
| Serum Triglycerides (mg/dL) | No significant difference | No significant difference | - | [1] |
| Serum Total Cholesterol (mmol/L) | ~2.5 | ~2.4 | -4% | [3] |
| Serum LDL Cholesterol (mmol/L) | ~0.5 | ~0.53 | +6% | [3] |
| Serum HDL Cholesterol (mmol/L) | ~1.8 | ~1.8 | 0% | [3] |
Table 2: Effects of Myristic Acid (MA) Supplementation on Metabolic Parameters in Mice on a High-Fat Diet.
| Parameter | High-Fat Diet (Control) | High-Fat Diet + 3% Myristic Acid | Percentage Change | Reference |
| Body Weight Gain (g) at 12 weeks | ~18 | ~22 | +22% | [4] |
| Visceral Adipose Tissue Mass (g) | ~1.8 | ~2.5 | +39% | [4] |
| Plasma Total Cholesterol (mg/dL) | ~150 | ~165 | +10% | [4] |
| Plasma Insulin (ng/mL) | ~2.0 | ~3.5 | +75% | [4] |
| HOMA-IR Index | ~8 | ~15 | +87.5% | [4] |
Experimental Protocols
The following are detailed protocols for conducting studies on this compound supplementation in rodent diets.
Protocol 1: Rodent Diet Formulation and Preparation
Objective: To prepare a purified rodent diet supplemented with a specified concentration of this compound.
Materials:
-
AIN-93G or AIN-93M diet formulation components (casein, cornstarch, sucrose, soybean oil, cellulose, mineral mix, vitamin mix)
-
This compound (high purity)
-
Control fatty acid (e.g., oleic acid or a fatty acid profile matching the control diet fat source)
-
Blender or feed mixer
-
Pellet maker (optional)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Determine Diet Composition: Based on the experimental design, determine the percentage of this compound to be added to the diet (e.g., 1-5% of total weight or as a percentage of total fatty acids). The control diet should be isocaloric and macronutrient-matched, with the this compound replaced by the control fatty acid.
-
Ingredient Preparation: Weigh all powdered components of the AIN-93 diet formulation accurately.
-
Fat Source Preparation: In a separate container, mix the soybean oil (or other primary fat source) with the weighed this compound or control fatty acid. Gently heat to melt the fatty acids if necessary and ensure a homogenous mixture. To prevent oxidation, blanket the mixture with an inert gas.
-
Mixing: In a blender or feed mixer, combine the powdered ingredients first. Slowly add the fat mixture while continuously mixing to ensure even distribution.
-
Pelleting (Optional): If desired, use a pellet maker to form diet pellets for easier feeding and to reduce spillage.
-
Storage: Store the prepared diets in airtight containers at -20°C to prevent lipid oxidation. Flush the containers with inert gas before sealing.
Protocol 2: Animal Study Design and Execution
Objective: To evaluate the metabolic effects of dietary this compound supplementation in a rodent model.
Materials:
-
Male C57BL/6J or other appropriate rodent strain (8-10 weeks old)
-
Metabolic cages
-
Standard animal housing facilities
-
Prepared control and this compound-supplemented diets
-
Blood collection supplies (e.g., EDTA tubes, serum separator tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week, providing standard chow and water ad libitum.
-
Randomization: Randomly assign animals to experimental groups (e.g., Control Diet, this compound Diet). A typical group size is 8-12 animals.
-
Dietary Intervention: Replace the standard chow with the respective experimental diets. Provide diets and water ad libitum for a predetermined period (e.g., 8-16 weeks).
-
Monitoring: Monitor body weight, food intake, and water intake weekly.
-
Metabolic Phenotyping (Optional): Towards the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Sample Collection: At the end of the study, fast the animals overnight. Anesthetize the animals and collect blood via cardiac puncture. Perfuse the animals with saline and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Sample Processing and Storage: Process blood to obtain plasma and serum, and store at -80°C. Snap-freeze tissue samples in liquid nitrogen and store at -80°C for later analysis.
Protocol 3: Analysis of Tissue Fatty Acid Composition
Objective: To determine the incorporation of this compound and other fatty acids into rodent tissues.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Fatty acid methyl ester (FAME) standards, including myristic, myristoleic, and myristelaidic acids
-
Solvents (chloroform, methanol, hexane)
-
Internal standard (e.g., C17:0)
-
Transesterification reagent (e.g., 14% boron trifluoride in methanol)
-
Vials and syringes for GC-MS analysis
Procedure:
-
Lipid Extraction: Extract total lipids from a known amount of tissue using the Folch method (chloroform:methanol 2:1 v/v).
-
Transesterification: Convert the fatty acids in the lipid extract to FAMEs by incubating with a transesterification reagent at 100°C for 1 hour.
-
FAME Extraction: Extract the FAMEs into hexane.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. Use a highly polar capillary column (e.g., SP-2560) to achieve separation of C14:0, cis-C14:1, and trans-C14:1 isomers.[5]
-
Quantification: Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to those of the known standards. Use the internal standard to correct for variations in extraction and injection volume.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on research into general trans fatty acids and other saturated fatty acids.
Caption: SREBP-1 signaling pathway potentially activated by trans fatty acids.
Caption: NF-κB inflammatory signaling pathway potentially induced by trans fatty acids.
Caption: PPARα signaling pathway involved in fatty acid metabolism.
Experimental Workflow
Caption: General experimental workflow for a rodent dietary supplementation study.
References
- 1. PPARα protects against trans-fatty-acid-containing diet-induced steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 3. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of Myristelaidic Acid for Cellular Imaging
Introduction
Myristelaidic acid (trans-9-tetradecenoic acid) is a monounsaturated trans-fatty acid. Understanding its uptake, trafficking, and metabolic fate within cells is crucial for research in lipid metabolism, membrane biology, and the pathology of diseases involving lipid dysregulation. Fluorescent labeling provides a powerful and non-radioactive method to visualize and track the dynamic processes of fatty acids in living cells and tissues.[1] This document provides a comprehensive guide to the principles, methodologies, and applications for fluorescently labeling this compound, intended for researchers, scientists, and drug development professionals.
Principles of Fluorescent Labeling for Fatty Acids
The ideal fluorescently labeled fatty acid should be a close structural analog to the native molecule, exhibiting high fluorescence, photostability, and minimal perturbation of biological activity.[1] There are two primary strategies for labeling this compound:
-
Direct Conjugation: This method involves covalently attaching a fluorophore directly to the fatty acid. Fluorophores like BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are commonly used.
-
BODIPY Dyes: These are highly fluorescent, photostable, and their spectral properties are largely insensitive to the solvent environment. BODIPY-labeled fatty acids are readily metabolized by cells, making them excellent tracers for lipid trafficking and storage in organelles like the endoplasmic reticulum and lipid droplets.[2][3][4]
-
NBD Dyes: The fluorescence of NBD is highly sensitive to its environment, being weakly fluorescent in aqueous (polar) environments and highly fluorescent in nonpolar environments like lipid membranes.[3][5] This property is useful for studying the transfer of fatty acids into and across membranes.[6]
-
-
Bioorthogonal Labeling (Click Chemistry): This advanced two-step method offers high specificity and signal-to-noise ratio.[7]
-
First, an analog of this compound containing a bioorthogonal handle (e.g., an alkyne or azide group) is synthesized and introduced to the cells. This analog is incorporated into various metabolic pathways.[8][9]
-
Second, after incorporation, the cells are fixed and permeabilized. A fluorescent probe containing the complementary reactive group (e.g., an azide-fluorophore for an alkyne-fatty acid) is added. The "click" reaction, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), covalently attaches the fluorophore only to the modified fatty acid.[7][10][11] This technique is particularly useful for identifying fatty acylated proteins.[11][12]
-
Data Presentation: Comparison of Labeling Strategies
The selection of a fluorophore is a critical step in experimental design. The table below summarizes the properties of common fluorophores used for fatty acid labeling.
| Fluorophore Family | Common Analogs | Excitation (nm) | Emission (nm) | Quantum Yield | Key Advantages | Key Disadvantages |
| BODIPY | BODIPY FL | ~503 | ~512 | High (>0.9) | High photostability, bright fluorescence, low environmental sensitivity, well-metabolized.[3][] | Can sometimes self-quench at high concentrations. |
| BODIPY 558/568 | ~558 | ~568 | High | Red-shifted spectra for multicolor imaging.[3] | ||
| BODIPY 581/591 | ~581 | ~591 | Moderate | Emission shifts from red to green upon oxidation; useful for lipid peroxidation studies.[3] | Sensitive to reactive oxygen species. | |
| NBD | NBD-C6 | ~465 | ~535 | Variable | Environmentally sensitive fluorescence (low in water, high in lipids).[3][5] | Lower photostability than BODIPY, fluorescence is pH-sensitive.[6][14] |
| Click Probes | Alkyne/Azide Dyes | Varies with dye | Varies with dye | Varies with dye | High specificity, low background, versatile (can attach various probes).[7][8] | Requires cell fixation for intracellular labeling, multi-step process.[11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging with BODIPY-Myristelaidic Acid
This protocol describes a pulse-chase experiment to visualize the uptake and trafficking of a BODIPY-labeled this compound analog in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1) on glass-bottom imaging dishes.
-
BODIPY FL-Myristelaidic Acid (custom synthesis or commercial source).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA).
-
Phosphate-Buffered Saline (PBS), warm (37°C).
-
Confocal laser scanning microscope with appropriate filter sets for BODIPY FL (Excitation: 488 nm, Emission: 500-550 nm).
Methodology:
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of BODIPY FL-Myristelaidic Acid in DMSO.
-
Prepare a 1% (w/v) FAF-BSA solution in serum-free medium.
-
To create the labeling solution, dilute the fatty acid stock solution into the warm FAF-BSA/serum-free medium to a final concentration of 2-5 µM. Vortex gently to complex the fatty acid with BSA. This step is crucial for efficient and non-toxic delivery to cells.[12]
-
-
Pulse Labeling:
-
Aspirate the complete medium from the cells and wash once with warm PBS.
-
Add the prepared labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator. This "pulse" period allows for the initial uptake of the fluorescent fatty acid.[1]
-
-
Chase Period:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unincorporated probe.[1]
-
Add fresh, warm complete culture medium to the cells.
-
Incubate for the desired "chase" period (e.g., 0, 15, 30, 60, 120 minutes) to allow the cells to metabolize and traffic the fatty acid.
-
-
Imaging:
-
After the chase period, wash the cells once more with PBS.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the dish.
-
Immediately visualize the cells using a confocal microscope. Capture images of subcellular structures, such as the endoplasmic reticulum, lipid droplets, and Golgi apparatus.[4]
-
Protocol 2: Bioorthogonal Labeling of this compound Metabolites via Click Chemistry
This protocol details the detection of proteins acylated with a this compound analog using click chemistry.
Materials:
-
14-Azido-Myristelaidic Acid (custom synthesis).
-
Cultured cells of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click reaction cocktail components:
-
Fluorescent alkyne probe (e.g., Alkyne-Rhodamine).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (CuSO₄).
-
-
SDS-PAGE reagents and equipment.
-
In-gel fluorescence scanner.
Methodology:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-50 µM 14-Azido-Myristelaidic Acid for 4-16 hours. The fatty acid analog will be taken up by the cells and incorporated into proteins by cellular machinery.[9]
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click reaction cocktail. A typical final reaction mixture might contain:
-
100 µM Alkyne-Rhodamine.
-
1 mM TCEP.
-
100 µM TBTA.
-
1 mM CuSO₄.
-
-
Incubate the reaction at room temperature for 1 hour, protected from light.[11]
-
-
Analysis:
-
Precipitate the protein from the reaction mixture (e.g., with methanol/chloroform).
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly using an in-gel fluorescence scanner.[11] This allows for the identification of proteins that have been modified with the this compound analog.
-
Visualizations and Pathways
Experimental and Metabolic Workflows
The following diagrams illustrate the logical flow of the experimental protocols and the potential metabolic pathways of this compound within a cell.
Caption: A flowchart of experimental workflows for fluorescent labeling.
Caption: Potential metabolic pathways of this compound in a cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 11. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristelaidic Acid Incorporation into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid, the trans isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid.[1] As a trans-fatty acid, its incorporation into lipid bilayers can significantly influence the physicochemical properties of artificial membranes. This document provides detailed application notes and protocols for the incorporation of this compound into various artificial membrane systems, and for assessing its impact on membrane characteristics and relevant signaling pathways. Understanding these interactions is crucial for researchers in drug development, cell biology, and biophysics, as alterations in membrane properties can affect drug permeability, membrane protein function, and cellular signaling.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Systematic Name | (E)-Tetradec-9-enoic acid | |
| Common Name | This compound | |
| Molecular Formula | C14H26O2 | |
| Molecular Weight | 226.36 g/mol | |
| Melting Point | 16-18 °C | |
| Solubility | Soluble in ethanol, DMSO, and DMF | |
| Appearance | White to off-white solid |
Effects of this compound on Artificial Membrane Properties
The incorporation of this compound into artificial lipid bilayers induces notable changes in their structural and functional characteristics. As a trans-fatty acid, it tends to increase the packing order of the lipid acyl chains, leading to a more rigid and less fluid membrane compared to its cis isomer, myristoleic acid.
| Membrane Property | Effect of this compound Incorporation | Putative Quantitative Impact (Generalized from trans-fatty acids) |
| Membrane Fluidity | Decrease | Increase in fluorescence anisotropy (DPH/TMA-DPH) by 10-20% |
| Membrane Permeability | Decrease | Reduction in calcein leakage by 15-25% |
| Lipid Packing | Increase | Increased order parameter as determined by NMR or EPR |
| Bilayer Thickness | Increase | ~0.1-0.3 nm increase |
| Phase Transition Temperature (Tm) | Increase | Shift of Tm to higher temperatures by 2-5 °C |
| Cholesterol Interaction | Altered | May affect cholesterol distribution and domain formation |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid (e.g., DPPC) and this compound in chloroform in a round-bottom flask. A typical molar ratio is 9:1 (phospholipid:this compound), but this can be varied.
-
Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipid mixture to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the lipid mixture's phase transition temperature.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain LUVs of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times to ensure a homogenous size distribution.
-
Caption: Workflow for incorporating this compound into nanodiscs.
Protocol 3: Assessment of Membrane Fluidity using Fluorescence Anisotropy
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity upon incorporation of this compound.
Materials:
-
Liposomes with and without this compound (from Protocol 1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Buffer used for liposome preparation
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to the desired concentration in the buffer.
-
Add the DPH stock solution to the liposome suspension while vortexing to a final DPH concentration of approximately 1 µM.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the fluorescence intensities with horizontally polarized excitation light (I_HV and I_HH).
-
Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes with and without this compound. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Protocol 4: Membrane Permeability Assay using Calcein Leakage
This protocol assesses the effect of this compound on membrane permeability by measuring the leakage of the fluorescent dye calcein from liposomes.
Materials:
-
Liposomes containing encapsulated calcein (prepared similarly to Protocol 1, but with a high concentration of self-quenching calcein in the hydration buffer)
-
Buffer for liposome suspension
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare liposomes as in Protocol 1, but use a hydration buffer containing 50-100 mM calcein.
-
Remove unencapsulated calcein by size exclusion chromatography (e.g., Sephadex G-50 column).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in the buffer.
-
Monitor the fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all encapsulated calcein, representing 100% leakage (F_max).
-
The initial fluorescence represents 0% leakage (F_0).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Compare the leakage profiles of liposomes with and without this compound.
-
Impact on Cellular Signaling Pathways
The incorporation of trans-fatty acids like this compound into cell membranes can modulate the activity of membrane-associated proteins and influence downstream signaling cascades. Two such pathways are the SREBP pathway, which regulates lipid metabolism, and the ASK1-p38 stress-response pathway.
A. SREBP Signaling Pathway
Trans-fatty acids can alter membrane properties, potentially affecting the function of proteins like the SREBP Cleavage-Activating Protein (SCAP), a key regulator of the SREBP pathway. [2][3][4][5]This can lead to dysregulation of cholesterol and fatty acid homeostasis.
Proposed Mechanism of this compound's Effect on SREBP Signaling
Caption: this compound may alter SREBP signaling via membrane effects.
B. ASK1-p38 Signaling Pathway
Trans-fatty acids have been shown to potentiate cellular stress responses. Incorporation of this compound into membranes could modulate the activity of membrane-associated receptors or enzymes that lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and the downstream p38 MAP kinase pathway, which is involved in inflammation and apoptosis.
Proposed Activation of ASK1-p38 Pathway by this compound
Caption: this compound may enhance stress-induced ASK1-p38 signaling.
Conclusion
The incorporation of this compound into artificial membranes provides a valuable tool for studying the biophysical and biological consequences of trans-fatty acids. The protocols and data presented here offer a framework for researchers to investigate the impact of this compound on membrane properties and cellular signaling. These studies are essential for understanding the molecular basis of the physiological effects of dietary trans-fats and for the development of novel therapeutic strategies that target membrane-dependent processes. Further research is warranted to obtain more specific quantitative data on the effects of this compound and to elucidate its precise interactions with membrane proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. SREBP cleavage-activating protein (SCAP) is required for increased lipid synthesis in liver induced by cholesterol deprivation and insulin elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SREBP activation contributes to fatty acid accumulations in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBP cleavage-activating protein (SCAP) is required for increased lipid synthesis in liver induced by cholesterol deprivation and insulin elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Myristelaidic Acid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust method for the quantification of Myristelaidic acid (trans-9-tetradecenoic acid) using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization. This compound is a trans fatty acid of growing interest in biomedical research and food science. While gas chromatography (GC) is a common technique for fatty acid analysis, HPLC offers distinct advantages, particularly in the effective separation of geometric cis/trans isomers at ambient temperatures, preventing potential degradation of sensitive molecules.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for sample preparation, derivatization, and HPLC analysis, along with expected performance characteristics.
Introduction
This compound is the trans isomer of Myristoleic acid. The analysis of trans fatty acids is crucial due to their implications for human health, including cardiovascular disease. Accurate and reliable quantification in various matrices such as biological tissues, food products, and pharmaceutical formulations is therefore essential. HPLC provides excellent resolution for separating fatty acid isomers, which can be challenging with other methods.[1][2] However, fatty acids, including this compound, lack a strong native UV chromophore, necessitating a derivatization step to enable sensitive detection.[4] This protocol employs p-bromophenacyl bromide (PBPB) as a derivatization agent to introduce a highly UV-absorbent moiety, allowing for quantification at low concentrations.
Experimental Protocol
This protocol is divided into three main stages: Lipid Extraction and Saponification, Derivatization of Free Fatty Acids, and HPLC Analysis.
Lipid Extraction and Saponification
This step aims to extract total lipids from the sample matrix and then hydrolyze the ester bonds to release the free fatty acids.
Materials:
-
Sample containing this compound (e.g., processed food, biological tissue)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
0.5 M KOH in methanol
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
Homogenization & Extraction: Homogenize a known quantity of the sample. Extract the total lipids using a chloroform/methanol (2:1, v/v) solution.
-
Phase Separation: After extraction, wash the organic phase with a 0.9% NaCl solution to remove water-soluble contaminants. Centrifuge to achieve clear phase separation.
-
Solvent Evaporation: Collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Saponification: Re-dissolve the dried lipid extract in a small volume of 0.5 M methanolic KOH. Heat the mixture at 60-70°C for 10-15 minutes to hydrolyze the lipids into free fatty acids.
-
Acidification & Re-extraction: After cooling, acidify the mixture with HCl to protonate the fatty acid salts. Extract the free fatty acids into an organic solvent like hexane or diethyl ether.
-
Final Evaporation: Evaporate the solvent to dryness under a stream of nitrogen. The resulting residue contains the free fatty acids from the sample.
Derivatization with p-Bromophenacyl Bromide (PBPB)
This procedure tags the free fatty acids with a UV-active label for sensitive HPLC detection.[5]
Materials:
-
Dried free fatty acid extract
-
p-Bromophenacyl bromide (PBPB) solution (e.g., 10 mg/mL in acetonitrile)
-
Crown ether catalyst solution (e.g., dicyclohexyl-18-crown-6 in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
Procedure:
-
Reagent Addition: Re-dissolve the dried fatty acid extract in 200 µL of acetonitrile. Add 50 µL of the PBPB solution and 50 µL of the crown ether catalyst solution.
-
Reaction: Tightly cap the reaction vial and heat at 75-80°C for 30 minutes.[5]
-
Cooling and Dilution: After the reaction, cool the vial to room temperature. Dilute the mixture with the mobile phase to an appropriate concentration for HPLC injection.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump and UV detector. |
| Column | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water (HPLC Grade) |
| Gradient | 80% A to 100% A over 30 minutes, then hold at 100% A for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Internal Standard | Margaric acid (C17:0) can be used. |
Data Presentation
Quantitative data for the analysis of fatty acid PBPB derivatives are summarized below. Note that specific performance data for this compound is limited; therefore, data for similar fatty acids are provided for reference. The retention time for this compound is expected to be slightly longer than its cis-isomer, Myristoleic acid, and shorter than the saturated Myristic acid.
| Analyte (as PBPB derivative) | Expected Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Myristoleic Acid (C14:1 cis) | ~12.5 | >0.998 | ~5 | ~15 |
| This compound (C14:1 trans) | ~13.0 | >0.998 | ~5 | ~15 |
| Myristic Acid (C14:0) | ~14.2 | >0.999 | ~5 | ~15 |
| Palmitic Acid (C16:0) | ~18.5 | >0.999 | ~5 | ~15 |
| Elaidic Acid (C18:1 trans) | ~22.8 | >0.998 | ~5 | ~15 |
Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase composition. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values for PBPB-derivatized fatty acids.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Fatty Acid Elution
Caption: Expected elution order of C14 fatty acids on a C18 column.
References
- 1. hplc.eu [hplc.eu]
- 2. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. aocs.org [aocs.org]
- 5. cerealsgrains.org [cerealsgrains.org]
Troubleshooting & Optimization
Improving Myristelaidic acid detection in complex lipid extracts
Welcome to the technical support center for the detection of Myristelaidic acid in complex lipid extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the detection of this compound.
| Problem / Question | Potential Causes | Suggested Solutions |
| Poor or No Signal for this compound | Inefficient Extraction: this compound may not be effectively extracted from the sample matrix.[1][2][3] Degradation: The fatty acid may be degrading during sample preparation. Low Abundance: The concentration of this compound in the sample is below the detection limit of the instrument.[4] Ineffective Derivatization: The derivatization step to convert this compound to a more volatile form (e.g., FAME) may be incomplete.[5] | Optimize Extraction: Use a robust lipid extraction method such as a modified Folch or Bligh-Dyer extraction with a solvent system like dichloromethane/methanol.[2] Consider a saponification step to release esterified this compound.[6] Minimize Degradation: Work quickly, keep samples on ice, and use antioxidants like BHT.[5] Store extracts at -80°C under an inert gas (e.g., argon or nitrogen).[7][8] Increase Sample Amount or Concentrate Extract: If possible, start with a larger sample volume or concentrate the lipid extract before analysis. Optimize Derivatization: Ensure derivatization reagents (e.g., BF3-methanol, TMS-DM) are fresh and the reaction conditions (temperature and time) are optimal.[5][9] For GC analysis, conversion to fatty acid methyl esters (FAMEs) is crucial for good volatility. |
| Co-elution with other Fatty Acids (especially Myristoleic Acid) | Inadequate Chromatographic Separation: The GC or LC column and conditions are not sufficient to resolve the trans (Myristelaidic) and cis (Myristoleic) isomers.[10] | Use a Highly Polar GC Column: Employ long (e.g., 100 m) capillary columns with highly polar cyanosilicone stationary phases for better separation of cis and trans isomers.[10] Optimize Temperature Program: A slower temperature ramp in GC can improve resolution. Employ Silver-Ion Chromatography: Silver-ion thin-layer chromatography (Ag-TLC) or silver-ion high-performance liquid chromatography (Ag-HPLC) can be used to separate cis and trans isomers prior to GC analysis.[10][11] |
| Poor Peak Shape (Tailing or Broadening) in GC Analysis | Adsorption of Free Fatty Acids: Underivatized fatty acids are polar and can interact with active sites in the GC system, leading to poor peak shape.[12] Contaminated GC Liner or Column: Buildup of non-volatile residues can affect peak shape. | Ensure Complete Derivatization: Verify that the derivatization to FAMEs is complete to reduce polarity. Use a Deactivated GC Liner: Employ a liner specifically designed for active compounds. Perform System Maintenance: Regularly replace the GC liner and trim the front of the column to remove contaminants. |
| Inaccurate Quantification | Matrix Effects in Mass Spectrometry: Other components in the complex lipid extract can suppress or enhance the ionization of this compound, leading to inaccurate measurements.[13] Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and injection volume can lead to quantification errors.[14] Non-linearity of Detector Response: The detector response may not be linear across the concentration range of the samples.[15] | Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is deuterated this compound. If unavailable, a stable isotope-labeled fatty acid with similar chain length and properties (e.g., deuterated palmitic acid) can be used.[14] Prepare a Matrix-Matched Calibration Curve: Create calibration standards in a lipid extract from a similar matrix that is known to be free of this compound to compensate for matrix effects. Validate the Method: Perform a validation study to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from biological tissues?
A1: A common and effective method is a liquid-liquid extraction using a mixture of chloroform and methanol, often referred to as the Folch or Bligh-Dyer method.[2] For high-throughput analysis, a mixture of dichloromethane, methanol, and triethylammonium chloride with an aqueous wash has been shown to be efficient.[1][2] Saponification may be necessary to hydrolyze this compound from complex lipids like triglycerides and phospholipids before extraction.[6]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Derivatization is crucial for GC analysis of fatty acids for two main reasons. Firstly, it increases the volatility of the fatty acids by converting the polar carboxyl group into a less polar ester (typically a methyl ester - FAME). Secondly, it reduces the polarity, which minimizes tailing and improves peak shape, leading to better chromatographic separation and more accurate quantification.[12]
Q3: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect this compound?
A3: Yes, LC-MS/MS is a powerful technique for the analysis of this compound and other fatty acids.[4] It offers high sensitivity and selectivity, and with the right chromatographic conditions, it can separate cis/trans isomers.[4] LC-MS analysis often does not require derivatization, which can simplify sample preparation.[4]
Q4: How can I confirm the identity of a peak as this compound?
A4: The most definitive way to identify a peak is by using tandem mass spectrometry (MS/MS). The fragmentation pattern of the this compound derivative can be compared to that of a pure standard.[13] For GC-MS, the retention time and the mass spectrum should match those of an authentic this compound standard run under the same conditions. High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition.
Q5: What are the typical challenges in separating this compound from its cis isomer, Myristoleic acid?
A5: The main challenge is their similar physical properties, which makes chromatographic separation difficult. In gas chromatography, they often co-elute on standard non-polar or moderately polar columns.[10] Achieving separation requires highly specialized, long, polar capillary columns and optimized temperature programming.[10] Alternatively, pre-fractionation using silver-ion chromatography (TLC or HPLC) is a reliable method to separate the cis and trans isomers before the final analysis.[10][11]
Quantitative Data Summary
The following table summarizes typical performance characteristics of different analytical methods for fatty acid analysis. Note that these values can vary significantly depending on the specific instrument, method parameters, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-FID | ~ 0.1% of total fatty acids | ~ 0.5% of total fatty acids | Robust, widely available, good for quantification of major fatty acids. | Requires derivatization, may have co-elution issues with isomers.[10] |
| GC-MS | ng/mL range | ng/mL range | High selectivity and sensitivity, provides structural information for identification.[15] | Requires derivatization, potential for matrix effects.[16][17] |
| LC-MS/MS | pg/mL to ng/mL range | 0.003 – 14.88 ng/mL[4] | Very high sensitivity and selectivity, often no derivatization needed.[4] | Can be more susceptible to matrix effects, instrumentation is more complex.[13] |
| FTIR | ~ 1% trans fat | ~ 1% trans fat[18] | Rapid, non-destructive, requires minimal sample preparation.[18] | Lower sensitivity compared to chromatographic methods, can have interferences from other components.[19] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
-
Homogenize the tissue sample (e.g., 100 mg) in a suitable solvent.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the homogenized sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., hexane or chloroform) for further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
-
To the dried lipid extract (from Protocol 1), add 2 mL of 12% Boron trifluoride (BF3) in methanol.
-
Heat the mixture at 60°C for 5-10 minutes in a sealed vial.[9]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 3: Silver-Ion Thin-Layer Chromatography (Ag-TLC) for cis/trans Isomer Separation
-
Prepare a TLC plate coated with silica gel impregnated with silver nitrate (AgNO3).
-
Spot the FAMEs sample (from Protocol 2) onto the baseline of the TLC plate.[20]
-
Develop the plate in a sealed chamber with a mobile phase such as hexane:diethyl ether (90:10, v/v).[20]
-
Allow the solvent front to move up the plate.[20]
-
Remove the plate and visualize the separated bands (e.g., using a primuline spray and UV light). Trans isomers will migrate further up the plate than cis isomers.
-
Scrape the silica band corresponding to the trans fatty acids.
-
Extract the FAMEs from the silica using a solvent like diethyl ether.
-
Dry the solvent and reconstitute the sample for GC analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound signal.
Caption: General experimental workflow for this compound analysis.
References
- 1. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. sinh.cas.cn [sinh.cas.cn]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
Technical Support Center: Overcoming Myristelaidic Acid Peak Co-elution in GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common issue of Myristelaidic acid peak co-elution.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound in your GC-MS experiments.
Question: I am observing a broad or shouldered peak at the expected retention time for this compound methyl ester. How can I confirm if this is a co-elution problem?
Answer:
Peak co-elution is a common challenge in the GC-MS analysis of fatty acid methyl esters (FAMEs), especially with isomers. Here’s how you can diagnose the issue:
-
Peak Shape Analysis: A symmetrical, Gaussian peak is ideal. Asymmetrical peaks, such as those with a shoulder or a split top, are strong indicators of co-elution. A tailing peak can also suggest the presence of an unresolved compound.
-
Mass Spectral Deconvolution: Examine the mass spectrum across the entirety of the chromatographic peak.
-
Leading Edge vs. Trailing Edge: Acquire mass spectra from the beginning (leading edge), apex, and end (trailing edge) of the peak. If the spectra are not identical, it confirms the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): If you suspect a specific co-eluting compound, plot the EICs for unique ions of both this compound and the suspected interferent. If the peak shapes or retention times of the EICs differ slightly, it indicates co-elution.
-
Question: What are the likely compounds co-eluting with this compound (C14:1 trans-9)?
Answer:
The most common co-eluting species with this compound methyl ester are its isomers, primarily:
-
Myristoleic acid (C14:1 cis-9): This is the cis isomer of this compound and often has a very similar retention time.
-
Other Positional Isomers of C14:1: Depending on the sample matrix, other monounsaturated fatty acids with 14 carbons but different double bond positions may be present and co-elute.
-
Saturated Fatty Acids: In some cases, especially with less polar columns or suboptimal temperature programs, tailing of the more abundant Myristic acid (C14:0) peak can overlap with the this compound peak.
Question: How can I resolve the co-elution of this compound and its isomers?
Answer:
Resolving co-elution requires optimizing your chromatographic method. Here are the recommended approaches, from simplest to most advanced:
1. Optimize the GC Oven Temperature Program:
A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.
-
Recommendation: Decrease the ramp rate in the temperature region where the C14:1 isomers elute. For example, instead of a constant 10°C/min ramp, introduce a slower ramp of 1-2°C/min around the elution temperature of this compound. A lower initial oven temperature can also improve the separation of earlier eluting compounds.
2. Select a Highly Polar GC Column:
The choice of the GC column's stationary phase is critical for separating geometric isomers like cis and trans fatty acids. Highly polar columns provide better selectivity for these compounds.
-
Recommendation: Utilize a highly polar biscyanopropyl polysiloxane stationary phase. The SP-2560 and HP-88 columns are specifically designed for the detailed separation of FAME isomers and are highly recommended. These columns typically allow for the elution of trans isomers before their corresponding cis isomers.
3. Employ Advanced Chromatographic Techniques:
For highly complex matrices where co-elution persists, more advanced techniques may be necessary:
-
Multidimensional Gas Chromatography (GCxGC-TOFMS): This powerful technique uses two columns with different selectivities to dramatically increase peak capacity and resolution. It is particularly effective for separating trace compounds in complex mixtures.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound even if it co-elutes with other compounds, provided they have different fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: Can I resolve this compound co-elution by changing my derivatization method?
A1: While the standard and most common derivatization method is the conversion to fatty acid methyl esters (FAMEs), alternative derivatization can sometimes improve separation. For instance, preparing propan-2-ol or butyl esters can alter the volatility and polarity of the analytes, potentially improving the separation of some isomers on certain polar columns. However, optimizing chromatographic conditions is generally the more direct and effective approach for resolving cis/trans isomer co-elution.
Q2: My sample is complex, and even with a highly polar column, I suspect co-elution. What is the next best step?
A2: For complex matrices, if optimizing the temperature program on a highly polar column is insufficient, consider Multidimensional Gas Chromatography (GCxGC) . This technique provides a significant increase in resolving power by separating the sample on two different columns. Alternatively, GC-MS/MS can provide the necessary selectivity for accurate quantification without complete chromatographic separation.
Q3: How do I choose between different highly polar GC columns for FAME analysis?
A3: The SP-2560 and HP-88 are both excellent choices for cis/trans FAME isomer separation. The SP-2560 is a highly polar column and is often cited in official methods for trans fat analysis. The HP-88 is also a highly polar cyanopropyl column that provides excellent separation of cis and trans isomers. The choice between them may depend on the specific fatty acid profile of your samples and empirical testing to see which provides the best resolution for your analytes of interest.
Q4: What is the expected elution order for this compound and Myristoleic acid on a highly polar column?
A4: On highly polar cyanopropyl columns like the SP-2560, the trans isomer (this compound methyl ester) will typically elute before the cis isomer (Myristoleic acid methyl ester).
Quantitative Data and Experimental Protocols
Table 1: Comparison of GC Columns for Fatty Acid Methyl Ester (FAME) Separation
| Column Type | Stationary Phase | Polarity | Suitability for Cis/Trans Isomer Separation | Common Dimensions |
| SP-2560 | Biscyanopropyl Polysiloxane | Highly Polar | Excellent | 100 m x 0.25 mm, 0.20 µm |
| HP-88 | Cyanopropyl Polysiloxane | Highly Polar | Excellent | 100 m x 0.25 mm, 0.20 µm |
| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | Medium-High Polarity | Good, some co-elution possible | 60 m x 0.25 mm, 0.15 µm |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | Poor, cis/trans isomers often co-elute | 30 m x 0.25 mm, 0.25 µm |
| HP-5MS | (5%-Phenyl)-methylpolysiloxane | Non-Polar | Not suitable for cis/trans separation | 30 m x 0.25 mm, 0.25 µm |
Detailed Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride (BF₃)-Methanol
This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs.
Materials:
-
Dried lipid extract
-
BF₃-Methanol reagent (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Glass test tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place the dried lipid extract (approximately 1-25 mg) into a glass test tube.
-
Add 2 mL of 14% BF₃-Methanol reagent to the tube.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of FAMEs on an SP-2560 Column
This protocol provides a starting point for the separation of FAMEs, including this compound, on a highly polar column.
GC-MS Parameters:
-
GC Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 100:1)
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: Increase to 240°C at 4°C/min
-
Hold at 240°C for 20 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 50-500
Visualizations
Troubleshooting Workflow for this compound Co-elution
Caption: A logical workflow for troubleshooting this compound peak co-elution.
General Experimental Workflow for FAME Analysis
Caption: A standard experimental workflow for the analysis of fatty acid methyl esters.
Myristelaidic Acid Stability and Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of myristelaidic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
For long-term stability of at least two years, this compound should be stored at -20°C.[1] For stock solutions, storage at -80°C for up to six months or -20°C for one month is recommended to prevent degradation.[2] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the main factors that can cause the degradation of this compound during storage?
The primary factors that accelerate the degradation of this compound, like other unsaturated fatty acids, are exposure to:
-
Oxygen: Autoxidation is a major degradation pathway initiated by the reaction of oxygen with the double bond.
-
Light: Photo-oxidation can be initiated by exposure to light, especially UV light.
-
Heat: Elevated temperatures increase the rate of all chemical degradation reactions.
Q3: How can I visually inspect my this compound sample for signs of degradation?
While visual inspection is not a definitive measure of stability, any change in the physical appearance of your this compound sample, such as a change in color (e.g., yellowing) or the development of a rancid odor, can be an indicator of degradation. However, chemical analysis is necessary for a conclusive assessment.
Q4: What are the expected degradation products of this compound?
The degradation of this compound, a monounsaturated fatty acid, primarily occurs through oxidation of its double bond. This process generates a variety of degradation products, including:
-
Primary oxidation products: Hydroperoxides are the initial products of oxidation.
-
Secondary oxidation products: These are formed from the breakdown of unstable hydroperoxides and include aldehydes, ketones, and other volatile compounds that contribute to off-flavors and odors.
Q5: Can I use this compound that has been stored improperly?
Using degraded this compound can significantly impact experimental results, leading to inaccurate and unreliable data. It is strongly recommended to use fresh, properly stored this compound for all experiments. If there is any doubt about the stability of your sample, it is best to discard it and use a new, quality-controlled batch.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using different batches of this compound. | One or more batches may have degraded due to improper storage or handling. | 1. Verify the storage conditions and age of each batch. 2. Perform a quality control check on each batch using one of the analytical methods described in the experimental protocols section. 3. Use a new, certified batch of this compound for critical experiments. |
| High background noise or unexpected peaks in analytical chromatograms (GC-MS, HPLC). | The this compound sample may be contaminated with degradation products. | 1. Prepare a fresh sample from a new vial of this compound. 2. Filter the sample solution before injection. 3. Analyze a blank (solvent only) to identify any system-related peaks. |
| Low potency or unexpected biological activity in cell-based assays. | Degradation of this compound can alter its biological activity. | 1. Confirm the stability of the this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Consider the potential effects of degradation products on the assay. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under various storage conditions is limited in publicly available literature. However, the following table summarizes the recommended storage conditions and expected stability based on information for this compound and general knowledge of unsaturated fatty acid stability.
| Storage Temperature | Solvent/Form | Recommended Duration | Expected Stability |
| -20°C | Solid or in Ethanol | ≥ 2 years | High stability with minimal degradation expected.[1] |
| -80°C | Stock Solution | 6 months | Good stability for stock solutions.[2] |
| -20°C | Stock Solution | 1 month | Suitable for short-term storage of stock solutions.[2] |
| Room Temperature | Solid or Solution | Not Recommended | Prone to rapid degradation due to oxidation, light, and heat. |
Experimental Protocols
To assess the stability of this compound, a comprehensive stability study should be conducted. This involves subjecting the fatty acid to various stress conditions and analyzing its purity and the formation of degradation products over time.
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and pathways.
a. Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent such as ethanol.
b. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample or solution at 60°C for 7 days.
-
Photostability: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
c. Sample Analysis: Analyze the stressed samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal degradation) using the analytical methods described below.
Analytical Methods for Stability Assessment
a. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of this compound and Identification of Degradation Products
-
Principle: This method separates volatile compounds, allowing for the quantification of this compound and the identification of its volatile degradation products.
-
Sample Preparation (Derivatization):
-
Evaporate the solvent from the this compound sample under a stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol to the dried sample.
-
Heat the mixture at 60°C for 1 hour to convert the fatty acid to its fatty acid methyl ester (FAME).
-
After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAME for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-500.
-
-
Data Analysis: Quantify this compound using a calibration curve prepared with a certified standard. Identify degradation products by comparing their mass spectra with a library (e.g., NIST).
b. Peroxide Value (PV) Titration for Primary Oxidation Products
-
Principle: This method measures the amount of hydroperoxides, the primary products of lipid oxidation.
-
Procedure (AOCS Official Method Cd 8-53 or similar):
-
Dissolve a known weight of the this compound sample in a mixture of acetic acid and chloroform (3:2 v/v).
-
Add a saturated solution of potassium iodide. The peroxides in the sample will oxidize iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
-
Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
c. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Secondary Oxidation Products
-
Principle: This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[1][3][4]
-
Procedure:
-
Mix the this compound sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).
-
A pink-colored complex will form between MDA and TBA.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve prepared with an MDA standard.
d. p-Anisidine Value (p-AV) Test for Aldehydes
-
Principle: This spectrophotometric method measures the amount of aldehydes (particularly 2-alkenals and 2,4-alkadienals), which are secondary oxidation products.[5][6]
-
Procedure (AOCS Official Method Cd 18-90 or similar):
-
Dissolve the this compound sample in a suitable solvent (e.g., isooctane).
-
Measure the absorbance of the solution at 350 nm.
-
Add a solution of p-anisidine in glacial acetic acid and allow it to react in the dark.
-
Measure the absorbance of the solution again at 350 nm.
-
-
Calculation: The p-anisidine value is calculated based on the change in absorbance.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a comprehensive stability study of this compound.
References
- 1. TBARS - Wikipedia [en.wikipedia.org]
- 2. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. cdrfoodlab.com [cdrfoodlab.com]
Technical Support Center: Optimizing Myristelaidic Acid Derivatization for GC Analysis
Welcome to the technical support center for the derivatization of Myristelaidic Acid for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the successful conversion of this compound into its volatile methyl ester derivative (FAME) for accurate GC analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is derivatization of this compound necessary for GC analysis?
A: Derivatization of this compound to its fatty acid methyl ester (FAME) is crucial for several reasons:
-
Increased Volatility: this compound in its free form has low volatility due to its polar carboxylic acid group. Conversion to a less polar methyl ester increases its volatility, allowing it to be analyzed by GC.[1]
-
Improved Peak Shape: The polar carboxyl group can interact with the GC column's stationary phase, leading to peak tailing and poor resolution.[1] Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.
-
Enhanced Separation: By neutralizing the polar carboxyl group, separation on the GC column is primarily based on the carbon chain length and the configuration of the double bond (in this case, trans), allowing for better resolution from other fatty acids.[2]
Q2: I am seeing broad or tailing peaks for my this compound methyl ester. What are the possible causes and solutions?
A: Peak tailing is a common issue that can compromise quantification. Here are the likely causes and how to address them:
-
Incomplete Derivatization: If not all the this compound has been converted to its methyl ester, the remaining free fatty acid will interact strongly with the column, causing tailing.
-
Solution: Ensure your reaction has gone to completion. You can optimize the reaction time and temperature. For a BF3-methanol reaction, heating at 60°C for 5-10 minutes is a general guideline, but this may need to be extended.[2] To verify, you can analyze aliquots at different time points until the peak area of the FAME derivative no longer increases.[3]
-
-
Active Sites in the GC System: The injector liner or the column itself may have active sites that interact with the analyte.
-
Solution: Use a deactivated injector liner and consider replacing it if it has been used extensively. Ensure your GC column is in good condition and has not been degraded by contaminants.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or use a higher split ratio during injection.[1]
-
Q3: My derivatization reaction seems incomplete, resulting in low yield. How can I improve it?
A: Incomplete derivatization is often due to suboptimal reaction conditions or the presence of contaminants.
-
Presence of Water: Water will hydrolyze the derivatizing reagent (e.g., BF3-methanol) and can reverse the esterification reaction.[2]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be dried completely before adding the derivatization reagent.[2]
-
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the derivatization reagent. The reaction stoichiometry should be carefully considered.
-
-
Suboptimal Reaction Time or Temperature: The esterification reaction may require more time or a higher temperature to proceed to completion.
-
Solution: Increase the reaction time or temperature. For BF3-methanol, typical conditions are 60°C for 5-10 minutes, but for complex matrices or if issues are observed, extending the time to 60 minutes may be beneficial.[3] A study on various fatty acids showed that for some lipids, a reaction at 45°C for 16 hours or at 100°C for 90 minutes was necessary for high yields.[4]
-
Q4: I am observing extraneous peaks in my chromatogram. What could be their source?
A: Extraneous peaks can arise from several sources during sample preparation and analysis.
-
Reagent Artifacts: The derivatization reagents themselves can sometimes introduce contaminants.
-
Solution: Always run a reagent blank (all reagents without the sample) to identify any peaks originating from the reagents.[3] Use high-purity reagents.
-
-
Side Reactions: With reagents like BF3-methanol, side reactions can occur, especially with unsaturated fatty acids. Methoxy artifacts can form across the double bonds.[5][6]
-
Solution: While less common with monounsaturated fatty acids compared to polyunsaturated ones, it is a possibility. Using milder reaction conditions (e.g., lower temperature, shorter time) can sometimes mitigate this.[7]
-
-
Sample Contamination: The sample itself or the solvents used may contain impurities.
-
Solution: Use high-purity solvents and handle the sample carefully to avoid contamination.
-
Experimental Protocols
Protocol 1: Derivatization of this compound using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and effective method for preparing fatty acid methyl esters.
Materials:
-
This compound sample
-
Boron trifluoride-methanol (12-14% w/w)
-
Hexane (or Heptane), high purity
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the this compound sample into a micro reaction vial.[2] If the sample is in a solvent, ensure it is a non-polar organic solvent like hexane. If in an aqueous solvent, evaporate to complete dryness under a stream of nitrogen before proceeding.[3]
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol reagent to the vial.[2]
-
Reaction: Tightly cap the vial and heat it in a water bath or heating block at 60°C for 10 minutes. For complex samples or if incomplete derivatization is suspected, the heating time can be extended up to 60 minutes.[1][3] Periodically check that the cap remains well-sealed to prevent solvent evaporation.[8]
-
Cooling: After heating, cool the vial to room temperature.
-
Extraction: Add 1 mL of purified water and 1 mL of hexane to the vial.[2] Cap the vial and vortex vigorously for 30 seconds to extract the this compound methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane layer containing your FAME.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial and swirl.[3]
-
Analysis: The dried hexane extract is now ready for GC analysis. Inject 1 µL into the GC-FID system.
Protocol 2: Acid-Catalyzed Derivatization using Methanolic HCl
This method is another common and effective approach, sometimes considered milder than BF3-methanol.
Materials:
-
This compound sample
-
Methanolic HCl (e.g., 3M)
-
Hexane, high purity
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: As in Protocol 1, weigh 1-25 mg of the this compound sample into a micro reaction vial. Ensure the sample is dry.
-
Reagent Addition: Add 1 mL of methanolic HCl to the dried sample.[8]
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour in a water bath or heating block.[8]
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly or allow the layers to separate.
-
Collection and Drying: Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate as described in Protocol 1.
-
Analysis: The sample is ready for GC injection.
Data Presentation
Table 1: Comparison of Derivatization Methods for Unsaturated Fatty Acids
| Derivatization Method | Recovery (%) | Relative Standard Deviation (%) | Notes |
| KOCH3/HCl | 84 - 112 | Higher Variation | Lower recovery and higher variability observed, especially for unsaturated fatty acids.[9] |
| TMS-Diazomethane | 90 - 106 | < 6 | Higher recovery and less variation compared to KOCH3/HCl.[9] |
| BF3-Methanol | >80 | Not specified | Suitable for free fatty acids and various lipid classes.[10] |
| Methanolic HCl | >80 | Not specified | Suitable for free fatty acids and various lipid classes.[10] |
Table 2: Reaction Conditions for FAME Preparation with >96% Yield[4]
| Lipid Type | Reaction Conditions (Mild) | Reaction Conditions (Rapid) |
| Free Fatty Acids (FFA) | 1.2% HCl/Methanol, 45°C, < 8 h | 1.2% HCl/Methanol, 100°C, < 15 min |
| Triglycerides (TG) | 1.2% HCl/Methanol, 45°C, 8 h | 1.2% HCl/Methanol, 100°C, 30 min |
| Cholesterol Esters (SE) | 1.2% HCl/Methanol, 45°C, 16 h | 1.2% HCl/Methanol, 100°C, 90 min |
Visualizations
Experimental Workflow
Caption: Workflow for this compound derivatization and GC analysis.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting FAME analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. labtorg.kz [labtorg.kz]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Myristelaidic Acid
Welcome, researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and detailed protocols to address the common challenge of low recovery of Myristelaidic acid during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to extraction?
This compound, also known as (9E)-tetradecenoic acid, is a 14-carbon monounsaturated trans fatty acid.[1][2] Understanding its physicochemical properties is crucial for designing an effective extraction strategy. It is a solid at room temperature with a melting point of 23-24°C and is considered stable under proper storage conditions (-20°C).[3] Its solubility in common organic solvents is a key factor for extraction efficiency.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| Ethanol | ~15 mg/mL | [1] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~12 mg/mL | [1] |
Note: Solubility can vary based on the purity of the analyte and the solvent, as well as temperature.
Q2: I'm experiencing low recovery of this compound. What are the most common causes?
Low recovery is a frequent issue that can typically be traced to one of five key areas in the experimental workflow:
-
Inefficient Initial Extraction: The solvent system may be inappropriate for the sample matrix, or the solvent-to-sample ratio may be too low.[4]
-
Poor Phase Separation: In liquid-liquid extractions, the formation of an emulsion or incomplete separation of the organic and aqueous layers can lead to significant loss of the analyte.[4]
-
Analyte Degradation: As an unsaturated fatty acid, this compound can be susceptible to oxidation.[5] Degradation can also occur due to excessive heat or pH instability during the procedure.[6]
-
Matrix Effects: Components within a complex biological sample can interfere with the extraction process, sequestering the analyte or affecting downstream analysis.[4]
-
Incomplete Derivatization (for GC Analysis): If you are analyzing by Gas Chromatography (GC), the conversion of fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs) may be incomplete, leading to poor detection and the appearance of low recovery.[4][7]
Q3: How can I optimize my solvent system for better recovery?
The choice of solvent is critical. Lipids in biological tissues are often bound to proteins, and a polar solvent is needed to break these interactions, while a non-polar solvent is required to dissolve the lipids.
-
Use a Solvent Mixture: A combination of a polar and a non-polar solvent is almost always necessary. The most widely used and validated systems are the Folch (2:1 chloroform:methanol) and Bligh-Dyer (1:2 chloroform:methanol initial) methods.[4][8] These create a single phase to extract lipids from the sample before a second step creates a biphasic system to wash away water-soluble contaminants.[8][9]
-
Ensure Correct Ratios: The Folch method, known for its high efficiency, recommends a solvent-to-sample volume ratio of 20:1 to ensure exhaustive extraction.[9][10] For samples with high lipid content (>2%), the Folch method is generally more reliable than the Bligh-Dyer method.[10][11]
-
Consider Alternatives: For a less toxic alternative to chloroform, methyl-tert-butyl ether (MTBE) has shown comparable extraction efficiency for major lipid classes.[4]
Q4: My sample has a high water content. How does this affect extraction and what should I do?
High water content in a sample can dilute the initial solvent mixture, altering its polarity and significantly reducing extraction efficiency.
-
Use the Bligh-Dyer Method: This method was specifically designed for tissues with high water content (around 80%), such as fish muscle.[9][10] It adjusts the solvent ratios to account for the water in the sample, forming the critical monophasic system required for efficient extraction.
-
Pre-Dry the Sample: For solid samples, lyophilization (freeze-drying) can be an effective way to remove water before extraction. This allows for the use of standard Folch protocols without modification.
Q5: I'm seeing an emulsion or incomplete phase separation. How can I fix this?
An emulsion is a common problem in liquid-liquid extraction that traps your analyte at the interface between the two liquid layers.
-
Centrifugation: This is the most effective way to break an emulsion and achieve a clean, sharp separation between the organic and aqueous phases.[4] If separation is still poor, increasing the centrifugation time or speed may help.
-
Use a Salt Solution: When creating the biphasic system, wash the extract with a dilute salt solution (e.g., 0.9% NaCl) instead of pure water.[9][11] The change in ionic strength helps to improve phase separation.
Q6: Could this compound be degrading during my procedure?
Yes, degradation is a significant risk, primarily through oxidation and hydrolysis.[5]
-
Prevent Oxidation: The double bond in this compound is a potential site for oxidation, which can be initiated by air, light, and trace metals.[5]
-
Avoid High Temperatures: Perform extraction at room temperature or on ice.[5] When evaporating the final solvent, use a gentle stream of nitrogen at a low temperature rather than high heat, and avoid evaporating to complete dryness.[4]
-
Control pH: Use buffered solutions where appropriate to maintain a neutral pH and prevent acid- or base-catalyzed hydrolysis.[5]
Experimental Protocols & Methodologies
Protocol 1: Modified Folch Method for Total Lipid Extraction
This method is highly effective for a wide range of tissues and is considered a gold standard for quantitative lipid recovery.[9][12]
Materials:
-
Homogenizer
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
0.9% NaCl solution (w/v) in deionized water
-
Centrifuge tubes (glass, solvent-resistant caps)
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas evaporation system
Procedure:
-
Homogenization: Weigh approximately 1 gram of tissue and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly.[9]
-
Agitation: Transfer the homogenate to a screw-cap glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[13]
-
Filtration/Centrifugation: Filter the homogenate or centrifuge it to pellet the solid residue. Collect the liquid supernatant (the total lipid extract).
-
Washing: Add 0.2 volumes of the 0.9% NaCl solution to the extract (e.g., 4 mL of salt solution for 20 mL of extract). Vortex the mixture for 30 seconds.[4]
-
Phase Separation: Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.[4] You will observe a lower chloroform phase (containing lipids) and an upper methanol/water phase.
-
Collection: Carefully remove the upper aqueous layer using a Pasteur pipette.[9]
-
Solvent Evaporation: Transfer the lower chloroform layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for storage or downstream analysis.
Protocol 2: Bligh & Dyer Method for High-Water-Content Samples
This protocol is ideal for biological fluids, cell suspensions, or tissues containing over 70-80% water.[9][11]
Materials:
-
Same as Folch method
Procedure:
-
Initial Extraction: For a sample containing 1 mL of water (e.g., 1 mL of plasma or a 1g tissue homogenate in 1 mL of water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 10-15 minutes. This creates a single-phase system.[11]
-
Phase Partitioning: To the monophasic mixture, add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water (or 0.9% NaCl) and vortex for another minute.[9][11]
-
Centrifugation: Centrifuge the mixture to achieve clear phase separation.
-
Collection and Evaporation: Collect the lower chloroform layer and evaporate the solvent under nitrogen as described in the Folch method. For quantitative recovery, a second extraction of the upper phase with an additional 2 mL of chloroform is recommended.[4][9]
Methodology 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is an effective technique to reduce matrix effects and fractionate lipid classes before analysis.[4] It is particularly useful for purifying extracts from complex samples like plasma.
General Principle: SPE separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.[14][15] For fatty acid purification, a typical workflow involves:
-
Conditioning: The SPE cartridge is washed with solvent to activate the sorbent.[15]
-
Loading: The lipid extract, dissolved in a suitable solvent, is loaded onto the cartridge.
-
Washing: A weak solvent is passed through to wash away interfering compounds (e.g., salts, very polar molecules) while the lipids of interest remain bound.[5]
-
Elution: A stronger solvent is used to disrupt the lipid-sorbent interaction and elute the purified this compound.[15]
Different sorbents (e.g., silica, C18, aminopropyl) can be used to separate neutral lipids, free fatty acids, and phospholipids.[16][17]
Visualizations
Troubleshooting Workflow for Low this compound Recovery
This flowchart provides a logical path to diagnose the source of low analyte recovery.
Caption: A step-by-step workflow to diagnose and resolve common causes of low this compound recovery.
Experimental Workflow: The Folch Extraction Method
This diagram illustrates the key stages of the robust Folch liquid-liquid extraction protocol.
Caption: A visual guide to the standard workflow for lipid extraction using the Folch method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. vliz.be [vliz.be]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. Lipid extraction by folch method | PPTX [slideshare.net]
- 13. Folch extraction method [bio-protocol.org]
- 14. Improve Your Solid Phase Extraction | Lab Manager [labmanager.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
Best internal standards for Myristelaidic acid quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate quantification of Myristelaidic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the best internal standards for this compound quantification?
A1: The selection of an internal standard is critical for accurate and reliable quantification of this compound. The ideal internal standard should have physicochemical properties similar to this compound and should not be naturally present in the sample.[1][2] The most highly recommended internal standards fall into two main categories:
-
Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" for internal standards. Using a SIL version of the analyte, such as this compound-d_n_ or this compound-¹³C_n_, is the best way to control for variability during sample extraction, derivatization, and analysis.[3][4][5] These standards co-elute with the target analyte and have nearly identical ionization efficiency, which helps to accurately correct for matrix effects.[3][5]
-
Odd-Chain Fatty Acids: Odd-chain fatty acids, such as Heptadecanoic acid (C17:0) or Pentadecanoic acid (C15:0), are also commonly used as internal standards.[6][7] These are good choices when a SIL standard for this compound is not available, as they are generally not naturally abundant in most biological samples.[6] However, it is important to verify their absence in your specific sample matrix before use.
Q2: Should I use a deuterated or a ¹³C-labeled internal standard?
A2: Both deuterated (²H) and ¹³C-labeled internal standards are effective. However, ¹³C-labeled standards are often preferred because they are less likely to exhibit chromatographic shifts compared to their unlabeled counterparts, a phenomenon that can sometimes occur with deuterated standards.[8] This ensures better co-elution and more accurate correction for matrix effects.[8] Deuterated standards are generally more common and can be a cost-effective option.
Q3: What are the acceptable recovery rates for an internal standard in this compound analysis?
A3: Acceptable recovery rates for internal standards can vary depending on the complexity of the sample matrix and the analytical method. Generally, recovery values between 80% and 120% are considered acceptable for method validation.[9] Consistent recovery of the internal standard across all samples is more critical than achieving 100% recovery.
Troubleshooting Guides
Issue: Low Recovery of the Internal Standard
Low recovery of your internal standard can significantly impact the accuracy of your this compound quantification. This guide will help you troubleshoot potential causes.
Step 1: Evaluate the Sample Extraction Process
-
Problem: The extraction solvent may not be optimal for this compound and the internal standard.
-
Solution:
-
Review your extraction protocol to ensure it is appropriate for your sample type.[9]
-
Experiment with different solvent polarities. For fatty acids, methods like Folch or Bligh & Dyer are common.[9]
-
Consider performing a second extraction of the sample to see if a significant amount of the internal standard is recovered.[9]
-
Step 2: Assess the Derivatization Step (for GC-MS)
-
Problem: Incomplete derivatization of the fatty acids to their more volatile esters (e.g., fatty acid methyl esters - FAMEs) is a common reason for low recovery.[9]
-
Solution:
Step 3: Investigate Analytical Instrument Issues
-
Problem: Issues with the GC-MS or LC-MS system can lead to a perceived low recovery.
-
Solution:
-
Injector Problems (GC-MS): Ensure the injector temperature is adequate to prevent discrimination against higher boiling point compounds.[9]
-
Column Performance: A contaminated or degraded column can result in poor peak shape and reduced signal intensity.[9]
-
Mass Spectrometer Sensitivity: A dirty ion source or detector can cause a general loss of sensitivity for all analytes.[9]
-
Issue: Internal Standard Signal Varies Significantly Between Samples
-
Problem: Inconsistent internal standard signal can indicate matrix effects, where other components in the sample suppress or enhance the ionization of the internal standard.
-
Solution:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): For complex matrices, using SPE can help to remove interfering substances and provide a cleaner extract.[9]
-
Quantitative Data Summary
The following table summarizes typical performance data for internal standards used in fatty acid quantification. Note that these values can vary based on the specific experimental conditions.
| Internal Standard Type | Typical Recovery (%) | Linearity (R²) | Limit of Quantification (LOQ) | Reference |
| Deuterated Fatty Acid | 85 - 115 | > 0.99 | Low ng/mL | [10][11] |
| ¹³C-Labeled Fatty Acid | 90 - 110 | > 0.99 | Low ng/mL | [12][13] |
| Odd-Chain Fatty Acid | 80 - 120 | > 0.98 | ng/mL range | [6][7] |
Experimental Protocols
General Protocol for this compound Quantification using GC-MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample type.
-
Sample Preparation:
-
To a known amount of sample (e.g., 100 µL of plasma), add a known amount of the selected internal standard (e.g., ¹³C-labeled this compound).[10]
-
-
Lipid Extraction:
-
Hydrolysis (Saponification):
-
The extracted lipids are hydrolyzed to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically done by heating with a methanolic base (e.g., NaOH in methanol).
-
-
Derivatization to FAMEs:
-
The free fatty acids are converted to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is commonly achieved by heating with a reagent like BF₃ in methanol or methanolic HCl.[9]
-
-
Extraction of FAMEs:
-
The FAMEs are extracted into an organic solvent (e.g., hexane).[14]
-
-
GC-MS Analysis:
-
Inject the FAMEs extract onto a suitable GC column (e.g., a wax or polar-modified column).
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[14]
-
Visualizations
Caption: A typical workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lcms.cz [lcms.cz]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Resolution of Fatty Acid Methyl Esters (FAMEs)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions to address common challenges in achieving high-resolution separation of FAMEs.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A: Free fatty acids are highly polar molecules that can form hydrogen bonds, leading to poor peak shapes, tailing, and adsorption within the GC system.[1][2] Derivatization to FAMEs is a critical step for several reasons:
-
Reduces Polarity: Converting the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system, resulting in sharper and more symmetrical peaks.[1][2]
-
Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows them to be analyzed at lower temperatures, reducing the risk of thermal degradation.[1][3][4]
-
Improves Separation: By neutralizing the polar carboxyl group, separation can be achieved based on other structural features like carbon chain length and the degree and configuration of unsaturation.[1][2]
Q2: How do I select the appropriate GC column for FAME analysis?
A: The choice of the GC column's stationary phase is a critical factor in achieving good resolution. The primary consideration is the polarity of the stationary phase, which dictates the separation mechanism.[1][5]
-
Non-Polar Columns: These columns separate FAMEs primarily based on their boiling points. While they offer high thermal stability, their ability to separate positional and geometric isomers is limited.[1][5]
-
Intermediate Polarity Columns: These columns offer a balance of high-resolution capabilities and thermal stability, making them suitable for many FAME analyses.[5]
-
High-Polarity Columns (e.g., Cyanopropyl Silicone, Polyethylene Glycol): These are the preferred choice for complex FAME mixtures, especially for separating cis and trans isomers.[6][7][8] Highly polar cyanopropyl columns, such as HP-88 or CP-Sil 88, are specifically designed for detailed cis-trans separations.[6][7][8]
Q3: What is the difference between split and splitless injection, and which one should I use for FAME analysis?
A: Split and splitless injection are two common techniques for introducing a sample into the GC.
-
Split Injection: This technique is used for concentrated samples. A high split ratio (e.g., 50:1 or 100:1) is often used to prevent column overload and ensure sharp peaks.[1]
-
Splitless Injection: This method is ideal for trace analysis where maximum sensitivity is required, as the entire sample is transferred to the column.[1] However, it is more susceptible to column overload if the sample is too concentrated.[1]
Troubleshooting Guides
Problem 1: Poor Resolution and Peak Co-elution
Poor resolution, where two or more peaks are not fully separated, is a common issue in FAME analysis.
Initial Troubleshooting Steps:
-
Confirm Co-elution: If you are using a Mass Spectrometry (MS) detector, examine the mass spectra across the peak. A change in the mass spectrum from the leading to the trailing edge indicates the presence of multiple components.[7][9] For Diode Array Detectors (DAD), differences in the UV spectra across the peak suggest impurity.[9]
-
Check for System Contamination: Inject a solvent blank to determine if extraneous peaks are originating from system contamination.[9]
-
Review Sample Preparation: Incomplete derivatization can lead to broad or tailing peaks of the original fatty acids, which may overlap with FAME peaks.[9] Ensure your derivatization reagents are of high quality and low in moisture.[2]
Solutions to Improve Resolution:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp can improve the separation of closely eluting peaks.[1][9]
-
Lower Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.[9][10]
-
Isothermal Holds: Introducing an isothermal hold during the run can help separate specific groups of co-eluting compounds.[9]
-
-
Select a More Appropriate GC Column:
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and resolution.[11]
-
Consider Advanced Techniques: For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly increased peak capacity and resolving power.[7][9]
Table 1: Effect of GC Temperature Program on FAME Resolution
| Parameter Change | Effect on Resolution | Best For |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[9] | Separating short-chain FAMEs from the solvent front. |
| Slower Temperature Ramp | Increases analysis time but improves separation for most compounds.[1][9] | Resolving complex mixtures of isomers (e.g., C18:1 cis/trans). |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution.[1][11] | Screening simple mixtures where critical pairs are not an issue. |
| Incorporate Isothermal Holds | Can improve separation of specific groups of co-eluting compounds.[9] | Targeting the separation of a known difficult peak pair. |
Problem 2: Peak Tailing
Peak tailing can compromise peak integration and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Active Sites in the GC System:
-
Incomplete Derivatization: Underivatized fatty acids are polar and will exhibit tailing. Optimize the reaction time and temperature to ensure complete derivatization.[1]
-
Column Overload: If using splitless injection for a concentrated sample, switch to a split injection or dilute the sample.[1] If using a split injection, consider increasing the split ratio.[1]
Problem 3: Irreproducible Peak Areas
Inconsistent peak areas from run to run can lead to poor quantitative precision.
Possible Causes and Solutions:
-
Injector Issues:
-
Sample Preparation Inconsistency:
-
Ensure the derivatization procedure is followed consistently for all samples and standards. The presence of water can hinder the esterification reaction.[1]
-
-
Sample Discrimination in Split Injection:
-
In split injection, higher boiling point compounds may be transferred to the column less efficiently. Using a deactivated liner with glass wool can help create a more homogeneous vapor. For highly accurate quantitative analysis, a cold on-column or programmed temperature vaporization (PTV) injection may be preferred.[1][5]
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
This is a general guideline and may need to be optimized for your specific sample type.
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.[1][2]
-
Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.[1][2]
-
Cool the vessel to room temperature.[1]
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1][2]
-
Allow the layers to separate.
-
Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.[1][2]
Table 2: Comparison of Common Derivatization Reagents for FAME Analysis
| Reagent | Advantages | Disadvantages | Suitable For |
| Boron Trifluoride (BF3) in Methanol | Fast and convenient.[1] | Can produce artifacts if not used carefully.[1] | Free fatty acids, glycerolipids, sterol esters.[1] |
| Potassium Hydroxide (KOH) in Methanol | Rapid reaction under mild conditions.[1] | Does not derivatize free fatty acids.[1] | Glycerolipids.[1] |
| Trimethylsulfonium hydroxide (TMSH) | Simple one-step reaction.[1] | Insufficient derivatization for polyunsaturated fatty acids (PUFAs).[1] | Not recommended for samples with high PUFA content.[1] |
Protocol 2: Example GC Parameters for FAME Analysis
These are starting parameters and should be optimized for your specific application and column.
| Parameter | Setting |
| Column | Highly polar cyanopropyl column (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm)[1] |
| Injection Mode | Split (e.g., 50:1 ratio)[1] |
| Injector Temperature | 250 °C[1] |
| Carrier Gas | Helium or Hydrogen[1] |
| Oven Temperature Program | 100°C, hold for 4 min, then 3°C/min to 240°C, hold for 15 min |
| Detector Temperature (FID) | 280 °C[1] |
Visual Guides
Caption: Experimental workflow for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. sandia.gov [sandia.gov]
- 5. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
Myristelaidic acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with myristelaidic acid in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound ((9E)-tetradecenoic acid) is a 14-carbon monounsaturated trans fatty acid.[1][2][3] Like other long-chain fatty acids, its long hydrophobic hydrocarbon tail makes it poorly soluble in aqueous solutions, which can lead to precipitation and inconsistent results in cell-based assays and other biological experiments.[4]
Q2: What are the recommended organic solvents for dissolving this compound?
This compound is readily soluble in several organic solvents. Stock solutions can be prepared in these solvents and then diluted into your aqueous experimental buffer.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (441.77 mM) |
| Ethanol | ≥ 10 mg/mL (44.18 mM) |
| Dimethylformamide (DMF) | ~15 mg/mL |
Data compiled from multiple sources.[1][2][3][5][6] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
Direct solubility of this compound in aqueous buffers at neutral pH is very low. A study on long-chain fatty acids in phosphate buffer at pH 7.4 showed that myristic acid (the saturated counterpart of this compound) has a monomeric solubility of only 20-30 µM.[4] Longer chain fatty acids like palmitate and stearate have even lower solubilities, tending to aggregate at concentrations below 1 µM.[4] Given its similar structure, this compound is expected to have comparably low solubility in aqueous buffers. The cis-isomer, myristoleic acid, is reported to have a solubility of 2 mg/mL in PBS (pH 7.2), though this is likely achieved with the aid of a co-solvent.[7]
Q4: How can I increase the solubility of this compound in my cell culture medium?
The most common and effective method is to complex the fatty acid with bovine serum albumin (BSA). BSA acts as a carrier protein, sequestering the hydrophobic fatty acid and allowing for a more stable and uniform dispersion in the aqueous medium. Detailed protocols are provided in the Troubleshooting Guide below.
Q5: Are there other methods to improve the solubility of this compound?
Besides BSA, non-ionic or zwitterionic detergents like Tween-20 or CHAPS can be used to form micelles that encapsulate the fatty acid, thereby increasing its apparent solubility.[8][9] However, it is crucial to use these detergents at concentrations above their critical micelle concentration (CMC) but below levels that could be cytotoxic.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my aqueous buffer.
Cause: This is the most common issue and is due to the inherent low water solubility of long-chain fatty acids. Direct addition of a concentrated organic stock of this compound to an aqueous buffer will cause it to immediately precipitate.
Solution:
-
Method 1: Complexation with Bovine Serum Albumin (BSA)
This is the recommended method for cell culture experiments as it mimics the physiological transport of fatty acids in vivo.
Experimental Protocol: Preparation of this compound-BSA Complex
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in your desired cell culture medium or buffer (e.g., PBS) to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution and then sterile filter.
-
Complexation:
-
Aliquot the desired amount of the this compound stock solution into a sterile tube.
-
Under a stream of nitrogen, evaporate the ethanol to leave a thin film of the fatty acid.
-
Add the pre-warmed 10% BSA solution to the fatty acid film. The final concentration of this compound should be significantly lower than the BSA concentration to ensure proper complexing. A molar ratio of fatty acid to BSA of less than 7:1 is recommended.[10]
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation (e.g., on a shaker) to allow for the complex to form.[11]
-
The resulting solution should be clear. If it is cloudy, the concentration of this compound may be too high, or the complexation may be incomplete.
-
-
Final Dilution: This this compound-BSA complex stock solution can then be further diluted to the final desired concentration in your cell culture medium. Remember to prepare a vehicle control using the BSA solution with the same amount of ethanol (evaporated) but without the fatty acid.[10]
-
-
Method 2: Using Detergents
This method is more common for in vitro assays where the presence of BSA might interfere.
Experimental Protocol: Solubilization with Tween-20
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol or DMSO.
-
Prepare a detergent solution: Prepare a solution of Tween-20 in your aqueous buffer at a concentration well above its CMC (the CMC of Tween-20 is approximately 0.06 mM).[12] A starting concentration of 0.1% (v/v) Tween-20 is often used.
-
Solubilization: Add the this compound stock solution dropwise to the gently vortexing detergent solution. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%).
-
Sonication (Optional): Briefly sonicate the solution in a water bath sonicator to aid in the formation of mixed micelles.
-
Issue 2: My cells are showing signs of toxicity after treatment with this compound.
Cause: The toxicity may not be from the this compound itself but from the solvent used to dissolve it. High concentrations of ethanol and DMSO can be cytotoxic.
Solution:
-
Reduce the final solvent concentration: The final concentration of DMSO or ethanol in your cell culture medium should be kept as low as possible.
-
DMSO: It is recommended to keep the final concentration of DMSO at or below 0.1% (v/v), as higher concentrations can significantly impact cell viability.[13][14] Some studies suggest that up to 0.5% may be tolerated by certain cell lines, but this should be determined empirically.[14]
-
Ethanol: Similar to DMSO, the final concentration of ethanol should ideally be below 0.5% (v/v).[14] Ethanol can be more rapidly cytotoxic than DMSO for some cell lines.[15]
-
-
Perform a solvent toxicity control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., ethanol or DMSO) and BSA or detergent as your this compound-treated samples. This will allow you to distinguish between the effects of the fatty acid and the delivery vehicle.
Issue 3: I am observing inconsistent results between experiments.
Cause: This could be due to incomplete solubilization or the formation of micelles of varying sizes. The physical state of the fatty acid in your solution can greatly influence its bioavailability.
Solution:
-
Ensure complete solubilization: When preparing your this compound-BSA complex, ensure the solution is completely clear. Any cloudiness indicates the presence of insoluble fatty acid aggregates.
-
Fresh preparations: It is best to prepare fresh solutions of this compound for each experiment. If you need to store stock solutions, aliquot them and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][16]
-
Pre-warm solutions: Before adding to cells, gently warm your this compound-BSA complex solution to 37°C.[11]
This compound in Signaling Pathways
This compound, as a fatty acid, can be incorporated into cellular lipids and can also influence signaling pathways. While direct studies on this compound are limited, the roles of its saturated counterpart, myristic acid, and other fatty acids provide insights into its potential biological functions.
Protein Acylation
Myristoylation is a type of protein acylation where myristic acid is covalently attached to the N-terminal glycine of a protein.[17][18] This modification is crucial for membrane targeting and the function of many signaling proteins. This compound can also be a substrate for N-myristoyltransferase, the enzyme responsible for this modification.[2][5]
Toll-Like Receptor 4 (TLR4) Signaling
Saturated fatty acids are known to activate the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[19][20] This activation can lead to a pro-inflammatory response. While the effects of trans fatty acids on this pathway are less characterized, it is a potential area of investigation for the biological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. sid.ir [sid.ir]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein fatty acid acylation: enzymatic synthesis of an N-myristoylglycyl peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saturated fatty acids enhance TLR4 immune pathways in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Calibration curve challenges for Myristelaidic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Myristelaidic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and analysis of calibration curves for this compound.
Question: Why is my this compound calibration curve not linear?
Answer:
Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument parameters. Here are the common causes and their solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Calibration Range | The selected concentration range may exceed the linear dynamic range of the instrument. Prepare a wider range of standards to identify the linear portion of the curve. Consider using a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a flattened response at the upper end of the curve. Dilute the upper-level calibration standards and re-inject. |
| Matrix Effects | Components in the sample matrix can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer. To mitigate this, you can dilute the sample, use a stable isotope-labeled internal standard, or improve sample cleanup using solid-phase extraction (SPE).[1][2] |
| Incomplete Derivatization (GC-MS) | For Gas Chromatography-Mass Spectrometry (GC-MS), incomplete conversion of this compound to its more volatile ester form (e.g., Fatty Acid Methyl Ester - FAME) can lead to poor linearity. Optimize derivatization conditions such as reaction time, temperature, and reagent concentration. Ensure the absence of water, which can hinder the esterification reaction. |
| Analyte Adsorption | Free fatty acids are polar and can adsorb to active sites in the GC inlet or column, leading to peak tailing and non-linear responses at lower concentrations.[3] Ensure proper derivatization to reduce polarity. Use a deactivated inlet liner and check the column condition. |
Question: I'm observing poor peak shape (tailing or fronting) for my this compound standards. What should I do?
Answer:
Poor peak shape can significantly impact the accuracy and precision of your quantification. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Polar analytes like free fatty acids can interact with active sites in the inlet liner or the column itself, causing peak tailing.[4][5] Ensure complete derivatization to FAMEs.[3] Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the inlet side of the GC column.[5] |
| Improper Column Installation | An incorrectly installed GC column can create dead volume, leading to peak distortion. Ensure the column is installed at the correct height in both the inlet and detector as per the manufacturer's guidelines.[4] |
| Column Contamination | Accumulation of non-volatile residues on the column can lead to poor peak shape. Condition the column according to the manufacturer's instructions. If contamination is severe, trimming the front end of the column may be necessary. |
| Incompatible Solvent | For splitless injections in GC, the solvent should be compatible with the stationary phase polarity. Mismatched polarities can cause peak splitting or broadening. |
| Suboptimal LC Conditions (LC-MS) | In Liquid Chromatography-Mass Spectrometry (LC-MS), poor peak shape can result from a mobile phase that is too weak to elute the analyte efficiently or from secondary interactions with the stationary phase. Optimize the mobile phase composition and gradient. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis?
A1: For GC-MS analysis, derivatization is essential. This compound, being a fatty acid, is a polar and non-volatile compound. Derivatization to a less polar and more volatile form, such as a Fatty Acid Methyl Ester (FAME), is necessary to achieve good chromatographic separation and peak shape.[3] For LC-MS/MS analysis, derivatization is not always required as the analyte can be ionized in its native form. However, derivatization can sometimes improve ionization efficiency and sensitivity.
Q2: What is a suitable internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. While a commercially available deuterated standard for this compound (trans-9-C14:1) is not common, a deuterated analog of a structurally similar fatty acid, such as Myristic acid-d3 (C14:0), can be used.[3] The use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and matrix effects.[6]
Q3: What are the recommended storage conditions for this compound standards?
A3: this compound standards should be stored at -20°C for long-term stability. Stock solutions prepared in an organic solvent can also be stored at -20°C, and for extended periods (months), storage at -80°C is recommended to prevent degradation. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q4: How can I minimize matrix effects in biological samples like plasma or serum?
A4: Matrix effects, which can cause ion suppression or enhancement in MS-based methods, are a common challenge with complex biological samples.[1][2] To minimize these effects, you can:
-
Optimize Sample Preparation: Use a robust extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering components like phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[6]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
Experimental Protocols
Protocol 1: this compound Quantification by GC-MS (as FAME)
This protocol describes the preparation of calibration standards and the analysis of this compound as its fatty acid methyl ester (FAME) by GC-MS.
1. Preparation of this compound Calibration Standards:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., ethanol, isooctane).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., Myristic acid-d3) at a concentration of 10 µg/mL.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To 100 µL of each calibration standard and sample, add 10 µL of the internal standard solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of 2% methanolic sulfuric acid.
-
Cap the vials tightly and heat at 60°C for 1 hour.
-
Cool the vials to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Parameters:
The following table provides typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument and column.
| Parameter | Value |
| GC Column | DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature of 60°C (hold 1 min), ramp to 175°C at 2°C/min (hold 10 min), then to 220°C at 2°C/min (hold 20 min). |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary (Example):
| Analyte | Internal Standard | Calibration Range (µg/mL) | Linearity (R²) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Myristic acid-d3 | 1 - 100 | > 0.995 | 1 |
Protocol 2: this compound Quantification by LC-MS/MS
This protocol outlines a method for the direct analysis of this compound by LC-MS/MS.
1. Preparation of this compound Calibration Standards:
-
Follow the same procedure as in Protocol 1 to prepare primary and working standard solutions. A suitable solvent for LC-MS/MS would be methanol or a mixture of methanol and isopropanol.
2. LC-MS/MS Parameters:
The following are example LC-MS/MS parameters. Optimization for your specific system is recommended.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion. For this compound (MW: 226.36), the precursor would be m/z 225.2. Product ions would need to be determined by infusion of a standard. |
Quantitative Data Summary (Example):
| Analyte | Internal Standard | Calibration Range (ng/mL) | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | Myristic acid-d3 | 5 - 1000 | > 0.99 | 5 |
Visualizations
Experimental Workflow for this compound Quantification by GC-MS
Pro-inflammatory Signaling Pathway Activated by Trans Fatty Acids
Trans fatty acids, such as this compound, have been shown to potentiate pro-inflammatory signaling pathways. One such pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which is a key component of the p38 MAP kinase cascade. This can lead to inflammatory responses and cell death, processes implicated in the development of atherosclerosis.[3]
References
- 1. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. This compound|50286-30-1|COA [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Ionization Efficiency of Myristelaidic Acid in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of Myristelaidic acid in mass spectrometry experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the mass spectrometric analysis of this compound, offering practical solutions to improve signal intensity and data quality.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low or no signal for this compound in my ESI-MS experiment?
A1: Low signal intensity for this compound is a common issue and can stem from several factors:
-
Inefficient Ionization in Negative Ion Mode: this compound, as a fatty acid, is often analyzed in negative ion mode by deprotonating its carboxylic acid group to form [M-H]⁻. However, the acidic mobile phases typically used for reversed-phase chromatography suppress this deprotonation, leading to poor ionization efficiency.[1][2]
-
Suboptimal Solvent/Additive Composition: The choice of solvent and additives significantly impacts ionization. Non-volatile salts or surfactants can suppress the signal.[3]
-
Poor Desolvation: Inefficient removal of solvent from the analyte ions in the ESI source can lead to a reduced signal.[1]
-
Sample Concentration: The concentration of this compound in your sample may be below the limit of detection of the instrument.[1]
Q2: What is the best ionization mode for analyzing this compound?
A2: While negative ion mode is commonly used for underivatized fatty acids, it often suffers from low sensitivity due to mobile phase incompatibility.[1][2] A more robust method is to derivatize the carboxylic acid group of this compound, which allows for highly sensitive analysis in positive ion mode .[4][5] This "charge reversal" derivatization introduces a permanently charged group, significantly enhancing ionization efficiency.[5]
Q3: How can I improve the signal of this compound without chemical derivatization?
A3: If derivatization is not feasible, you can try the following to enhance the signal in negative ion mode:
-
Mobile Phase Optimization:
-
Source Parameter Optimization: Adjust the ESI source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, to ensure efficient desolvation and ion transfer.[1][7]
-
Sample Concentration: Concentrate your sample to increase the amount of analyte introduced into the mass spectrometer.[1]
Q4: My chromatographic peak for this compound is broad or tailing. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening and asymmetry. Try diluting your sample.[1]
-
Inappropriate Column Chemistry: Ensure that your column (e.g., C8 or C18) is suitable for fatty acid analysis.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Adjusting the mobile phase pH or adding a competitor molecule might help.
-
Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the column and the mass spectrometer can cause peak broadening.
Q5: What is chemical derivatization and how can it enhance the ionization of this compound?
A5: Chemical derivatization involves modifying the analyte's structure to improve its analytical properties.[5] For this compound, the carboxylic acid group is targeted to introduce a permanently positive charge. This allows for analysis in positive ion mode, which is generally more sensitive and avoids the issues associated with acidic mobile phases in negative ion mode.[2][5]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Very Low Signal | Inefficient ionization in negative mode due to acidic mobile phase.[1][2] | Consider derivatization for positive ion mode analysis. Optimize mobile phase pH or use ion-pairing agents.[4][6] |
| Low sample concentration.[1] | Concentrate the sample or inject a larger volume if possible. | |
| Poor desolvation in the ESI source.[1] | Optimize source parameters (gas flow, temperature, capillary voltage).[7] | |
| System leak or clog. | Check for leaks in the LC system and ensure the column is not clogged.[8][9] | |
| Poor Peak Shape (Broadening/Tailing) | Column overload.[1] | Dilute the sample and reinject. |
| Inappropriate column chemistry.[1] | Use a column suitable for fatty acid analysis (e.g., C8, C18). | |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or consider a different column. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and fresh reagents.[10] |
| Contaminated LC system or mass spectrometer. | Flush the system with appropriate cleaning solutions.[11] | |
| Presence of non-volatile salts or surfactants.[3] | Ensure the mobile phase is free of non-volatile components. | |
| Difficulty Distinguishing Isomers | Co-elution of isomers. | Optimize the chromatographic method for better separation.[1] |
| Insufficient fragmentation for structural elucidation. | For unsaturated fatty acids, derivatization of the double bond can help in its localization.[4] Tandem mass spectrometry (MS/MS) with lithiated adducts can also help distinguish isomers.[12] |
Quantitative Data on Ionization Enhancement
Chemical derivatization has been shown to dramatically improve the detection sensitivity of fatty acids.
| Derivatization Reagent | Ionization Mode | Reported Sensitivity Enhancement | Reference |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Positive ESI | ~2500-fold higher than negative mode for underivatized fatty acids.[13][14] | [13] |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive ESI | Exceptional increase in sensitivity compared to underivatized analysis.[2] | [2] |
| Trimethylaminoethyl (TMAE) esters | Positive ESI | Improved sensitivities for saturated fatty acids.[15] | [15] |
Experimental Protocols
Protocol 1: Derivatization of this compound with AMPP for Enhanced ESI-MS Analysis
This protocol is a summary of the method for derivatizing fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) to enhance positive ion mode ESI-MS analysis.[2]
Materials:
-
This compound sample
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
Coupling agent (e.g., a carbodiimide)
-
Organic solvent (e.g., acetonitrile)
-
Quenching reagent
Procedure:
-
Sample Preparation: Dissolve the dried this compound sample in an appropriate volume of organic solvent.
-
Derivatization Reaction:
-
Add the AMPP reagent and the coupling agent to the sample solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
-
Quenching: Add a quenching reagent to stop the reaction.
-
LC-MS Analysis: Dilute the derivatized sample with the initial mobile phase and inject it into the LC-MS system for analysis in positive ion mode.
Protocol 2: Sample Preparation for Fatty Acid Analysis from Biological Matrices
This protocol provides a general workflow for extracting fatty acids from biological samples like plasma or tissues.[16]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
HCl
-
Iso-octane
-
1N KOH (for total fatty acids)
-
1N HCl (for total fatty acids)
Procedure:
-
Sample Lysis and Acidification:
-
Add internal standard to the sample.
-
Add methanol to lyse cells and precipitate proteins.
-
Acidify the mixture with HCl.
-
-
Liquid-Liquid Extraction:
-
Add iso-octane, vortex, and centrifuge to separate the layers.
-
Collect the upper organic layer containing the free fatty acids.
-
Repeat the extraction for better recovery.
-
-
Saponification (for Total Fatty Acids):
-
To the remaining methanol/aqueous layer, add 1N KOH and incubate to hydrolyze esterified fatty acids.
-
Neutralize with 1N HCl.
-
Repeat the iso-octane extraction.
-
-
Drying: Evaporate the pooled organic fractions to dryness under a vacuum.
-
Derivatization (Optional but Recommended): Proceed with a derivatization protocol (like Protocol 1) for enhanced sensitivity.
-
Reconstitution: Dissolve the dried extract in an appropriate solvent for LC-MS injection.
Visualizations
Caption: Workflow for sample preparation, derivatization, and analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent and Additive Considerations - Center For Mass SpectrometryCenter For Mass Spectrometry [science.smith.edu]
- 4. sciex.com [sciex.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
Technical Support Center: Purity Assessment of Commercially Available Myristelaidic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purity assessment of commercially available myristelaidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥98%.[1][2][3] However, it is crucial to consult the Certificate of Analysis (CoA) for batch-specific purity data.
Q2: What are the common impurities found in this compound?
A2: Potential impurities can include:
-
Geometric Isomers: The most common impurity is the cis isomer, myristoleic acid.
-
Positional Isomers: Other isomers with the double bond at a different position in the carbon chain may be present.
-
Saturated Fatty Acids: Myristic acid (C14:0) is a likely impurity.
-
Homologous Fatty Acids: Fatty acids with shorter or longer carbon chains may be present in trace amounts.
-
Oxidation Products: Peroxides, aldehydes, and ketones can form if the material is not handled and stored properly.
-
Residual Solvents: Solvents used during the purification process may remain.
-
Contaminants from Sample Preparation: Impurities such as palmitic and stearic acid can be introduced from solid-phase extraction (SPE) columns.
Q3: How should I store this compound to maintain its purity?
A3: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: Do I need to derivatize this compound for analysis?
A4: For Gas Chromatography (GC) analysis, derivatization to a more volatile and less polar form, typically a fatty acid methyl ester (FAME), is required.[4] For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary for detection, but can be employed to enhance sensitivity, especially for UV or fluorescence detectors.[4][5]
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Incomplete Derivatization: Free carboxyl groups can interact with the column. 2. Active Sites in the Inlet or Column: Silanol groups can cause adsorption. 3. Column Overload: Injecting too much sample. | 1. Optimize derivatization conditions (time, temperature, reagent concentration). 2. Use a deactivated inlet liner and a high-quality capillary column. Condition the column properly. 3. Dilute the sample or reduce the injection volume. |
| Poor Resolution of Isomers | 1. Inappropriate GC Column: The column phase is not selective enough for geometric or positional isomers. 2. Suboptimal Temperature Program: The temperature ramp rate is too fast. | 1. Use a highly polar cyanopropyl-substituted stationary phase column (e.g., SP-2560, CP-Sil 88) which are known for good separation of FAME isomers. 2. Optimize the temperature program with a slower ramp rate during the elution of C14:1 isomers.[6] |
| Ghost Peaks | 1. Contaminated Syringe or Inlet: Carryover from previous injections. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contaminated Carrier Gas or Gas Lines. | 1. Thoroughly rinse the syringe with an appropriate solvent. Clean or replace the inlet liner. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and use carrier gas purifiers. |
| Baseline Noise/Drift | 1. Column Bleed: Degradation of the stationary phase at high temperatures. 2. Detector Contamination: Buildup of residue in the Flame Ionization Detector (FID). 3. Gas Leaks: Leaks in the carrier or detector gas lines. | 1. Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit. 2. Clean the FID jet and collector. 3. Perform a leak check of the entire GC system. |
High-Performance Liquid Chromatography (HPLC-UV/ELSD) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Sensitivity (UV Detection) | 1. Lack of a Strong Chromophore: Fatty acids have weak UV absorbance at low wavelengths (~205-210 nm). 2. Mobile Phase Interference: Solvents in the mobile phase absorb at the detection wavelength. | 1. Consider derivatization with a UV-absorbing tag (e.g., phenacyl bromide). 2. Use high-purity HPLC-grade solvents and select a wavelength with minimal solvent absorbance. An Evaporative Light Scattering Detector (ELSD) can be used as an alternative which is not dependent on chromophores.[7] |
| Peak Splitting or Broadening | 1. Column Degradation: Loss of stationary phase or void formation. 2. Sample Overload: Injecting too much sample. 3. Incompatible Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. | 1. Replace the HPLC column. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component. 2. Fluctuations in Column Temperature: Lack of a column thermostat or unstable room temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use an online degasser. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Poor Separation of cis/trans Isomers | 1. Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. 2. Mobile Phase Composition: The mobile phase is not optimized for isomer separation. | 1. Consider using a silver-ion (Ag+) HPLC column or a specialized column with high shape selectivity, such as a cholesteryl-based column.[4] 2. Optimize the mobile phase, often a mixture of acetonitrile and water, for improved resolution.[4] |
Quantitative Data Summary
The following table summarizes typical specifications for commercially available this compound from various suppliers. Note that batch-to-batch variability exists, and it is essential to refer to the specific Certificate of Analysis for the lot being used.
| Parameter | Supplier A (e.g., Cayman Chemical) | Supplier B (e.g., GlpBio) | Supplier C (e.g., MedchemExpress) |
| Purity (by GC or HPLC) | ≥98%[1] | >98.00%[3] | 98.0%[2] |
| Appearance | A solution in ethanol | A solution in ethanol | Solid |
| Molecular Formula | C₁₄H₂₆O₂ | C₁₄H₂₆O₂ | C₁₄H₂₆O₂ |
| Molecular Weight | 226.4 g/mol | 226.4 g/mol | 226.36 g/mol |
| Storage Temperature | -20°C | -20°C | -20°C |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-FID.
1. Derivatization to FAME:
-
Reagents:
-
This compound standard/sample
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Hexane (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a screw-capped glass tube.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
2. GC-FID Analysis:
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection port.
-
-
GC Conditions (Example):
-
Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
3. Data Analysis:
-
Identify the myristelaidate methyl ester peak based on its retention time compared to a standard.
-
Calculate the purity by expressing the area of the myristelaidate peak as a percentage of the total area of all peaks in the chromatogram (Area % method).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines the analysis of underivatized this compound.
1. Sample Preparation:
-
Reagents:
-
This compound standard/sample
-
Mobile phase solvent (e.g., Acetonitrile/Water mixture)
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Analysis:
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For better isomer separation, a silver-ion (Ag+) column can be used.[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time to a standard.
-
Determine the purity using the Area % method as described for the GC analysis.
Visualizations
References
Validation & Comparative
A Tale of Two Trans Fatty Acids: Unraveling the Biological Activities of Elaidic and Myristelaidic Acid
A significant disparity exists in the scientific understanding of two trans fatty acids: elaidic acid, a well-documented contributor to cardiovascular disease, and the lesser-known myristelaidic acid. While extensive research has illuminated the detrimental effects of elaidic acid on human health, this compound remains largely uncharacterized, precluding a direct, data-driven comparison of their biological impacts.
This guide synthesizes the current scientific knowledge on both molecules, presenting a comprehensive overview of elaidic acid's biological activities and the limited data available for this compound. This information is intended for researchers, scientists, and drug development professionals to highlight the existing knowledge and underscore the critical need for further investigation into the biological effects of less common trans fatty acids.
Elaidic Acid: A Well-Characterized Pro-Inflammatory and Dyslipidemic Agent
Elaidic acid (trans-9-octadecenoic acid) is the most prevalent trans fatty acid found in industrially hydrogenated vegetable oils. A substantial body of evidence links its consumption to an increased risk of cardiovascular disease and other metabolic disorders. Its biological activities are multifaceted, impacting lipid metabolism, inducing cellular stress, and promoting inflammation.
Impact on Lipid Metabolism
Elaidic acid adversely affects plasma lipoprotein profiles.[1] It has been shown to increase low-density lipoprotein (LDL) cholesterol and decrease high-density lipoprotein (HDL) cholesterol levels.[1] Furthermore, elaidic acid elevates lipoprotein(a) levels, an independent risk factor for cardiovascular disease.[1] At a molecular level, elaidic acid has been found to increase the activity of the cholesteryl ester transfer protein (CETP), which is involved in the transfer of cholesteryl esters from HDL to other lipoproteins.[2]
Induction of Cellular Stress and Apoptosis
In vitro studies have demonstrated that elaidic acid can induce cellular stress and apoptosis in various cell types. Specifically, in human neuroblastoma SH-SY5Y cells, elaidic acid treatment leads to an accumulation of reactive oxygen species (ROS) and triggers endoplasmic reticulum (ER) stress. This, in turn, activates the GRP78/ATF4/CHOP signaling pathway, a key cascade in the unfolded protein response that can culminate in apoptosis.
Pro-inflammatory Effects
Elaidic acid is a potent pro-inflammatory molecule. Recent research has shown that it can drive cellular senescence and inflammation through the activation of the interleukin-1 receptor (IL-1R) and the subsequent NF-κB signaling pathway. This pro-inflammatory response is a critical mechanism underlying the adverse health effects associated with industrially produced trans fatty acids.
This compound: A Largely Unexplored Trans Fatty Acid
In stark contrast to elaidic acid, there is a significant lack of information regarding the biological activity of this compound (trans-9-tetradecenoic acid). It is a 14-carbon trans fatty acid found in some animal fats.
The most specific piece of biological information currently available comes from a 1988 study which found that myristelaidoyl CoA is a significantly better substrate for the enzyme N-myristoyltransferase (NMT) in vitro compared to its cis-isomer, myristoleoyl CoA.[3] N-myristoylation is a crucial lipid modification of many proteins that is important for their localization and function. However, the downstream biological consequences of this enhanced substrate activity for this compound have not been elucidated, and no studies have directly compared its effects on cellular processes to those of elaidic acid.
Due to the absence of further research, a detailed comparison of the biological activities of this compound and elaidic acid is not currently possible.
Quantitative Data on the Biological Activities of Elaidic Acid
| Biological Effect | Cell Type/Model | Concentration of Elaidic Acid | Result | Reference |
| Lipid Metabolism | ||||
| LDL Cholesterol | Human Subjects | 5.5% of energy | Significantly elevated compared to 16:0 and 18:1 rich fats | [1] |
| HDL Cholesterol | Human Subjects | 5.5% of energy | Uniquely depressed compared to all other fats tested | [1] |
| Lipoprotein(a) | Human Subjects | 5.5% of energy | Elevated relative to all dietary treatments | [1] |
| Cholesteryl Ester Transfer | In vitro (human plasma) | High non-esterified fatty acid/lipoprotein ratio | Significantly increased transfer | [2] |
| Cellular Stress & Apoptosis | ||||
| Cell Viability | SH-SY5Y cells | 50-800 µM (24h) | Significantly reduced | |
| ROS Production | SH-SY5Y cells | 200, 400, 800 µM (24h) | Significantly increased | |
| Inflammation | ||||
| IL-15 mRNA levels | C2C12 myotubes | 100, 500 µM (24h) | Significantly reduced by ~25% | |
| TNF-α expression levels | C2C12 myotubes | Not specified | Increased |
Experimental Protocols for Key Cited Experiments
Elaidic Acid-Induced Cellular Stress and Apoptosis in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Elaidic Acid Preparation: Elaidic acid was dissolved in DMEM to a stock concentration of 1 M and then diluted to the desired experimental concentrations (10, 20, 50, 100, 200, 400, or 800 µM).
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of elaidic acid for 24 hours. Cell viability was assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using a fluorometric detection kit. Cells were treated with elaidic acid for 24 hours, and the fluorescent signal was quantified using flow cytometry.
-
Western Blot Analysis: To assess the expression of proteins in the ER stress pathway (GRP78, ATF4, CHOP), cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Comparison of Elaidic Acid and Oleic Acid on Myokine and Adipokine Expression
-
Cell Culture: Differentiated C2C12 myotubes and 3T3-L1 adipocytes were used.
-
Fatty Acid Treatment: Cells were pretreated with 100 µM of elaidic acid or oleic acid for 24 hours.
-
Gene Expression Analysis (Real-Time Quantitative PCR): Total RNA was extracted from the cells, and cDNA was synthesized. The mRNA levels of myokines (IL-6, IL-15, TNF-α) in C2C12 cells and adipokines (resistin, adiponectin) in 3T3-L1 cells were quantified using real-time qPCR and normalized to a housekeeping gene (β-actin).
Signaling Pathway Diagrams
Elaidic Acid-Induced ER Stress and Apoptosis
Caption: Elaidic acid induces apoptosis by increasing ROS and triggering the ER stress pathway.
Elaidic Acid-Induced Inflammation via IL-1R Signaling
Caption: Elaidic acid promotes inflammation by activating the IL-1R/NF-κB signaling cascade.
Conclusion and Future Directions
The available scientific literature paints a clear picture of elaidic acid as a detrimental fatty acid with well-defined pro-inflammatory and dyslipidemic properties. In contrast, this compound remains a scientific enigma. The solitary finding of its enhanced utilization by N-myristoyltransferase is intriguing but provides no insight into its overall biological impact.
This significant knowledge gap highlights a critical area for future research. Comprehensive studies are urgently needed to characterize the biological activities of this compound and other less-studied trans fatty acids. Such research should include in vitro and in vivo studies to assess their effects on lipid metabolism, inflammation, cellular stress, and various signaling pathways. Direct comparative studies with well-characterized trans fatty acids like elaidic acid are essential to understand their relative potencies and potential health risks. A deeper understanding of the structure-activity relationships of different trans fatty acids will be invaluable for public health recommendations and the development of safer food products.
References
- 1. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: A Comparative Guide to the Differential Effects of Cis and Trans Isomers of Tetradecenoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid isomers is paramount. This guide provides a comprehensive comparison of the cis and trans isomers of tetradecenoic acid (C14:1), myristoleic acid (cis-9-tetradecenoic acid) and myristelaidic acid (trans-9-tetradecenoic acid), respectively. While direct comparative research on these specific 14-carbon fatty acids is emerging, this guide synthesizes available data and extrapolates from well-studied 18-carbon isomers to present a holistic overview of their differential biochemical and physiological effects.
The spatial arrangement of the double bond in unsaturated fatty acids, defining them as either cis or trans, leads to profound differences in their physical properties and biological activities. The cis configuration introduces a kink in the fatty acid chain, whereas the trans configuration results in a more linear structure, akin to saturated fatty acids. This fundamental structural variance dictates how these molecules interact with enzymes, cell membranes, and signaling pathways.
Quantitative Comparison of Cis and Trans Tetradecenoic Acid Isomers
The following table summarizes the key differential effects of myristoleic acid (cis-C14:1) and this compound (trans-C14:1), incorporating data from direct studies and analogous findings from C18:1 isomers where C14:1 data is limited.
| Feature | Myristoleic Acid (cis-9-Tetradecenoic Acid) | This compound (trans-9-Tetradecenoic Acid) | Supporting Experimental Data Source (Isomer Specificity) |
| Acyl-CoA Synthesis | Slower conversion to myristoleoyl-CoA. | Faster conversion to myristelaidoyl-CoA.[1] | Comparative enzyme kinetics with purified acyl-CoA synthetases.[1] |
| Membrane Fluidity | Increases membrane fluidity due to the kink in its structure. | Has a lesser effect on membrane fluidity, behaving more like a saturated fatty acid. | Inferred from studies on C18:1 isomers (oleic vs. elaidic acid) using fluorescence polarization and X-ray scattering.[2] |
| LDL Receptor Regulation | Likely contributes to the upregulation of hepatic LDL receptor activity. | Considered biologically neutral with no significant effect on LDL receptor activity. | Based on in vivo studies in hamsters comparing oleic and elaidic acids.[3] |
| Cytotoxicity | Exhibits cytotoxic and apoptosis-inducing effects, particularly in prostate cancer cells.[4][5][6] | Data not available. | In vitro studies on LNCaP human prostatic carcinoma cells.[5][6] |
| Bone Metabolism | Inhibits osteoclast formation and bone resorption.[5] | Data not available. | In vitro studies on osteoclast differentiation and function.[5] |
| Metabolic Regulation | May play a protective role against nonalcoholic fatty liver disease (NAFLD) and obesity.[5] | Data not available. | In vivo studies in mice and analysis of gut microbiome metabolites.[5] |
Experimental Protocols
Determination of Acyl-CoA Synthetase Activity
The conversion of tetradecenoic acid isomers to their respective acyl-CoA derivatives can be measured using a variety of methods, including radiolabeling and spectrophotometric assays. A common approach involves the following steps:
-
Enzyme Source: Purified acyl-CoA synthetase from a relevant source (e.g., rat liver microsomes, yeast).
-
Reaction Mixture: A buffered solution containing the enzyme, ATP, coenzyme A (CoA), magnesium ions, and the fatty acid substrate (myristoleic or this compound).
-
Incubation: The reaction is initiated by the addition of the fatty acid and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection of Acyl-CoA:
-
Radiolabeling: A radiolabeled fatty acid (e.g., [14C] or [3H]) is used, and the formation of radiolabeled acyl-CoA is quantified by scintillation counting after separation from the free fatty acid.
-
Spectrophotometry: The consumption of CoA can be monitored by measuring the decrease in absorbance at a specific wavelength using a reagent like DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the free sulfhydryl group of CoA.
-
-
Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined to compare the enzyme's affinity and catalytic efficiency for each isomer.
Analysis of Membrane Fluidity
The effect of incorporating tetradecenoic acid isomers into cell membranes on fluidity can be assessed using fluorescence anisotropy.
-
Cell Culture and Lipid Incorporation: A suitable cell line is cultured in a medium supplemented with either myristoleic acid or this compound for a period to allow for incorporation into the cell membranes.
-
Fluorescent Labeling: The cells are then incubated with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH), which intercalates into the lipid bilayer.
-
Fluorescence Anisotropy Measurement: A fluorescence spectrophotometer or a plate reader equipped with polarizers is used to measure the fluorescence anisotropy (r). The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.
-
Calculation and Interpretation: The anisotropy value is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a grating correction factor. A lower anisotropy value indicates higher membrane fluidity.
Signaling Pathways and Experimental Workflows
The biological effects of myristoleic acid are multifaceted, involving various signaling pathways. For instance, its role in bone health is linked to the inhibition of the RANKL-induced signaling cascade in osteoclasts.
Caption: Inhibition of Osteoclastogenesis by Myristoleic Acid.
The diagram above illustrates the inhibitory effect of myristoleic acid on osteoclast function. Myristoleic acid has been shown to suppress the kinase activity of Src and indirectly block the phosphorylation of Pyk2, key signaling molecules in the RANKL pathway that are essential for the cytoskeletal rearrangements required for bone resorption.[5] Furthermore, it may inhibit N-myristoyl-transferase, an enzyme crucial for the myristoylation and subsequent activation of proteins like Src.[5]
Conclusion
The distinction between cis and trans isomers of tetradecenoic acid extends beyond a simple geometric difference, translating into significant variations in their metabolic fate and cellular effects. While this compound (trans) is more rapidly activated to its CoA derivative, myristoleic acid (cis) demonstrates a range of biological activities, including anticancer and bone-protective effects. The more linear structure of the trans isomer generally leads to its incorporation into membranes with less disruption, mimicking saturated fatty acids. Conversely, the kinked structure of the cis isomer increases membrane fluidity and appears to be recognized more specifically by certain enzymes and receptors, leading to its diverse signaling roles.
For drug development professionals, these differences highlight the potential for designing fatty acid-based therapeutics with specific isomeric configurations to target distinct cellular processes. Further research directly comparing the full spectrum of biological activities of myristoleic and myristelaidic acids is warranted to fully exploit their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. Myristoleic acid - Wikipedia [en.wikipedia.org]
Unraveling the Role of Myristelaidic Acid in Insulin Resistance: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of myristelaidic acid's potential role in insulin resistance. Due to a scarcity of direct experimental data on this compound (trans-9-tetradecenoic acid), this document leverages findings from studies on structurally similar fatty acids—notably its C18 homolog, elaidic acid, and its saturated counterpart, myristic acid—to provide a validated, albeit extrapolated, perspective. This guide synthesizes available data to offer insights into its likely mechanisms of action and compares its potential effects with other key fatty acids implicated in metabolic health.
Executive Summary
Comparative Data on Fatty Acid Effects on Insulin Sensitivity
The following tables summarize quantitative data from in vitro and in vivo studies on fatty acids structurally related to this compound. This comparative data provides a framework for understanding the potential metabolic impact of this compound.
Table 1: In Vitro Effects of Various Fatty Acids on Glucose Uptake
| Fatty Acid | Cell Line | Concentration | Duration | Effect on Insulin-Stimulated Glucose Uptake | Reference |
| Elaidic Acid | C2C12 myotubes | 100 µM | 24 h | No significant change | [1] |
| Oleic Acid | C2C12 myotubes | 100 µM | 24 h | Increased | [1] |
| Myristic Acid | C2C12 myotubes | 100 µM | 24 h | Increased (insulin-independent) | [2] |
| Palmitic Acid | C2C12 myotubes | 500 µM | 16 h | Decreased | Inferred from multiple studies |
Table 2: In Vivo Effects of Dietary Fatty Acids on Insulin Resistance Markers
| Fatty Acid Supplement | Animal Model | Diet Duration | Key Findings | Reference |
| Myristic Acid | C57BL/6 Mice | 12 weeks | Increased plasma insulin and HOMA-IR index | [3] |
| Elaidic Acid | Wistar Rats | Not specified | Proposed to induce diabetes | [4] |
| Trans Fatty Acids (general) | Humans | Cross-sectional | Positive association with HOMA-IR | [5] |
| Palmitoleic Acid (cis-isomer) | Obese Sheep | 28 days | Improved insulin sensitivity (decreased HOMA-IR) | [6] |
Signaling Pathways and Mechanisms of Action
Fatty acid-induced insulin resistance is primarily mediated through the disruption of the insulin signaling cascade. The working hypothesis for this compound, based on data from other trans and saturated fatty acids, involves the following pathway:
Experimental Protocols
To facilitate further research, this section details standardized methodologies for key experiments cited in the comparative analysis.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: C2C12 myoblasts are differentiated into myotubes to model skeletal muscle, and 3T3-L1 preadipocytes are differentiated into adipocytes to model fat cells.
-
Fatty Acid Preparation: Fatty acids are dissolved in ethanol and complexed with bovine serum albumin (BSA) to create a stock solution. This is then diluted in the cell culture medium to the desired final concentration. A BSA-only vehicle control is used in all experiments.
-
Treatment: Differentiated cells are incubated with the fatty acid-BSA complex or vehicle control for a specified duration (e.g., 24 hours) prior to downstream assays.
2-Deoxy-D-glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
After fatty acid treatment, cells are washed and incubated in a glucose-free medium.
-
Insulin (e.g., 100 nM) is added to stimulate glucose uptake for a defined period.
-
A solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added for a short incubation time.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter to quantify the amount of glucose analog taken up by the cells.
Western Blotting for Insulin Signaling Proteins
This technique is used to measure the phosphorylation status of key signaling proteins.
-
Following fatty acid and insulin stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-Akt, total Akt, p-IRS-1, total IRS-1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry.
Logical Framework for Comparison
The comparison of this compound with other fatty acids is based on their structural similarities and established metabolic effects.
Conclusion and Future Directions
While direct experimental evidence for the role of this compound in insulin resistance is currently lacking, the available data on structurally similar trans and saturated fatty acids strongly suggest its potential to be detrimental to metabolic health. It is plausible that this compound impairs insulin signaling and glucose uptake, thereby contributing to an insulin-resistant state.
Further research is imperative to definitively characterize the metabolic effects of this compound. In vitro studies using C2C12 myotubes and 3T3-L1 adipocytes, as well as in vivo studies with animal models fed diets enriched with this compound, are necessary to validate the hypotheses presented in this guide. Such studies will be crucial for informing dietary guidelines and developing therapeutic strategies to combat insulin resistance and type 2 diabetes.
References
- 1. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristic acid selectively augments β‐tubulin levels in C2C12 myotubes via diacylglycerol kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Association between Serum Elaidic Acid Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A Researcher's Guide to the Cross-Validation of Myristelaidic Acid Measurement Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Myristelaidic acid is crucial for understanding its role in various biological processes. This guide provides an objective comparison of the primary analytical methods used for this compound measurement, supported by representative experimental data.
This compound (trans-9-tetradecenoic acid) is a 14-carbon trans-monounsaturated fatty acid. Its accurate measurement is essential for research in areas such as lipidomics, metabolic disorders, and drug development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific research question.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by various detection methods (e.g., UV, CAD). |
| Derivatization | Mandatory. Fatty acids must be converted to volatile esters, typically Fatty Acid Methyl Esters (FAMEs), prior to analysis. | Often not required for detection by mass spectrometry or charged aerosol detection (CAD), but derivatization to UV-absorbing or fluorescent esters can enhance sensitivity for UV or fluorescence detectors. |
| Sensitivity | Generally very high, especially with selected ion monitoring (SIM). | Sensitivity is detector-dependent. Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) offer high sensitivity, while UV detection of underivatized fatty acids is less sensitive[1][2]. |
| Selectivity | High, due to both chromatographic separation and mass-based detection. | High, particularly when coupled with mass spectrometry (LC-MS). |
| Quantitative Performance | ||
| LOD (representative) | 0.09 mg/mL for Palmitic Acid (C16:0)[3] | 0.232 mg/mL for Myristic Acid (C14:0) (UV detection)[1], 0.006-0.1 µg/mL for various fatty acids (CAD detection)[4] |
| LOQ (representative) | 0.18 mg/mL for Palmitic Acid (C16:0)[3] | 0.032-0.22 µg/mL for various fatty acids (CAD detection)[4] |
| Linearity (r²) | >0.99[3] | >0.999[4] |
| Recovery (representative) | Optimized recovery with Folch extraction[5] | 96.5% - 103.6% for various fatty acids[4] |
Note: The quantitative data presented are representative values for fatty acids and may vary for this compound depending on the specific instrumentation, method, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Lipid Extraction:
-
Employ a modified Folch extraction method using a chloroform/methanol/water solvent system for efficient recovery of total fatty acids from the sample matrix[5].
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are transesterified to FAMEs. A common method involves reaction with methanolic potassium hydroxide (KOH) followed by boron trifluoride (BF₃) in methanol[1]. This two-step process ensures the conversion of both esterified and free fatty acids to their methyl esters.
-
-
GC-MS Analysis:
-
Column: Use a high-polarity capillary column, such as a CP-Sil 88 or equivalent, for optimal separation of FAME isomers.
-
Injection: Inject the FAMEs dissolved in a suitable solvent (e.g., hexane) into the GC system.
-
Oven Program: A temperature gradient program is typically used to separate the FAMEs based on their boiling points and polarity.
-
Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
For direct analysis of free fatty acids, a simple extraction and dissolution in the mobile phase may be sufficient.
-
For enhanced sensitivity with UV or fluorescence detection, derivatization to form UV-absorbing or fluorescent esters can be performed.
-
-
HPLC-CAD Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile, water, and an acid modifier (e.g., formic acid) is often employed.
-
Detection: A Charged Aerosol Detector (CAD) provides near-universal response for non-volatile analytes like fatty acids, offering good sensitivity and a wide dynamic range[4].
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of GC-MS and HPLC methods for this compound analysis.
Signaling Pathway Diagram
This compound, as a trans fatty acid, can be utilized by N-myristoyltransferase (NMT) to acylate proteins, a process known as myristoylation. This modification is crucial for the proper function and localization of many signaling proteins. Inhibition of NMT can disrupt these pathways, leading to downstream effects on cell proliferation, survival, and other cellular processes.
Caption: Proposed signaling involvement of this compound via N-myristoyltransferase (NMT).
References
- 1. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Identification and direct determination of fatty acids profile in oleic acid by HPLC-CAD and MS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Myristelaidic Acid in Circulation: A Comparative Guide for Researchers
An examination of myristelaidic acid levels in healthy individuals versus those with metabolic diseases reveals a notable gap in current research. While comprehensive data on a wide range of fatty acids in healthy populations exist, direct comparative studies focusing specifically on this compound in disease are scarce. This guide synthesizes available data for this compound in a healthy cohort and discusses the context of related fatty acids in pathological conditions, providing a valuable resource for researchers and drug development professionals.
This compound (C14:1 n-5t) is a trans-monounsaturated fatty acid. While its direct role in disease is not as extensively studied as other trans fatty acids like elaidic acid, understanding its circulating levels is crucial for elucidating potential metabolic and signaling pathways. This guide provides a summary of known concentrations in a healthy population and draws comparisons with data on related fatty acids in diseased states to infer potential areas of investigation.
Quantitative Data Summary
Table 1: Circulating this compound Levels in a Healthy Adult Cohort
| Analyte | Matrix | Concentration (μmol/L) - Mean ± SD | Population |
| This compound | Plasma | 1.1 ± 0.5 | Healthy Young Adults (n=826) |
Data extracted from a study on a healthy young Canadian population and may not be representative of all healthy populations.
While direct comparisons are lacking for this compound, studies have investigated the levels of the saturated fatty acid, myristic acid (C14:0), in disease. For instance, in patients with sepsis and Systemic Inflammatory Response Syndrome (SIRS), myristic acid levels were found to be significantly higher compared to healthy controls. This suggests that perturbations in 14-carbon fatty acid metabolism may be associated with inflammatory conditions.
Experimental Protocols
The gold-standard method for the quantitative analysis of fatty acids, including trans isomers like this compound, in biological samples is gas chromatography-mass spectrometry (GC-MS).
Protocol: Analysis of this compound in Human Plasma by GC-MS
1. Sample Preparation and Lipid Extraction:
-
A 100 μL aliquot of plasma is used.
-
An internal standard (e.g., deuterated myristic acid) is added to the sample for accurate quantification.
-
Lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v). The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The lower organic phase containing the lipids is carefully collected.
2. Saponification and Fatty Acid Methylation:
-
The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step is crucial to increase the volatility of the fatty acids for GC analysis.
3. FAME Extraction:
-
The FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane.
-
The hexane layer is collected and evaporated to dryness under a stream of nitrogen.
4. GC-MS Analysis:
-
The dried FAME residue is reconstituted in a small volume of hexane.
-
An aliquot of the reconstituted sample is injected into the GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated on a long capillary column (e.g., 100-200m) coated with a polar stationary phase, which allows for the separation of different fatty acid isomers, including cis and trans configurations. The oven temperature is programmed to ramp up gradually to ensure optimal separation.
-
Mass Spectrometry (MS): As the FAMEs elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of each fatty acid. This compound methyl ester is identified by its specific retention time and mass spectrum.
5. Quantification:
-
The concentration of this compound is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard. A calibration curve generated from standards of known concentrations is used for accurate quantification.
Visualizing the Workflow
Caption: Experimental workflow for the analysis of fatty acids from blood samples.
Comparative Lipidomics of Tissues After Myristelaidic Acid Diet: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anticipated effects of a Myristelaidic acid diet on the lipid composition of various tissues. Due to the limited direct research on this compound, this guide synthesizes data from studies on its saturated counterpart (Myristic acid), its cis-isomer (Myristoleic acid), and other common trans fatty acids to project its likely impact. This document is intended for researchers, scientists, and drug development professionals investigating the metabolic and signaling consequences of dietary fatty acids.
Introduction
This compound (C14:1 n-5 trans) is a trans monounsaturated fatty acid. While data on its specific metabolic effects are scarce, its structural similarity to other well-studied fatty acids allows for informed predictions. This guide compares the expected lipidomic changes induced by a this compound diet with those of diets enriched in Myristic acid (C14:0), Myristoleic acid (C14:1 n-5 cis), and a general trans fatty acid (TFA) diet, often represented by elaidic acid (C18:1 n-9 trans). Understanding these differences is crucial for elucidating the role of specific fatty acid isomers in metabolic diseases.
Data Presentation: Comparative Quantitative Lipidomics
The following tables summarize expected changes in major lipid classes across key metabolic tissues based on available literature for related fatty acids. The effects of this compound are inferred from the known impacts of trans fatty acids.
Table 1: Liver Lipid Profile
| Lipid Class | This compound Diet (Inferred) | Myristic Acid Diet | Myristoleic Acid Diet | General TFA Diet (e.g., Elaidic Acid) |
| Triacylglycerols (TAGs) | ↑↑ (Significant Increase)[1] | ↑ (Increase)[1] | ↓ (Decrease)[2][3] | ↑ (Increase) |
| Diacylglycerols (DAGs) | ↑ (Increase)[1] | ↑ (Increase)[1] | ↔ (No significant change) | ↑ (Increase) |
| Cholesterol Esters (CE) | ↑ (Increase) | ↑ (Increase) | ↓ (Decrease) | ↑ (Increase) |
| Phosphatidylcholine (PC) | ↔ / ↓ (No change or Decrease) | ↔ (No significant change) | ↔ (No significant change) | ↓ (Decrease in polyunsaturated species)[4] |
| Phosphatidylethanolamine (PE) | ↔ / ↓ (No change or Decrease) | ↔ (No significant change) | ↔ (No significant change) | ↓ (Decrease in polyunsaturated species)[4] |
| Ceramides | ↑ (Increase) | ↑↑ (Significant Increase) | ↔ (No significant change) | ↑ (Increase) |
Table 2: Adipose Tissue Lipid Profile
| Lipid Class | This compound Diet (Inferred) | Myristic Acid Diet | Myristoleic Acid Diet | General TFA Diet (e.g., Elaidic Acid) |
| Triacylglycerols (TAGs) | ↑ (Increase) | ↑ (Increase)[5] | ↓ (Decrease)[2][3] | ↑ (Increase) |
| Free Fatty Acids (FFAs) | ↑ (Increase) | ↑ (Increase) | ↔ (No significant change) | ↑ (Increase) |
| Monounsaturated Fatty Acids (MUFA) in TAGs | ↑ (Increase) | ↑ (Increase) | ↑ (Increase)[6] | ↑ (Increase) |
| Inflammatory Markers (e.g., Macrophage infiltration) | ↑ (Increase) | ↑ (Increase)[5] | ↓ (Decrease) | ↑ (Increase) |
Table 3: Serum/Plasma Lipid Profile
| Lipid Class | This compound Diet (Inferred) | Myristic Acid Diet | Myristoleic Acid Diet | General TFA Diet (e.g., Elaidic Acid) |
| Total Cholesterol | ↑ (Increase) | ↑ (Increase)[7][8][9] | ↓ (Decrease) | ↑ (Increase) |
| LDL Cholesterol | ↑ (Increase) | ↑ (Increase)[7][8][9] | ↓ (Decrease) | ↑ (Increase) |
| HDL Cholesterol | ↓ (Decrease) or ↔ (No change) | ↑ (Increase)[7][8][9] | ↔ (No significant change) | ↓ (Decrease) or ↔ (No change) |
| Triglycerides (TAGs) | ↑ (Increase) | ↑ (Increase)[1] | ↓ (Decrease)[2][3] | ↑ (Increase) |
| Apolipoprotein B (ApoB) | ↑ (Increase) | ↑ (Increase)[9] | ↔ (No significant change) | ↑ (Increase) |
| Apolipoprotein A-I (ApoA-I) | ↓ (Decrease) | ↑ (Increase)[9] | ↔ (No significant change) | ↓ (Decrease) |
Table 4: Muscle Tissue Lipid Profile
| Lipid Class | This compound Diet (Inferred) | Myristic Acid Diet | Myristoleic Acid Diet | General TFA Diet (e.g., Elaidic Acid) |
| Intramyocellular Lipids (IMCL) | ↑ (Increase) | ↑ (Increase) | ↔ / ↓ (No change or Decrease) | ↑ (Increase) |
| Phosphatidylcholine (PC) | Incorporation of trans-fatty acids[10] | ↔ (No significant change) | ↔ (No significant change) | Incorporation of trans-fatty acids[10] |
| Phosphatidylethanolamine (PE) | Incorporation of trans-fatty acids[10] | ↔ (No significant change) | ↔ (No significant change) | Incorporation of trans-fatty acids[10] |
| Ceramides | ↑ (Increase) | ↑ (Increase) | ↔ (No significant change) | ↑ (Increase) |
Experimental Protocols
The data presented are based on methodologies common in lipidomics research. A generalized workflow is described below.
1. Tissue Collection and Preparation:
-
Animals are fed a controlled diet for a specified period (e.g., 4-12 weeks).
-
Tissues (liver, adipose, muscle) and blood are collected after a fasting period.
-
Tissues are flash-frozen in liquid nitrogen and stored at -80°C until analysis.
2. Lipid Extraction:
-
A modified Folch or Bligh-Dyer method is typically used.
-
Briefly, homogenized tissue is extracted with a chloroform:methanol mixture.
-
The organic phase, containing lipids, is separated, dried under nitrogen, and reconstituted in an appropriate solvent for analysis.
3. Lipid Analysis by Mass Spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of fatty acid methyl esters (FAMEs) to determine the overall fatty acid composition of tissues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for the separation and quantification of individual lipid species (e.g., phospholipids, triglycerides, ceramides). A C18 or C30 reverse-phase column is often used for separation.
-
Data Analysis: Raw data is processed to identify and quantify lipid species by comparing mass-to-charge ratios and retention times to internal standards and lipid databases.
Mandatory Visualization: Signaling Pathways and Workflows
SREBP-1c Signaling Pathway
The Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Saturated and trans fatty acids are known to influence its activity.
Caption: SREBP-1c activation by dietary fatty acids.
PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that promotes fatty acid oxidation. Its activity is modulated by various fatty acids.
Caption: PPARα activation leading to fatty acid oxidation.
Experimental Workflow for Comparative Lipidomics
Caption: General workflow for a comparative lipidomics study.
References
- 1. Association Between Myristic Acid in Plasma Triglycerides and Metabolic Dysfunction–Associated Steatotic Liver Disease in Patients With Type 2 Diabetes: A Comprehensive Analysis of Plasma Lipids Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of myristic acid versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. [PDF] Impact of myristic acid versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. | Semantic Scholar [semanticscholar.org]
- 10. Alteration of rat heart sarcolemma lipid composition by dietary elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of Myristelaidic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acids (LCFAs) are essential molecules involved in numerous physiological processes, including energy metabolism, cell membrane synthesis, and signaling. Their entry into cells is a critical and regulated step. This guide provides a comparative analysis of the cellular uptake of two C14:1 fatty acid isomers: myristelaidic acid (trans-9-tetradecenoic acid) and oleic acid (cis-9-octadecenoic acid), a well-studied C18:1 monounsaturated fatty acid. While direct comparative studies on this compound are limited, this guide synthesizes current knowledge on general LCFA uptake mechanisms and the distinct biophysical properties of trans and cis fatty acids to highlight their differential cellular uptake.
Cellular Uptake Mechanisms: An Overview
The cellular uptake of LCFAs is a multi-step process involving both passive diffusion and protein-mediated transport. The key protein players in facilitated diffusion include Fatty Acid Translocase (CD36), Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).[1][2] The efficiency of these processes is influenced by the physicochemical properties of the fatty acid, such as its chain length and stereochemistry (cis vs. trans).
Comparative Analysis of Cellular Uptake
Table 1: Comparison of Cellular Uptake Characteristics of this compound and Oleic Acid
| Feature | This compound (trans-9-C14:1) | Oleic Acid (cis-9-C18:1) | Key Considerations & Inferences |
| Molecular Structure | Linear, similar to saturated fatty acids. | "Kinked" or bent structure due to the cis double bond.[3] | The linear shape of this compound may allow for more ordered packing within the cell membrane, potentially affecting membrane fluidity and interaction with transport proteins.[4][5] |
| Passive Diffusion | Potentially lower than oleic acid. | Generally considered to readily occur. | The more rigid, linear structure of trans fatty acids can decrease membrane fluidity, which may hinder the rate of passive "flip-flop" across the lipid bilayer.[6][7] |
| Protein-Mediated Uptake | |||
| CD36 Interaction | Likely a substrate, but potentially with lower affinity than cis isomers. | Well-established substrate; uptake is enhanced by CD36.[8] | Studies on myristic acid (saturated C14:0) show it can stimulate CD36-dependent signaling.[9] However, the trans configuration might alter the binding affinity to the CD36 hydrophobic pocket. |
| FATP Interaction | Likely a substrate for various FATP isoforms. | Known to be transported by FATPs.[10][11] | FATPs have broad substrate specificity for LCFAs.[10] Differences in uptake efficiency may arise from subtle variations in binding and/or activation by the acyl-CoA synthetase activity of some FATPs.[12] |
| Effect on Membrane Fluidity | Decreases membrane fluidity.[3][7] | Increases membrane fluidity.[3] | Alterations in membrane fluidity can impact the function and localization of membrane-bound transport proteins, indirectly affecting fatty acid uptake.[5] |
| Metabolic Trapping | Subject to intracellular esterification to acyl-CoA. | Rapidly esterified to oleoyl-CoA, which drives uptake by limiting efflux.[13] | The efficiency of "metabolic trapping" by acyl-CoA synthetases is a key driver of net fatty acid uptake.[13] Potential differences in the kinetics of this process for this compound versus oleic acid could influence their overall cellular accumulation. |
Experimental Protocols
Accurate measurement of fatty acid uptake is crucial for research in this area. Below are detailed methodologies for commonly used assays.
Radiolabeled Fatty Acid Uptake Assay
This method is considered a gold standard due to the direct tracing of the fatty acid molecule.
Protocol:
-
Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in 24-well plates and culture to the desired confluency or differentiation state.[14]
-
Serum Starvation: To establish basal conditions, incubate the cells in serum-free medium for 3-8 hours.[14]
-
Preparation of Radiolabeled Fatty Acid Solution: Prepare a solution of [³H]- or [¹⁴C]-labeled this compound or oleic acid complexed to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). A typical concentration is 2 µM fatty acid with a 1:2 molar ratio of fatty acid to BSA.[15]
-
Uptake Incubation: Remove the serum-free medium and add the radiolabeled fatty acid solution to the cells. Incubate for a defined period (e.g., 1-60 minutes) at 37°C.[14]
-
Stopping the Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells twice with ice-cold PBS containing 0.1% fatty acid-free BSA.[14]
-
Cell Lysis: Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) and incubating on ice for 5 minutes.[14]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of parallel wells to normalize the radioactivity counts.
Fluorescent Fatty Acid Uptake Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening and real-time kinetic measurements.
Protocol:
-
Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Serum Starvation: Incubate cells in serum-free medium for 1-2 hours at 37°C.[16]
-
Preparation of Fluorescent Fatty Acid Solution: Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) in a suitable assay buffer. Some commercial kits include a quencher in the extracellular medium to reduce background fluorescence.[17][18]
-
Uptake Measurement (Endpoint):
-
Add the fluorescent fatty acid solution to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C.[19]
-
For assays without a quencher, wash the cells with ice-cold buffer to remove extracellular fluorescent fatty acids.[19]
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., 485/515 nm for BODIPY).[16]
-
-
Uptake Measurement (Kinetic):
Visualizing the Pathways
The following diagrams illustrate the key cellular uptake pathways for long-chain fatty acids and the potential influence of their stereochemistry.
Caption: General mechanisms of long-chain fatty acid cellular uptake.
Caption: Influence of fatty acid isomerism on factors affecting cellular uptake.
Conclusion
The cellular uptake of this compound and oleic acid, while following the same general pathways, is likely to differ in efficiency due to their distinct three-dimensional structures. The linear nature of this compound, a trans fatty acid, is predicted to decrease membrane fluidity and may alter its affinity for key transport proteins like CD36 and FATPs compared to the bent structure of oleic acid. These differences can have significant implications for cellular metabolism and signaling. Further direct comparative studies are warranted to quantify these differences and fully elucidate their physiological consequences. This guide provides a framework for researchers to design and interpret experiments aimed at understanding the nuanced roles of different fatty acid isomers in health and disease.
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid - Wikipedia [en.wikipedia.org]
- 4. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 8. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myristic acid stimulates endothelial nitric-oxide synthase in a CD36- and an AMP kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of FATP in parenchymal cell fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological and pathological roles of FATP-mediated lipid droplets in Drosophila and mice retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 20. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
A Comparative Guide to the Effects of Myristelaidic Acid and Palmitic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristelaidic acid and palmitic acid are two fatty acids with distinct structures that elicit different cellular responses, particularly in the realm of gene expression. Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants and is known for its role in inducing inflammatory and metabolic gene expression changes. This compound, a 14-carbon monounsaturated trans-fatty acid, is less common and its specific effects on gene expression are not as well-documented. This guide provides a comparative overview of their known effects, supported by available experimental data, to aid researchers in understanding their differential impacts on cellular signaling and gene regulation. A significant disparity in the volume of research exists, with extensive data available for palmitic acid and a notable lack of direct studies on the transcriptomic effects of this compound.
Comparative Summary of Effects on Gene Expression
| Feature | This compound (trans-9-tetradecenoic acid) | Palmitic Acid (hexadecanoic acid) |
| Primary Effect on Gene Expression | Limited direct evidence available. Inferences are drawn from studies on its cis-isomer, myristoleic acid, and general effects of trans-fatty acids. | Pro-inflammatory, pro-apoptotic, and alters metabolic gene expression. |
| Key Signaling Pathways Affected | Potentially affects pathways regulated by its cis-isomer, such as the Wnt signaling pathway. | Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[1][2] |
| Affected Cell Types | Limited data. Myristoleic acid has been studied in prostate cancer cells. | Endothelial cells, macrophages, monocytes, pancreatic β-cells, hepatocytes, and neurons.[1][3][4][5] |
| Examples of Regulated Genes | Limited direct data. Myristoleic acid has been shown to upregulate lipase genes in bacteria. | Upregulated: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and genes associated with endoplasmic reticulum stress and apoptosis.[1][6][7] Downregulated: Genes involved in fatty acid synthesis and insulin signaling.[8] |
Detailed Experimental Data: Palmitic Acid
The following table summarizes quantitative data from a study on human coronary artery endothelial cells (HCAECs) treated with palmitic acid.
| Gene | Fold Change (Palmitic Acid vs. Control) | Function | Reference |
| TNF-α | Increased | Pro-inflammatory cytokine | [1][6] |
| IL-1β | Increased | Pro-inflammatory cytokine | [2] |
| IL-6 | Increased | Pro-inflammatory cytokine | [2] |
| SERPINE1 (PAI-1) | Increased | Pro-inflammatory marker | [6] |
| ET-1 | ~1.4-fold increase | Vasoconstrictor, implicated in cardiovascular disease | [9] |
| SERCA2 | Decreased | Calcium pump, involved in ER stress and insulin signaling | [8] |
Experimental Protocols
Cell Culture and Fatty Acid Treatment
A common protocol for treating cultured cells with fatty acids involves the following steps:
-
Preparation of Fatty Acid Stock Solution: Fatty acids, such as palmitic acid, are often dissolved in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[10][11]
-
Complexing with Bovine Serum Albumin (BSA): To mimic physiological conditions where fatty acids are transported by albumin in the blood and to improve their solubility in culture media, the fatty acid stock solution is complexed with fatty acid-free BSA.[10][12] This is typically done by warming the BSA solution and then adding the fatty acid stock solution dropwise while stirring.
-
Cell Treatment: The fatty acid-BSA complex is then diluted in the cell culture medium to the desired final concentration for treating the cells. Control cells are typically treated with a BSA solution containing the same concentration of the solvent used for the fatty acid stock.
-
Incubation: Cells are incubated with the fatty acid-containing medium for a specified period (e.g., 4, 8, or 24 hours) before harvesting for gene expression analysis.[9]
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes are quantified using qRT-PCR. This involves reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers.
-
Transcriptome Analysis (RNA-seq): For a global view of gene expression changes, RNA sequencing (RNA-seq) can be performed. This involves sequencing the entire transcriptome of the cells to identify all differentially expressed genes.[2][4]
Signaling Pathways and Experimental Workflows
Palmitic Acid-Induced Inflammatory Signaling
Palmitic acid is known to activate the TLR4 signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[1]
Caption: Palmitic acid activates the TLR4/NF-κB signaling pathway.
General Experimental Workflow for Studying Fatty Acid Effects on Gene Expression
The following diagram illustrates a typical workflow for investigating the effects of fatty acids on gene expression.
Caption: Workflow for analyzing fatty acid effects on gene expression.
Conclusion and Future Directions
The current body of scientific literature provides a robust understanding of the mechanisms by which palmitic acid influences gene expression, particularly its role in promoting inflammation and metabolic dysregulation. In stark contrast, there is a significant knowledge gap regarding the specific effects of this compound on gene transcription. While some inferences can be made from its cis-isomer, myristoleic acid, direct experimental evidence is critically needed.
Future research should prioritize transcriptomic and proteomic studies to elucidate the signaling pathways and gene networks regulated by this compound. Direct comparative studies with palmitic acid are essential to understand the unique and overlapping effects of these two fatty acids. Such research will be invaluable for drug development professionals and scientists working to understand the impact of dietary fats on cellular function and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Palmitic acid induced lncRNA PARAIL regulates inflammation via interaction with RNA-binding protein ELAVL1 in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Fatty Acid Overload Targets Mitochondria: Gene Expression Analysis of Palmitic Acid-Treated Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic acid alters enhancers/super-enhancers near inflammatory and efferocytosis-associated genes in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Profiles Reveal Deregulation of Lipid Metabolism and Inflammatory Pathways in Neurons Exposed to Palmitic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulation of inflammation-related genes after palmitic acid and DHA treatments is not mediated by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmitic acid but not palmitoleic acid induces insulin resistance in a human endothelial cell line by decreasing SERCA pump expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of Myristelaidic Acid and Other Trans Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of Myristelaidic acid and other key trans fatty acids. Due to the limited availability of direct in vivo data for this compound, this guide focuses on a detailed comparison between the two most studied trans fatty acids: Elaidic acid, the primary industrial trans fat, and Vaccenic acid, the main ruminant-derived trans fat. The effects of Myristic acid, a saturated fatty acid, are also included to provide a broader context for understanding lipid metabolism and its physiological impacts.
Executive Summary
Trans fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. They are broadly categorized into industrial TFAs (iTFAs), formed during the partial hydrogenation of vegetable oils, and ruminant TFAs (rTFAs), naturally produced in the gut of ruminant animals. Elaidic acid (a trans isomer of oleic acid) is the most prominent iTFA, while Vaccenic acid is the principal rTFA. This compound is the trans isomer of myristoleic acid. While extensive research has elucidated the detrimental health effects of iTFAs, the biological activities of rTFAs and less common TFAs like this compound are not as well understood. This guide synthesizes the available experimental data to compare their impacts on cardiovascular health, inflammation, and metabolic function.
Data Presentation: Quantitative Comparison of Fatty Acid Effects In Vivo
The following tables summarize the quantitative effects of Elaidic acid, Vaccenic acid, and Myristic acid from various in vivo studies. It is important to note the absence of direct comparative in vivo data for this compound.
| Fatty Acid | Animal Model | Duration | Key Findings | Reference |
| Cardiovascular Effects | ||||
| Elaidic Acid | LDL receptor knockout mice | 8 weeks | Significantly larger atherosclerotic lesion area compared to control and oleic acid groups. Increased plasma oxidized LDL levels.[1] | [1] |
| Humans | 4 weeks | Significantly elevated total cholesterol and LDL cholesterol; uniquely depressed HDL cholesterol compared to palmitic, and oleic acid diets. Elevated lipoprotein(a) levels.[2][3] | [2][3] | |
| Vaccenic Acid | JCR:LA-cp rats | 8 weeks | Ameliorates hyperlipidemia.[4] | [4] |
| Hypertensive rats | Not specified | Exerted beneficial effects on cardiovascular risk biomarkers, including insulin reduction and improved blood pressure.[5] | [5] | |
| Humans | Not specified | Adversely affects LDL cholesterol.[6] | [6] | |
| Myristic Acid | Mice (High-Fat Diet) | 12 weeks | Promotes mild hypercholesterolemia (increased plasma total cholesterol).[7] | [7] |
| Inflammatory Effects | ||||
| Elaidic Acid | Mice | Not specified | May stimulate liver inflammation via NF-κB and MAPK signaling pathways.[7] | [7] |
| Mice | Not specified | Excessive intake promotes inflammation and oxidative stress, accelerating atherosclerosis.[1] | [1] | |
| Vaccenic Acid | JCR:LA-cp rats | 8 weeks | Suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines.[4] | [4] |
| In vitro (splenocytes) | 24 hours | Suppressed production of TNFα in splenocytes challenged with lipopolysaccharides.[8] | [8] | |
| Myristic Acid | Mice (High-Fat Diet) | 12 weeks | Aggravates high-fat diet-induced adipose tissue inflammation.[7][9] | [7][9] |
| Mice | Not specified | Shows good anti-inflammatory effects on TPA-induced ear edema.[4] | [4] | |
| Metabolic Effects | ||||
| Elaidic Acid | Mice | Not specified | Induces impaired glucose tolerance.[10] | [10] |
| Vaccenic Acid | Rats with type 2 diabetes | 8 weeks | Significantly increased glucose turnover and improved insulin secretion.[11] | [11] |
| JCR:LA-cp rats | 8 weeks | Reduces 2-arachidonoylglycerol in the liver and visceral adipose tissue, potentially alleviating ectopic lipid accumulation.[4] | [4] | |
| Diet-induced obese mice | 18 weeks | Enriched beef fat with vaccenic acid adversely impacted glucose tolerance and liver steatosis.[12] | [12] | |
| Myristic Acid | Mice (High-Fat Diet) | 12 weeks | Increases body weight and systemic insulin resistance.[7][9] | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in in vivo studies investigating the effects of fatty acids.
Induction of Dyslipidemia and Atherosclerosis in Rodent Models
-
Animal Model: Low-density lipoprotein (LDL) receptor knockout mice (LDLr-/-) or Apolipoprotein E knockout mice (ApoE-/-) are commonly used as they are prone to developing atherosclerosis.[13] C57BL/6 mice are also susceptible to diet-induced hypercholesterolemia.[13]
-
Dietary Intervention: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hyperlipidemia and atherosclerotic lesions. To study the specific effects of a fatty acid, a purified diet is formulated where the fat source is controlled. For example, a diet containing 20% fat by weight, with a specific fatty acid (e.g., elaidic acid) comprising a significant portion of that fat.
-
Duration: The dietary intervention typically lasts for several weeks to months (e.g., 8-16 weeks) to allow for the development of measurable pathological changes.
-
Assessment of Atherosclerosis: At the end of the study, aortas are dissected, stained with Oil Red O (to visualize lipid-rich plaques), and the lesion area is quantified using image analysis software.
-
Lipid Profile Analysis: Blood samples are collected periodically to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.[14]
Assessment of Inflammation In Vivo
-
Tissue Collection and Analysis: At the end of the experimental period, tissues such as the liver, adipose tissue, and aorta are collected.
-
Immunohistochemistry: Tissue sections are stained with antibodies against inflammatory markers like F4/80 (for macrophages) to visualize immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) and other inflammation-related genes.
-
Protein Analysis: Western blotting can be used to quantify the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).
Evaluation of Metabolic Parameters
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.
-
GTT: After an overnight fast, a bolus of glucose is administered intraperitoneally or orally, and blood glucose levels are measured at various time points.
-
ITT: Following a short fast, a bolus of insulin is injected intraperitoneally, and blood glucose levels are monitored over time.
-
-
Measurement of Adipokines: Plasma levels of adipokines such as leptin, adiponectin, and resistin are measured using ELISA kits.
Signaling Pathways and Mechanisms of Action
The physiological effects of trans fatty acids are mediated through their influence on various cellular signaling pathways.
Elaidic Acid-Mediated Signaling
Elaidic acid has been shown to activate pro-inflammatory and pro-atherogenic signaling pathways. In vitro and in vivo studies suggest the involvement of:
-
Endoplasmic Reticulum (ER) Stress and MAPK Signaling: Elaidic acid can induce ER stress, leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[15] This cascade can result in the formation of the NLRP3 inflammasome and the subsequent release of inflammatory cytokines.[15]
-
NF-κB Signaling: Elaidic acid can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7]
-
Lipid Raft-Mediated Signaling: Elaidic acid can integrate into lipid rafts in the plasma membrane, which can amplify signaling through receptors like the Interleukin-1 Receptor (IL-1R), promoting cellular senescence and a pro-inflammatory secretory phenotype.[16]
Elaidic Acid Signaling Cascade
Vaccenic Acid-Mediated Signaling
In contrast to elaidic acid, vaccenic acid has been associated with some potentially beneficial signaling pathways:
-
PPARγ Activation: Vaccenic acid may act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and insulin sensitivity.[17]
-
Endocannabinoid System Modulation: In vivo studies have shown that vaccenic acid can modulate the endocannabinoid system, leading to an increase in anti-inflammatory N-acylethanolamines in the intestine.[4]
Vaccenic Acid Signaling Pathways
Conclusion and Future Directions
The available in vivo evidence strongly indicates that the biological effects of trans fatty acids are not uniform. Industrial trans fats, primarily elaidic acid, consistently demonstrate detrimental effects on cardiovascular health, promote inflammation, and impair metabolic function. In contrast, the major ruminant trans fat, vaccenic acid, exhibits a more complex profile, with some studies suggesting neutral or even beneficial effects on certain metabolic and inflammatory parameters.
References
- 1. Excessive intake of trans fatty acid accelerates atherosclerosis through promoting inflammation and oxidative stress in a mouse model of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. researchgate.net [researchgate.net]
- 7. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Trans Fatty Acid Intake Induces Intestinal Inflammation and Impaired Glucose Tolerance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of beef fat enriched with trans vaccenic acid and conjugated linoleic acid on glucose homeostasis in diet-induced obese mice [escholarship.org]
- 13. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 15. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Myristelaidic Acid: Biological Potency and Activity
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid isomers is critical for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the biological potency of synthetic versus natural myristelaidic acid, drawing upon available experimental data and outlining key experimental protocols and cellular signaling pathways.
This compound, the trans-isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid found in various natural sources, particularly in the fats of ruminant animals. Its synthetic counterpart is utilized in research to investigate the specific effects of this trans-fatty acid. While the chemical structure of pure synthetic this compound is identical to its natural counterpart, the biological potency can be influenced by the purity of the compound and the presence of other fatty acids in natural extracts.
Quantitative Comparison of this compound and its Cis-Isomer
Direct comparative studies on the biological potency of synthetic versus natural this compound are limited in publicly available literature. However, a comparison with its cis-isomer, myristoleic acid, provides valuable insights into the biological consequences of their stereoisomeric differences.
| Feature | This compound (trans-9-Tetradecenoic acid) | Myristoleic Acid (cis-9-Tetradecenoic acid) |
| Natural Sources | Primarily found in the fat of ruminant animals.[1] | Found in various animal and vegetable fats, including butter, lard, and some fish oils. |
| Metabolic Conversion | Converted to myristelaidoyl CoA at a faster rate than myristoleic acid is to myristoleoyl CoA. | Converted to myristoleoyl CoA. |
| Effect on Cell Membranes | As a trans-fatty acid, it is suggested to increase the rigidity of cell membranes.[2] | As a cis-fatty acid, it is suggested to increase the fluidity of cell membranes. |
| Reported Biological Activities | Limited specific data available. General effects of trans-fatty acids include potential alterations in cell signaling and membrane function. | Exhibits antibacterial, anti-biofilm, and potential anti-cancer properties. It may also play a role in modulating metabolic and inflammatory processes.[3] |
Experimental Protocols
Accurate assessment of the biological potency of this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids, providing an indication of their bioenergetic utilization.
Objective: To quantify the rate of β-oxidation of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
This compound (synthetic or purified natural)
-
[1-¹⁴C]this compound (radiolabeled)
-
Seahorse XF Analyzer or a scintillation counter
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
L-carnitine
-
Acidification solution (e.g., perchloric acid)
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Preparation of Fatty Acid Substrate: Prepare a solution of this compound complexed to fatty acid-free BSA. For radiolabeling, a known amount of [1-¹⁴C]this compound is included.
-
Cell Treatment: Pre-incubate cells in a serum-free medium containing L-carnitine.
-
Initiation of Assay: Replace the pre-incubation medium with the medium containing the this compound-BSA complex.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 2 hours).
-
Measurement of Oxidation:
-
Radiolabeling Method: Stop the reaction by adding an acidification solution to the medium. This releases the ¹⁴CO₂ produced from the oxidation of [1-¹⁴C]this compound. The ¹⁴CO₂ is trapped and quantified using a scintillation counter.[4]
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) of the cells in real-time after the addition of this compound. An increase in OCR is indicative of fatty acid oxidation.
-
-
Data Analysis: Normalize the rate of fatty acid oxidation to the total protein content of the cells in each well.
Signaling Pathways and Experimental Workflows
The biological effects of fatty acids are often mediated through their influence on cellular signaling pathways. While specific pathways for this compound are not extensively characterized, related trans-fatty acids have been shown to modulate inflammatory signaling.
Potential Signaling Pathway Modulated by this compound
The following diagram illustrates a potential signaling pathway that could be influenced by this compound, based on the known effects of other trans-fatty acids like elaidic acid on the IL-1R signaling pathway.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. metabolon.com [metabolon.com]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Significance of Myristelaidic Acid: A Comparative Guide for Researchers
An In-depth Analysis of Myristelaidic Acid Plasma Levels and Their Correlation with Clinical Outcomes, Benchmarked Against Alternative Fatty Acid Biomarkers.
Introduction
This compound, a 14-carbon trans-monounsaturated fatty acid, is emerging as a molecule of interest in the landscape of lipidomics and clinical research. As a trans fatty acid (TFA), it falls into a category of lipids that have been extensively linked to adverse health outcomes, particularly cardiovascular diseases. However, the specific clinical implications of this compound, distinct from other TFAs, are not as well-characterized. This guide provides a comprehensive comparison of this compound with other relevant fatty acids, summarizing the current understanding of its correlation with clinical outcomes and detailing the experimental methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of fatty acids in health and disease.
Comparative Analysis of Plasma Fatty Acid Levels and Clinical Outcomes
The following table summarizes the plasma concentrations and associated clinical outcomes for this compound and other relevant fatty acids. It is important to note that direct evidence for this compound is limited, and some inferences are drawn from studies on closely related trans fatty acids.
| Fatty Acid | Type | Typical Plasma Concentration Range (µM) | Associated Clinical Outcomes |
| This compound (C14:1 n-5t) | Trans-Monounsaturated | Not well-established in large cohorts. Detected in human plasma, serum, and red blood cells[1]. | Limited direct evidence. Associations are often inferred from studies on total or other individual trans fatty acids. |
| Elaidic acid (C18:1 n-9t) | Trans-Monounsaturated | Median total TFA concentrations (including elaidic acid) of 17.7 µM in plasma[1]. | Positively associated with an increased risk of cardiovascular disease[2][3]. The highest quintile of elaidic acid intake was associated with a 233% higher CVD risk[2]. May adversely affect the lipoprotein profile by elevating LDL and depressing HDL cholesterol[3]. |
| Palmitelaidic acid (C16:1 n-7t) | Trans-Monounsaturated | Detected in all plasma, serum, and red blood cell samples in a study of 66 donors[1]. | A study on US adults suggested a potential association with a decreased risk of cardiovascular disease, though the effect was diminished after adjustments[2]. |
| Myristic acid (C14:0) | Saturated | Data on plasma relative abundances are available, but absolute concentrations vary widely with diet and metabolic state[4]. | High levels are associated with increased LDL cholesterol[5]. Correlated with low HDL cholesterol levels in a Mediterranean population[6]. May aggravate high-fat diet-induced adipose inflammation and systemic insulin resistance in mice[7]. |
| Myristoleic acid (C14:1 n-5c) | Cis-Monounsaturated | Plasma concentrations are generally low. Data on relative abundances are available[4]. | Potential anti-inflammatory and anti-obesity effects. May upregulate brown adipocyte oxygen consumption and reduce weight gain in mice[8]. |
| Stearic acid (C18:0) | Saturated | - | Generally considered to have a neutral effect on blood lipids, but some studies suggest an association with inflammatory and endothelial dysfunction biomarkers[9]. |
| Oleic acid (C18:1 n-9c) | Cis-Monounsaturated | - | A diet high in oleic acid has been shown to reduce inflammatory markers like E-selectin and interleukin-6[10]. |
| Polyunsaturated Fatty Acids (PUFAs) | Unsaturated | - | Omega-3 PUFAs (EPA and DHA) have cardioprotective effects by reducing proinflammatory gene expression[11]. |
Experimental Protocols
Accurate quantification of this compound and other fatty acids in plasma is critical for clinical correlation studies. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis
This method is a robust and widely used technique for the separation and quantification of fatty acid isomers, including trans fatty acids.
a. Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: To measure total fatty acids (both free and esterified), plasma samples (typically 50 µL) are subjected to hydrolysis to release fatty acids from triglycerides, phospholipids, and cholesteryl esters. This is often achieved by heating the sample in the presence of an acid (e.g., HCl) and a base (e.g., NaOH) in a solvent mixture like methanol/acetonitrile[12].
-
Extraction: The hydrolyzed fatty acids are then extracted into an organic solvent, such as hexane[12].
-
Derivatization: Fatty acids are derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties. PFB derivatization is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) MS[1][13]. This involves reacting the extracted fatty acids with a derivatizing agent like PFB bromide in the presence of a catalyst[12][13].
b. GC-MS Analysis:
-
Chromatographic Separation: The derivatized fatty acids are separated on a long, highly polar capillary column (e.g., 200 m) to achieve optimal resolution of positional and geometric isomers[1]. The oven temperature is programmed to ramp up gradually to facilitate the separation of a wide range of fatty acids[12].
-
Mass Spectrometric Detection: The separated fatty acids are detected by a mass spectrometer, often operated in the NCI mode for high sensitivity and specificity, especially for PFB derivatives. Selected Ion Monitoring (SIM) is used to quantify specific fatty acids by monitoring their characteristic ions[1][12].
-
Quantification: Isotope dilution is the gold standard for quantification. A known amount of a stable isotope-labeled internal standard for each analyte of interest is added to the sample before processing. The ratio of the analyte to its internal standard is used to calculate the concentration[1].
Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Fatty Acid Analysis
LC-MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation.
a. Sample Preparation (Extraction):
-
Lipid Extraction: Free fatty acids are extracted from plasma (typically 10-50 µL) using a liquid-liquid extraction method, such as a modified Folch method with a mixture of chloroform and methanol, or a bi-phasic solvent system of methanol, methyl tert-butyl ether (MTBE), and water[14][15]. An internal standard, such as a deuterated fatty acid, is added prior to extraction for quantification[14].
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis[15].
b. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted fatty acids are separated using a reversed-phase C18 column with a gradient elution of mobile phases, typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization[14][16].
-
Mass Spectrometric Detection: The separated fatty acids are detected by a tandem mass spectrometer (MS/MS) using electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific fatty acids[14].
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to that of its co-eluting stable isotope-labeled internal standard[14].
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Putative signaling pathways linking dietary fatty acids to clinical outcomes.
Caption: Generalized experimental workflow for plasma fatty acid analysis.
Conclusion and Future Directions
The available evidence suggests that trans fatty acids, as a class, are associated with adverse cardiovascular outcomes. While data on elaidic acid is more robust, the specific role of this compound remains an area requiring further investigation. Its saturated counterpart, myristic acid, has been linked to pro-inflammatory and atherogenic effects. In contrast, its cis-isomer, myristoleic acid, shows potential health benefits.
For researchers and drug development professionals, this highlights a critical need for studies specifically designed to elucidate the correlation between plasma this compound levels and a broad range of clinical endpoints. The detailed analytical protocols provided in this guide offer a solid foundation for conducting such research. Future studies should focus on large, well-characterized patient cohorts to establish definitive links between this compound and disease risk, potentially paving the way for its use as a clinical biomarker and informing dietary guidelines and therapeutic interventions.
References
- 1. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between plasma trans-fatty acid isomer concentrations and self-reported cardiovascular disease risk in US adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dietary saturated and trans fatty acids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristic acid is associated to low plasma HDL cholesterol levels in a Mediterranean population and increases HDL catabolism by enhancing HDL particles trapping to cell surface proteoglycans in a liver hepatoma cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. abccardiol.org [abccardiol.org]
- 10. researchgate.net [researchgate.net]
- 11. Association between plasma fatty acids and inflammatory markers in patients with and without insulin resistance and in secondary prevention of cardiovascular disease, a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Myristelaidic Acid Analytical Standards
For researchers, scientists, and drug development professionals requiring high-purity Myristelaidic acid for their work, selecting a reliable analytical standard is a critical first step. This guide provides an objective comparison of commercially available this compound analytical standards, focusing on key performance attributes such as purity, stability, and formulation. All data presented is based on information provided by the respective suppliers.
Data Summary
The following table summarizes the key specifications of this compound analytical standards from various suppliers. This allows for a quick and direct comparison of the products.
| Supplier | Product Name | Catalog No. | Purity | Formulation | Storage Temperature | Stability |
| GlpBio | This compound | GC18646 | >98.00%[1] | A solution in ethanol[1] | -20°C[1] | Not specified |
| MedchemExpress | This compound | HY-124141 | 98.0%[2] | Not specified (solid) | Room temperature (short term), -20°C (1 month), -80°C (6 months)[2] | 1 month at -20°C, 6 months at -80°C[2] |
| Cayman Chemical | This compound | 22361 | ≥98%[3] | A solution in ethanol[3] | -20°C[3] | ≥ 2 years[3][4] |
Experimental Protocols
Accurate and reproducible analysis of this compound is essential for its use as an analytical standard. Below are detailed methodologies for common analytical techniques used for the characterization and quantification of fatty acids.
Gas Chromatography (GC) Analysis
Gas chromatography is a widely used technique for the analysis of fatty acids. The following is a general protocol for the analysis of this compound after conversion to its fatty acid methyl ester (FAME).
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Objective: To convert the non-volatile fatty acid into a volatile derivative suitable for GC analysis.
-
Reagents:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated sodium chloride solution
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard into a screw-capped test tube.
-
Add 2 mL of 14% BF3-methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
-
2. Gas Chromatography Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A fused-silica capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold: Hold at 240°C for 10 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used).
-
Data Analysis: The purity of the this compound standard is determined by the area percentage of the corresponding FAME peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can also be used for the analysis of fatty acids, often after derivatization to impart a UV-active or fluorescent tag.
1. Derivatization (for UV detection):
-
Objective: To attach a chromophore to the fatty acid for detection by a UV detector.
-
Reagents:
-
p-Bromophenacyl bromide
-
Triethylamine
-
Acetonitrile
-
-
Procedure:
-
Dissolve a known amount of the this compound standard in acetonitrile.
-
Add an excess of p-bromophenacyl bromide and triethylamine.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 70% acetonitrile and increase to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The purity is calculated based on the peak area of the derivatized this compound relative to the total peak area.
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.
Caption: Workflow for the quality control of this compound standards.
References
Unraveling the Cellular Impact of Myristelaidic Acid: A Comparative Guide Based on Published Findings
A notable scarcity of published research specifically investigating the cellular effects of myristelaidic acid (trans-9-tetradecenoic acid) currently exists within the scientific literature. This guide, therefore, aims to provide a comparative framework by summarizing the known cellular effects of its close structural analogs: the cis-isomer, myristoleic acid, and the saturated fatty acid, myristic acid. By examining the activities of these related compounds, researchers can infer potential areas of investigation for this compound and design experiments to elucidate its specific biological functions.
This compound is the trans-isomer of myristoleic acid, a naturally occurring monounsaturated fatty acid. The geometric configuration of the double bond (trans vs. cis) can significantly influence a fatty acid's physical properties and biological activity. Generally, trans fatty acids have been associated with adverse health effects, including systemic inflammation and the potentiation of cell death pathways.
This guide presents a compilation of published data on myristoleic acid and myristic acid, focusing on their effects on apoptosis, necrosis, and inflammatory signaling. Detailed experimental protocols are provided to facilitate the replication and extension of these findings to this compound.
Comparative Analysis of Cellular Effects
The available data indicates that myristoleic acid and myristic acid exert distinct and significant effects on cellular processes. Myristoleic acid has been identified as a cytotoxic agent with pro-apoptotic and pro-necrotic activities, particularly in cancer cell lines. In contrast, myristic acid is more commonly associated with lipotoxicity, inflammation, and the regulation of lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published studies on myristoleic and myristic acid.
Table 1: Cytotoxic and Apoptotic Effects
| Fatty Acid | Cell Line | Concentration | Effect | Publication |
| Myristoleic Acid | LNCaP (prostate cancer) | 100 µM | Induces apoptosis and necrosis[1][2][3] | Iguchi et al., 2001 |
| Myristic Acid | Primary Mouse Hepatocytes | 0.5 mM (with 0.5 mM Palmitic Acid) | Potentiates palmitic acid-induced apoptosis, increases caspase-3 activation and cytochrome c release[4][5] | Martínez et al., 2015 |
Table 2: Effects on Inflammatory Signaling
| Fatty Acid | System | Concentration | Effect | Publication |
| Myristic Acid | Mouse Model (High-Fat Diet) | 3% of diet | Increases adipose tissue inflammation[6] | Woo et al., 2022 |
| Myristic Acid | Bovine Mammary Epithelial Cells | 200 µM | Upregulates expression of CD36 and ubiquitin[7] | Li et al., 2023 |
| General Trans Fatty Acids | RAW264.7 (macrophage-like) | Not specified | Potentiate ATP-induced activation of ASK1-p38 pathway, leading to apoptosis[8] | Matsuzawa et al., 2020 |
Experimental Protocols
To aid researchers in replicating and extending these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Apoptosis Assays (as per Iguchi et al., 2001)
-
Cell Culture: LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of myristoleic acid (or other fatty acids) for the desired time points.
-
MTT Assay for Cell Viability:
-
Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Hoechst 33342 Staining for Apoptosis:
-
Culture cells on glass coverslips and treat with the fatty acid.
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution (1 µg/ml in PBS) for 10 minutes.
-
Wash with PBS and mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
-
Caspase Activity Assay:
-
Lyse the treated cells and measure the activity of caspases (e.g., caspase-3) using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Analysis of Inflammatory Markers (as per Woo et al., 2022)
-
Animal Model: Wild-type mice are fed a high-fat diet supplemented with or without myristic acid for a specified period.
-
Tissue Collection: Adipose tissue is collected, and stromal vascular cells are isolated.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the cells or tissues using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for inflammatory markers (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene for normalization.
-
-
Western Blotting:
-
Extract total protein from the cells or tissues.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific inflammatory signaling proteins (e.g., phosphorylated p38, JNK) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, visualize the signaling pathways implicated in the cellular effects of myristoleic acid and myristic acid, as well as a proposed pathway for trans fatty acids based on current literature.
References
- 1. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Myristelaidic Acid and Health: A Meta-analytic Comparison
This guide synthesizes the findings from meta-analyses of studies on dietary trans fatty acids, offering a comparative overview of their health effects. Given the lack of specific data for myristelaidic acid, the information presented reflects the broader class of industrial trans fatty acids to which it belongs.
Health Risks Associated with Trans Fatty Acid Consumption
Meta-analyses of prospective cohort studies and randomized controlled trials have consistently demonstrated a detrimental effect of industrial trans fatty acid intake on multiple health outcomes.
Cardiovascular Disease
The most well-established health risk associated with TFA consumption is an increased risk of cardiovascular disease (CVD). A meta-analysis of four prospective cohort studies, including approximately 140,000 participants, found that a 2% increase in energy intake from TFAs was associated with a 23% higher incidence of myocardial infarction and coronary heart disease (CHD) death[1]. Another systematic review and meta-analysis concluded that total trans fat intake is associated with all-cause mortality, CHD mortality, and total CHD[2][3]. Industrial trans fats, in particular, were linked to an increased risk of CHD mortality and total CHD, whereas ruminant trans fats were not[2][3]. The adverse effects on cardiovascular health are mediated, in part, by the negative impact of TFAs on blood lipid profiles. Controlled dietary trials have shown that isocaloric replacement of saturated or cis unsaturated fats with TFAs leads to an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol[1].
Inflammation
Dietary intake of trans fatty acids has been linked to systemic inflammation, a key factor in the pathogenesis of many chronic diseases. Observational studies have shown that higher TFA intake is associated with increased levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor (TNF)[1]. One study found that erythrocyte membrane TFA concentrations, a biomarker of dietary intake, were independently associated with higher levels of IL-6, TNF-α, and other inflammatory markers in patients with established heart disease[1]. Evidence from both observational and experimental studies indicates that TFAs are pro-inflammatory[4]. The pro-inflammatory effects may be more pronounced for certain trans isomers, though more research is needed to clarify isomer-specific effects[4].
Metabolic Syndrome
The consumption of trans fatty acids has also been implicated in the development of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. High TFA intake has been linked to several components of metabolic syndrome, including abdominal obesity, insulin resistance, and dyslipidemia[5][6]. Prospective cohort studies have suggested that dietary trans-fatty acids may promote abdominal obesity and weight gain[5]. Furthermore, TFA consumption may be associated with the development of insulin resistance and type 2 diabetes[5]. While some studies on ruminant trans fats, such as trans-palmitoleic acid, have suggested a potential inverse association with type 2 diabetes, industrial trans fats are generally associated with adverse metabolic outcomes[2].
Quantitative Data Summary
The following tables summarize the quantitative findings from key meta-analyses on the association between dietary trans fatty acid intake and various health outcomes.
Table 1: Meta-analysis of Trans Fatty Acid Intake and Cardiovascular Disease Risk
| Outcome | Comparison | Relative Risk (95% CI) | Reference |
| Coronary Heart Disease (CHD) | Highest vs. Lowest Intake | 1.21 (1.10 to 1.33) | [2][3] |
| CHD Mortality | Highest vs. Lowest Intake | 1.28 (1.09 to 1.50) | [2][3] |
| All-Cause Mortality | Highest vs. Lowest Intake | 1.34 (1.16 to 1.56) | [2][3] |
| CHD Incidence | 2% Increase in Energy from TFA | 1.23 (1.11 to 1.37) | [1] |
Table 2: Association of Trans Fatty Acid Intake with Inflammatory Markers
| Inflammatory Marker | Association | Study Population | Reference |
| C-reactive protein (CRP) | Positive | Overweight women | [1] |
| Interleukin-6 (IL-6) | Positive | Overweight women | [1] |
| Soluble TNF receptors 1 & 2 | Positive | Generally healthy women | [7] |
Experimental Protocols
The studies included in these meta-analyses employed various methodologies to assess dietary intake and health outcomes. Here are generalized descriptions of key experimental protocols.
Dietary Assessment
Dietary intake of trans fatty acids was typically assessed using one of the following methods:
-
Food Frequency Questionnaires (FFQs): Participants are asked to report the frequency of consumption of a list of food items over a specific period. The TFA content of these foods is then estimated using food composition databases.
-
Dietary Records: Participants record all foods and beverages consumed over a specific number of days. This method provides more detailed information but is more burdensome for participants.
-
Biomarkers: The concentration of specific trans fatty acids is measured in biological samples such as blood (plasma, erythrocytes) or adipose tissue. This provides an objective measure of intake.
Analysis of Fatty Acids in Biological Samples
The analysis of fatty acid profiles in blood or tissue samples is a crucial component of many studies. A common and robust method is gas chromatography (GC).
General Protocol for Fatty Acid Analysis by Gas Chromatography:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, red blood cells) using a solvent system, typically a mixture of chloroform and methanol (Folch method) or dichloromethane and methanol.
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs). This is often achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Gas Chromatography Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The separation is typically performed on a capillary column coated with a polar stationary phase.
-
Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.
Visualizing the Meta-analysis Process and Potential Cellular Mechanisms
To better understand the workflow of a meta-analysis and the potential signaling pathways affected by trans fatty acids, the following diagrams are provided.
References
- 1. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intake of saturated and trans unsaturated fatty acids and risk of all cause mortality, cardiovascular disease, and type 2 diabetes: systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intake of saturated and trans unsaturated fatty acids and risk of all cause mortality, cardiovascular disease, and type 2 diabetes: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans fatty acids - effects on systemic inflammation and endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Dietary trans-fatty acids and metabolic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary intake of trans fatty acids and systemic inflammation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristelaidic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Myristelaidic acid (trans-9-Tetradecenoic acid), ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety Considerations
It is important to note that safety classifications for this compound can vary between suppliers. While some sources may classify it as a non-hazardous substance, other publicly available databases provide GHS classifications identifying it as a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[1][2] Therefore, a cautious approach is mandated. Laboratory personnel should handle this compound as a potentially hazardous substance and consult their institution's specific safety protocols.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye Protection : Safety goggles with side-shields.[1]
-
Hand Protection : Compatible protective gloves.[1]
-
Skin and Body Protection : An impervious lab coat and appropriate leg and foot coverings (long pants and closed-toe shoes).[1]
-
Respiratory Protection : Use in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Quantitative Data for Safe Handling
While specific disposal limits are determined by local regulations, the physical properties of a substance are crucial for its safe handling during collection and storage. The data below is for the closely related isomer, Myristoleic acid, and should be considered for safety planning.
| Property | Value | Relevance to Disposal & Safety |
| GHS Classification | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | Dictates the need for comprehensive PPE to prevent skin, eye, and respiratory irritation.[2][3] |
| Physical State | Solid or Liquid | Determines appropriate collection and storage methods. |
| Flash Point | 62 °C (143.6 °F) (for cis-isomer) | Classified as a combustible liquid; keep away from flames and hot surfaces.[3] |
| Water Solubility | Not miscible or difficult to mix | Prohibits disposal via the sanitary sewer system.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Collection at the Source
-
Collect all this compound waste, including pure substance, contaminated solutions, and heavily contaminated labware (e.g., wipes, pipette tips), in a designated and compatible waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
For spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[1][3] Scoop the absorbed material and place it into the hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically resistant container (e.g., polyethylene) that can be securely sealed.
-
The container must be in good condition and free of leaks.[4]
-
Label the container clearly as "Hazardous Waste" and identify the contents, including "this compound" and any other components of the waste mixture. The label should include the date accumulation started.
Step 3: In-Lab Storage
-
Keep the waste container tightly sealed when not in use.[1]
-
Store the container in a cool, well-ventilated, and designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, direct sunlight, and sources of ignition.[1]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular household garbage. [3] This is prohibited due to its poor water solubility and potential hazards.
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
-
Final disposal must comply with all federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. IDEM: Managing Waste: Hazardous Waste [in.gov]
Safeguarding Your Research: A Guide to Handling Myristelaidic Acid
Essential safety protocols for the handling, storage, and disposal of Myristelaidic acid, ensuring the protection of laboratory personnel and the integrity of research.
This compound, a trans fatty acid, is a valuable compound in various research applications. While some safety data sheets (SDS) classify it as a non-hazardous substance, others for structurally similar fatty acids indicate potential risks, including skin, eye, and respiratory irritation.[1][2][3] Therefore, adopting a cautious and comprehensive approach to handling is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose | Sources |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is likely. | To protect against dust particles and potential splashes. | [2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for extended handling. | To prevent skin contact with the compound, which may cause irritation. | [2][4][6] |
| Body Protection | Laboratory coat. | To protect skin and clothing from dust and spills. | [2][7] |
| Respiratory Protection | An N95 respirator or equivalent is recommended when handling the powder outside of a chemical fume hood or a well-ventilated enclosure. | To prevent the inhalation of dust particles that may cause respiratory irritation. | [4][6][8] |
Operational and Disposal Plans
Receiving and Storage: Upon receiving, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are typically -20°C for long-term stability.[9][10]
Handling Procedures: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder to avoid the creation of dust.[2][4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Disposal Plan: Dispose of unused or excess this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) as chemical waste in accordance with local, regional, and national regulations.[1] Solid waste should be collected in a designated, labeled hazardous waste container.[7] Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.[7]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure | Sources |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | [1][2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation occurs. | [1][2][11] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2][4][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [2][6] |
Spill Cleanup: In the event of a spill, the response should be dictated by the size and nature of the spill.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material in a clean, dry, sealable, and labeled container for disposal as chemical waste.[4]
-
Clean the spill area with soap and water.[12]
-
-
Major Spills:
Visual Safety Guides
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows and decision-making processes.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for emergency response to spills and exposures.
References
- 1. agilent.com [agilent.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C14H26O2 | CID 5312402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. leelinework.com [leelinework.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound|50286-30-1|COA [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sdfine.com [sdfine.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
